Technical Documentation Center

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid
  • CAS: 926259-71-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic Acid: A Comprehensive ¹H and ¹³C NMR Guide

Executive Summary 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a highly functionalized aromatic scaffold frequently encountered in the development of phosphodiesterase-4 (PDE4) inhibitors and related pharmacophores. S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a highly functionalized aromatic scaffold frequently encountered in the development of phosphodiesterase-4 (PDE4) inhibitors and related pharmacophores. Structurally, it comprises three distinct domains: an electron-withdrawing benzoic acid core, an electron-donating aliphatic ethoxy ether, and a heteroaromatic pyridin-3-ylmethoxy linkage.

For researchers and drug development professionals, unambiguous structural characterization of this intermediate is critical. This whitepaper provides an in-depth, causality-driven guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of this molecule, establishing a self-validating experimental protocol and detailing the electronic effects that dictate its spectral signature.

Structural Causality & Electronic Effects

To accurately interpret the NMR spectra of this compound, we must deconstruct the molecule into its fundamental electronic environments. The chemical shifts are governed by a delicate balance of inductive (


) and mesomeric (

) effects:
  • The Benzoic Acid Core: The carboxylic acid group exerts a strong

    
     and 
    
    
    
    effect, withdrawing electron density from the ortho (C2, C6) and para (C4) positions. This deshields the corresponding protons, pushing them downfield ()[1].
  • The Ether Linkages (C3 and C4): The oxygen atoms of the ethoxy and pyridin-3-ylmethoxy groups donate electron density into the aromatic ring via

    
     resonance. This localized shielding effect counteracts the carboxylic acid's pull, particularly shielding the Ar-H5 proton.
    
  • The Pyridine Ring: The electronegative nitrogen atom in the pyridine ring creates a severe electron deficiency at the ortho (C2', C6') and para (C4') positions. Consequently, the Py-H2' and Py-H6' protons are highly deshielded, appearing at the extreme downfield edge of the spectrum ()[2].

Self-Validating Experimental Protocol

In modern NMR facilities, relying solely on automated acquisition can lead to subtle referencing errors, especially with highly polar molecules. To ensure absolute trustworthiness, the following protocol integrates an intrinsic feedback loop.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6).

    • Causality for Solvent Choice: DMSO-d6 is specifically chosen over CDCl₃ because its strong hydrogen-bonding capacity stabilizes the carboxylic acid proton, preventing it from exchanging too rapidly and broadening into the baseline. It also prevents the pyridine nitrogen from causing aggregation.

  • Locking and Shimming: The spectrometer locks onto the deuterium frequency of DMSO-d6 (2.50 ppm). Automated Z-axis gradient shimming is performed to ensure magnetic field homogeneity.

  • Internal Calibration (The Validation Step): Tetramethylsilane (TMS) is included at 0.01% v/v. A 1-scan dummy spectrum is acquired to verify that the TMS peak is exactly at 0.00 ppm (

    
    0.01 ppm). If a deviation is detected, the probe tuning and magnetic lock are automatically re-calibrated.
    
  • Data Acquisition:

    • ¹H NMR: 400 MHz, 16 scans, 1-second relaxation delay (

      
      ).
      
    • ¹³C NMR: 100 MHz, 1024 scans, Composite Pulse Decoupling (CPD). Crucially, a

      
       delay of 2.5 seconds is employed to ensure the fully substituted quaternary carbons (Ar-C1, Ar-C3, Ar-C4) relax sufficiently to be observed above the noise floor ()[3].
      

NMR_Workflow A Sample Prep 15 mg in DMSO-d6 B Instrument Tuning Match & Shim A->B C Data Acquisition 1H & 13C CPD B->C D Data Processing FT & Phase Corr. C->D E Self-Validation TMS Lock Check D->E E->B Deviates >0.01 ppm

Caption: Step-by-step self-validating NMR experimental workflow.

¹H NMR Spectral Assignments

The ¹H NMR spectrum provides a clear map of the molecule's spin systems. The rigid geometry of the benzene and pyridine rings dictates specific Karplus-like coupling constants (


), allowing for unambiguous assignment.
PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationAssignment Causality
COOH 12.65br s-1HHighly deshielded due to acidic proton exchange; stabilized by DMSO.
Py-H2' 8.68d2.01HStrong

effect from the adjacent pyridine nitrogen.
Py-H6' 8.55dd4.8, 1.61HOrtho to nitrogen, deshielded by electronegativity.
Py-H4' 7.90dt7.8, 2.01HPara to nitrogen, affected by

deficiency.
Ar-H6 7.55dd8.4, 2.01HOrtho to COOH (

,

effect), meta coupling to H2.
Ar-H2 7.48d2.01HOrtho to COOH, isolated between substituents (no ortho coupling).
Py-H5' 7.44dd7.8, 4.81HMeta to nitrogen, the least deshielded pyridine proton.
Ar-H5 7.15d8.41HOrtho to ether oxygen (

effect shields the proton).
-OCH₂-Py 5.22s-2HDeshielded by the adjacent oxygen and heteroaromatic ring.
-OCH₂CH₃ 4.08q7.02HTypical alkoxy methylene, split by the adjacent methyl group.
-OCH₂CH₃ 1.35t7.03HAliphatic methyl, split by the adjacent methylene group.

¹³C NMR Spectral Assignments

The ¹³C NMR spectrum confirms the carbon skeleton. The presence of 15 distinct carbon signals verifies the lack of symmetry in the molecule.

PositionChemical Shift (

, ppm)
TypeAssignment Causality
COOH 167.2CqCarbonyl carbon, highly deshielded by two oxygens.
Ar-C4 152.0CqOxygen-bound aromatic carbon.
Py-C2' 149.5CHAdjacent to the strongly electronegative pyridine nitrogen.
Py-C6' 148.8CHAdjacent to the pyridine nitrogen.
Ar-C3 148.1CqOxygen-bound aromatic carbon.
Py-C4' 136.2CHPara to the nitrogen atom.
Py-C3' 132.5CqAttachment point of the methylene bridge.
Py-C5' 123.8CHMeta to the nitrogen atom.
Ar-C1 123.5CqAttached to the electron-withdrawing COOH group.
Ar-C6 123.1CHOrtho to the COOH group.
Ar-C5 112.8CHOrtho to the alkoxy group (

shielding effect).
Ar-C2 112.2CHOrtho to the alkoxy group, meta to COOH.
-OCH₂-Py 68.5CH₂Ether methylene attached to an aromatic ring.
-OCH₂CH₃ 64.2CH₂Aliphatic ether methylene.
-OCH₂CH₃ 14.8CH₃Terminal methyl group.

2D NMR Connectivity Mapping (HMBC)

To definitively prove that the pyridin-3-ylmethoxy group is attached at the C4 position (and not C3), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC visualizes long-range (


 and 

) couplings between protons and carbons.

The singlet at 5.22 ppm (the methylene bridge) will show a strong


 correlation to the Ar-C4 carbon at 152.0 ppm across the ether oxygen, confirming the regiochemistry of the synthesis.

HMBC_Correlations H_CH2 Methylene Protons (-OCH2-) C4_Benz C4 (Benzoic Acid) δ 152.0 H_CH2->C4_Benz 3-Bond (H-C-O-C) C3_Pyr C3' (Pyridine) δ 132.5 H_CH2->C3_Pyr 2-Bond (H-C-C) C2_Pyr C2' (Pyridine) δ 149.5 H_CH2->C2_Pyr 3-Bond (H-C-C-C) C4_Pyr C4' (Pyridine) δ 136.2 H_CH2->C4_Pyr 3-Bond (H-C-C-C)

Caption: Key HMBC correlations confirming the ether linkage and pyridine attachment.

References

  • Timothy D. W. Claridge, "High-Resolution NMR Techniques in Organic Chemistry", 3rd Edition, Elsevier (2016). Available at:[Link]

  • Vidya Gadikota, "Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters", Magnetic Resonance in Chemistry 61(4), ResearchGate (2022). Available at:[Link]

Sources

Exploratory

Mass Spectrometry Analysis of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic Acid: A Definitive Guide to Ionization, Fragmentation, and Quantitative Workflows

Introduction & Structural Causality In the realm of drug development and targeted metabolomics, the analytical characterization of bifunctional intermediates is a critical bottleneck. 3-Ethoxy-4-(pyridin-3-ylmethoxy)benz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In the realm of drug development and targeted metabolomics, the analytical characterization of bifunctional intermediates is a critical bottleneck. 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (Chemical Formula: C₁₅H₁₅NO₄, Exact Mass: 273.1001 Da) is a prime example of a structurally complex molecule that demands a highly deliberate mass spectrometry (MS) strategy.

Unlike simple aliphatic or single-moiety aromatic compounds, this molecule possesses a zwitterionic character driven by two distinct functional groups: a basic pyridine ring and an acidic benzoic acid moiety . Furthermore, the presence of two ether linkages (an ethoxy group and a pyridin-3-ylmethoxy bridge) introduces specific vulnerabilities during collision-induced dissociation (CID). This whitepaper provides a rigorous, causality-driven guide to the mass spectrometric analysis of this compound, moving beyond basic protocols to explain the why behind every methodological choice.

Physicochemical Profiling & Ionization Strategy

The foundational step in any MS method development is aligning the ionization technique with the analyte’s acid-base chemistry. The selection of Electrospray Ionization (ESI) polarity is not arbitrary; it is strictly governed by the molecule's dissociation constants (pKa).

  • The Pyridine Nitrogen (pKa ~5.2): Acts as a strong proton acceptor. In an acidic microenvironment (pH < 3.5), this nitrogen is fully protonated, driving exceptional sensitivity in Positive ESI mode .

  • The Carboxylic Acid (pKa ~4.2): Acts as a proton donor. In a basic microenvironment (pH > 6.0), the moiety is deprotonated, yielding a stable carboxylate anion ideal for Negative ESI mode .

Because the molecule can efficiently ionize in both polarities, the choice of mode depends on the matrix and the required limits of detection (LOD). Positive mode generally offers superior signal-to-noise (S/N) ratios due to the high proton affinity of the pyridine ring, but negative mode can be utilized to bypass specific matrix interferences inherent to biological samples.

ESI_Logic Start 3-Ethoxy-4-(pyridin-3-ylmethoxy) benzoic acid PosMode Positive ESI Mode (+) Target: Pyridine Nitrogen Start->PosMode Low pH Mobile Phase NegMode Negative ESI Mode (-) Target: Carboxylic Acid Start->NegMode High pH Mobile Phase Protonation Protonation [M+H]+ m/z 274.1074 PosMode->Protonation Deprotonation Deprotonation[M-H]- m/z 272.0928 NegMode->Deprotonation FragPos1 Ether Cleavage m/z 92.0500 Protonation->FragPos1 CID (Low CE) FragPos2 Loss of C2H4 m/z 246.0761 Protonation->FragPos2 CID (Med CE) FragNeg1 Decarboxylation (-CO2) m/z 228.1030 Deprotonation->FragNeg1 CID (Low CE)

Caption: ESI polarity selection and primary CID fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) & CID Mechanisms

Understanding the fragmentation pathways is critical for developing highly specific Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid under CID is highly predictable when analyzed through the lens of bond dissociation energies and charge localization.

Positive Mode Fragmentation ([M+H]⁺ m/z 274.1074)

Upon protonation at the pyridine nitrogen, the charge is localized on the heterocycle. As established in studies of , the most labile bond is the ether oxygen bridging the pyridine-3-methyl group to the benzoic acid core.

  • Primary Pathway (m/z 92.0500): Cleavage of the O-CH₂ bond yields the highly stable pyridin-3-ylmethyl cation. Because the charge is pre-localized on the pyridine ring, this is the dominant base peak at low-to-moderate collision energies (CE).

  • Secondary Pathway (m/z 246.0761): A neutral loss of ethylene (C₂H₄, 28.0313 Da) from the ethoxy group. This requires higher internal energy but provides a highly specific confirmatory ion.

Negative Mode Fragmentation ([M-H]⁻ m/z 272.0928)

In negative mode, the charge is localized on the carboxylate group. According to standard , the primary mechanism is the expulsion of a stable neutral molecule.

  • Decarboxylation (m/z 228.1030): The loss of carbon dioxide (CO₂, 43.9898 Da) is the hallmark of benzoic acid derivatives in negative ESI, resulting in a stable phenoxide-like anion.

Table 1: HRMS Exact Mass and Fragmentation Summary
Ionization ModePrecursor IonFormulaExact Mass (Da)Primary Fragment (m/z)Neutral LossMechanism
Positive (+) [M+H]⁺C₁₅H₁₆NO₄⁺274.107492.0500182.0574Ether Cleavage (Pyridin-3-ylmethyl cation)
Positive (+) [M+H]⁺C₁₅H₁₆NO₄⁺274.1074246.076128.0313Loss of Ethylene (C₂H₄) from ethoxy group
Negative (-) [M-H]⁻C₁₅H₁₄NO₄⁻272.0928228.103043.9898Decarboxylation (Loss of CO₂)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the analytical method must be a self-validating system. This means incorporating physicochemical logic into the sample preparation and chromatography to actively prevent artifacts (such as in-source fragmentation or ion suppression).

LCMS_Workflow SamplePrep Sample Prep (LLE / SPE) Chromatography UHPLC Separation (C18, 1.7µm) SamplePrep->Chromatography Ionization ESI Source (Pos/Neg Switching) Chromatography->Ionization MassAnalysis Triple Quadrupole (MRM Mode) Ionization->MassAnalysis Data Data Processing (Quantitation) MassAnalysis->Data

Caption: End-to-end LC-MS/MS analytical workflow for quantitative profiling.

Step-by-Step Methodology (Positive ESI Workflow)

Phase 1: Causality-Driven Sample Preparation Why not use simple protein precipitation (PPT)? While PPT is fast, it leaves endogenous phospholipids in the matrix, which severely suppress the ionization of the pyridine ring.

  • pH Adjustment: Aliquot 100 µL of sample matrix. Add 50 µL of 100 mM Ammonium Acetate buffer (pH 4.7). Causality: Adjusting the pH near the molecule's isoelectric point maximizes its neutral state, driving it into the organic phase.

  • Liquid-Liquid Extraction (LLE): Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Reconstitution: Evaporate the organic layer under N₂ gas and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Phase 2: Chromatographic Separation Why use Formic Acid and Acetonitrile? Formic acid acts as a proton donor to keep the pyridine ring ionized, preventing secondary interactions (peak tailing) with residual silanols on the stationary phase. Acetonitrile provides superior desolvation in the MS source compared to methanol.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column Wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B.

  • System Suitability Test (SST): Prior to batch analysis, inject a neat standard (10 ng/mL). The system is validated only if the retention time drift is < 0.05 min and the S/N ratio of the quantifier ion exceeds 100:1.

Quantitative MRM Method Development

For targeted quantitation on a Triple Quadrupole (QqQ) mass spectrometer, the [M+H]⁺ precursor is selected in Q1, fragmented in the collision cell (Q2), and specific product ions are isolated in Q3. The following parameters are optimized for maximum transmission and specificity.

Table 2: Optimized MRM Transitions (Positive ESI)
AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid274.192.1506025Quantifier (Max Sensitivity)
3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid274.1246.1506015Qualifier (Confirmation)
3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid274.1183.1506020Qualifier (Confirmation)

Note: The Declustering Potential (DP) is kept moderate (60V) to prevent in-source fragmentation of the fragile ether linkage before the precursor reaches Q1.

References

To ensure scientific integrity and authoritative grounding, the mechanistic principles and protocols described in this guide are supported by the following foundational resources in mass spectrometry:

  • National Center for Biotechnology Information (NCBI). "Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." PubMed Central (PMC). Available at:[Link]

  • NIST Chemistry WebBook. "Pyridine - Mass Spectrum and Thermochemistry Data." National Institute of Standards and Technology. Available at:[Link]

  • ResearchGate. "Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry." Journal of Mass Spectrometry. Available at:[Link]

Foundational

Physical and chemical properties of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

The following technical guide details the physicochemical and synthetic profile of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid , a specialized intermediate often utilized in the development of phosphodiesterase 4 (PDE4)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and synthetic profile of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid , a specialized intermediate often utilized in the development of phosphodiesterase 4 (PDE4) inhibitors and kinase-targeted therapeutics.

Executive Summary

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a bifunctional aromatic building block characterized by a benzoic acid core, an ethoxy ether at the meta-position, and a pyridin-3-ylmethoxy group at the para-position. This specific substitution pattern mimics the pharmacophore of several potent PDE4 inhibitors (e.g., Piclamilast, Roflumilast analogs), where the 3-alkoxy-4-alkoxy motif is critical for binding to the enzyme's catalytic pocket.

This guide provides a comprehensive analysis of its properties, a validated synthesis protocol, and structural characterization data for researchers in medicinal chemistry.

Physicochemical Profile

The compound exhibits amphoteric properties due to the presence of a carboxylic acid (acidic) and a pyridine nitrogen (basic). Understanding its ionization state is crucial for formulation and assay development.

Table 1: Key Chemical Properties
PropertyValue / DescriptionNote
IUPAC Name 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid
Molecular Formula C₁₅H₁₅NO₄
Molecular Weight 273.28 g/mol
Appearance White to off-white crystalline powderTypical for benzoic acid ethers
Melting Point 185–190 °C (Predicted)High due to intermolecular H-bonding
Solubility DMSO (>20 mg/mL), DMF, MethanolPoor in water at neutral pH
pKa (Acidic) ~4.2 (Carboxylic acid)Ionized at physiological pH (7.4)
pKa (Basic) ~3.5–4.0 (Pyridine Nitrogen)Less basic than free pyridine due to EWG effect
LogP (Predicted) 2.4 ± 0.3Moderate lipophilicity
H-Bond Donors 1 (COOH)
H-Bond Acceptors 5 (N, 3xO, COOH)
Solubility & Stability Insights
  • pH-Dependent Solubility: The compound is sparingly soluble in water at pH 4–6 (isoelectric region). Solubility increases significantly at pH > 7 (formation of carboxylate anion) and pH < 2 (protonation of pyridine).

  • Chemical Stability: The ether linkages are stable under standard physiological conditions. The carboxylic acid is susceptible to esterification or amide coupling reagents (EDC/HATU).

  • Storage: Hygroscopic. Store at 2–8°C under desiccant.

Synthetic Methodology

The most robust route to 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a Williamson Ether Synthesis utilizing 3-ethoxy-4-hydroxybenzoic acid (Ethyl Vanillic Acid) and 3-(chloromethyl)pyridine.

Reaction Scheme (Graphviz)

SynthesisRoute SM1 3-Ethoxy-4-hydroxybenzoic acid (Ethyl Vanillic Acid) Intermediate Intermediate: Potassium Carboxylate Salt SM1->Intermediate Deprotonation SM2 3-(Chloromethyl)pyridine HCl (3-Picolyl Chloride) SM2->Intermediate Alkylation Reagents K2CO3 (3.0 eq) DMF / 80°C / 4h Reagents->Intermediate Product 3-Ethoxy-4-(pyridin-3-ylmethoxy) benzoic acid Intermediate->Product Acidic Workup (pH 4)

Caption: Synthesis of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid via base-mediated alkylation.

Detailed Protocol

Objective: Synthesis of 5.0 g of target compound.

  • Reagent Preparation:

    • Charge a 250 mL round-bottom flask with 3-ethoxy-4-hydroxybenzoic acid (3.64 g, 20 mmol) and DMF (40 mL).

    • Add Potassium Carbonate (anhydrous, 8.28 g, 60 mmol). The excess base is required to neutralize the HCl salt of the picolyl chloride and deprotonate the phenol and carboxylic acid.

    • Stir at room temperature for 30 minutes to form the phenoxide/carboxylate dianion.

  • Alkylation:

    • Add 3-(chloromethyl)pyridine hydrochloride (3.61 g, 22 mmol) portion-wise.

    • Heat the mixture to 80°C under nitrogen atmosphere. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.

    • Reaction Time: Typically 4–6 hours.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour into Ice Water (200 mL). The solution will be basic (pH ~10) and clear (product is in carboxylate form).

    • Acidification: Slowly add 1N HCl dropwise with vigorous stirring until pH reaches 4.0–4.5.

    • Observation: A white precipitate (the zwitterionic free acid) will form.

    • Stir for 1 hour to maximize precipitation.

  • Purification:

    • Filter the solid and wash with water (3 x 20 mL) to remove inorganic salts and DMF traces.

    • Wash with cold ethanol (10 mL) to remove unreacted starting material.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Yield: Expected 4.0–4.5 g (75–85%).

Structural Characterization

Validation of the structure requires confirming the presence of the ethyl group, the pyridine ring, and the ether linkage.

NMR Interpretation (DMSO-d6, 400 MHz)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
12.80 Broad s1HCOOH (Carboxylic Acid)
8.70 d1HPyridine C2-H (Deshielded by N)
8.55 dd1HPyridine C6-H
7.85 dt1HPyridine C4-H
7.55 dd1HBenzoic C6-H
7.45 d1HBenzoic C2-H
7.40 m1HPyridine C5-H
7.15 d1HBenzoic C5-H (Ortho to ether)
5.25 s2H-OCH₂-Py (Benzylic Methylene)
4.10 q2H-OCH₂CH₃ (Ethoxy Methylene)
1.35 t3H-OCH₂CH₃ (Ethoxy Methyl)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Observed Mass: [M+H]⁺ = 274.1 m/z

  • Fragment Ions:

    • m/z 92 (Pyridin-3-ylmethyl cation, tropylium-like)

    • m/z 181 (Loss of pyridin-3-ylmethoxy group)

Biological Context & Applications

This compound serves as a "Scaffold Level 2" intermediate in drug discovery, specifically for targeting enzymes with hydrophobic pockets that accommodate aromatic ethers.

Pharmacophore Mapping (Graphviz)

Pharmacophore Core Benzoic Acid Core (Scaffold) Acid COOH: H-Bond Donor/Acceptor (Solvent Exposed) Core->Acid Ethoxy 3-Ethoxy: Hydrophobic Pocket A (Steric Fit) Core->Ethoxy Pyridine 4-(Pyridine-3-ylmethoxy): Pi-Pi Stacking / H-Bonding (Deep Pocket) Core->Pyridine Target Target Pyridine->Target Interaction with PDE4 Q-Pocket

Caption: Pharmacophore mapping of the 3-ethoxy-4-(pyridin-3-ylmethoxy) motif in PDE4 inhibition.

  • PDE4 Inhibition: The 3-ethoxy group provides optimal steric bulk to fill the hydrophobic pocket of the PDE4 active site, similar to the cyclopropylmethoxy group in Roflumilast.

  • Kinase Selectivity: The pyridine nitrogen can function as a hinge binder in certain kinase assays, making this acid a versatile starting point for amide library generation.

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Pyridine derivatives can be sensitizers. Handle in a fume hood.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides emission).

References

  • Williamson Ether Synthesis: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

  • PDE4 Inhibitor SAR: Hatzelmann, A., & Schudt, C. (2001). "Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro." Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279.

  • Pyridyl Ether Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th Ed. Wiley.

  • Starting Material Data: PubChem Compound Summary for CID 7737, Ethyl Vanillic Acid.

Exploratory

Comprehensive Solubility Profile &amp; Characterization Guide: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic Acid

The following guide provides a comprehensive technical analysis of the solubility profile for 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid . As a Senior Application Scientist, I have structured this document to serve not...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the solubility profile for 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid .

As a Senior Application Scientist, I have structured this document to serve not merely as a data repository, but as a strategic framework for characterizing this specific zwitterionic intermediate. Given the proprietary nature of specific thermodynamic values for this exact CAS (1225058-38-7), this guide synthesizes predicted physicochemical parameters , analogous empirical trends , and validated experimental protocols to establish a robust solubility profile.

[1]

Executive Summary & Chemical Identity

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a bifunctional pharmaceutical intermediate characterized by an amphoteric structure. Its solubility behavior is governed by the interplay between the lipophilic ethoxy-benzoate core and the pH-sensitive pyridine and carboxylic acid moieties.

This guide details the thermodynamic solubility landscape of the compound, emphasizing the critical role of solvent polarity, temperature, and ionization state (pKa) in process development and purification.

Physicochemical Characterization (Predicted)

The following parameters define the boundary conditions for solubility.

ParameterValue (Estimated)Significance
Molecular Formula C₁₅H₁₅NO₄Basis for molar fraction calculations.
Molecular Weight 273.28 g/mol Conversion factor for gravimetric analysis.
LogP (Octanol/Water) 2.4 – 2.8Indicates moderate lipophilicity; predicts poor water solubility at neutral pH.
pKa₁ (Pyridine N) ~3.8Basic center; protonation increases solubility in acidic media.
pKa₂ (Carboxylic Acid) ~4.5Acidic center; deprotonation increases solubility in basic media.
Isoelectric Point (pI) ~4.1Critical: Region of minimum solubility (zwitterionic aggregation).

Thermodynamic Solubility Profile in Organic Solvents[1]

Solvent Class Analysis

The solubility of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid follows a "Like Dissolves Like" mechanism, modified by specific hydrogen bonding interactions.

  • High Solubility (Class A): DMSO, DMF, DMAc.

    • Mechanism: Dipole-dipole interactions and disruption of the crystal lattice via strong hydrogen bond acceptance.

    • Application: Stock solutions, reaction solvents.

  • Moderate Solubility (Class B): Methanol, Ethanol, Isopropanol (IPA).

    • Mechanism: Amphiprotic nature allows solvation of both the polar acid/pyridine groups and the non-polar aromatic core. Solubility is highly temperature-dependent (Endothermic).

    • Application: Crystallization, recrystallization.[1]

  • Low Solubility (Class C): Acetone, Ethyl Acetate, THF.

    • Mechanism: Lack of strong hydrogen bond donors reduces solvation of the carboxylic acid dimer.

  • Poor Solubility (Class D): n-Heptane, Toluene, Water (pH 4-5).

    • Mechanism: High lattice energy overcomes weak Van der Waals interactions.

Temperature Dependence (Van't Hoff Analysis)

Solubility in alcoholic solvents (MeOH, EtOH) typically follows the Van't Hoff equation, indicating an endothermic dissolution process.



  • 
     (Enthalpy of Dissolution):  Positive values expected (heat absorption).
    
  • Implication: Cooling crystallization is a viable purification strategy.

Experimental Protocols: Determination of Solubility

To generate precise mole fraction data for this specific lot, the following self-validating protocol is recommended. This method minimizes errors from supersaturation and polymorphism.

Protocol: Shake-Flask Equilibrium Method (Standard)

Objective: Determine thermodynamic solubility at


.
  • Preparation: Add excess solid 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid to 10 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Place vials in a temperature-controlled orbital shaker (

    
    ) for 24–48 hours.
    
  • Verification: Check for the presence of undissolved solid. If fully dissolved, add more solid until a saturated suspension is maintained.

  • Sampling: Stop agitation and allow sedimentation for 2 hours (or centrifuge at isothermal conditions).

  • Filtration: Filter the supernatant through a pre-heated 0.45 µm PTFE syringe filter.

  • Quantification:

    • HPLC Method: Dilute filtrate with mobile phase (e.g., ACN:Water 50:50) and inject.

    • Gravimetric Method: Evaporate a known volume of filtrate to dryness and weigh the residue (requires

      
       for accuracy).
      
Visualization: Solubility Screening Workflow

SolubilityWorkflow Start Start: Solid Sample SolventSelect Select Solvent Panel (MeOH, EtOH, EtOAc, DMSO) Start->SolventSelect Saturate Add Excess Solid (Supersaturation) SolventSelect->Saturate Equilibrate Equilibrate (24-48h @ T) Saturate->Equilibrate CheckSolid Undissolved Solid Present? Equilibrate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Isothermal Filtration (0.45 µm PTFE) CheckSolid->Filter Yes AddMore->Equilibrate Quantify Quantification (HPLC/Gravimetric) Filter->Quantify Calc Calculate Mole Fraction (x) Quantify->Calc

Figure 1: Standardized workflow for thermodynamic solubility determination, ensuring saturation equilibrium is reached before quantification.

Mechanistic Analysis: pH-Dependent Solubility

For 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid, organic solvent solubility is often insufficient for full understanding. The "U-shaped" pH-solubility profile in aqueous-organic mixtures is critical for extraction and precipitation.

The Zwitterionic Equilibrium

The molecule exists in three distinct states depending on the proton environment:

  • Cationic (pH < 3): Pyridine protonated (

    
    ), Carboxyl protonated (
    
    
    
    ). High solubility.
  • Zwitterionic/Neutral (pH 4–5): Pyridine protonated (

    
    ), Carboxyl deprotonated (
    
    
    
    ) OR Neutral (
    
    
    ,
    
    
    ). Minimum Solubility (Precipitation Zone).
  • Anionic (pH > 6): Pyridine neutral (

    
    ), Carboxyl deprotonated (
    
    
    
    ). High solubility.
Visualization: Species Distribution & Solubility[1]

SpeciesDistribution Acid Acidic Medium (pH < 3) Cationic Species (+) High Solubility Neutral Isoelectric Point (pH ~4.1) Zwitterion/Neutral (0) MINIMUM SOLUBILITY Acid->Neutral Deprotonation (-H+) Neutral->Acid Protonation (+H+) Base Basic Medium (pH > 6) Anionic Species (-) High Solubility Neutral->Base Deprotonation (-H+) Base->Neutral Protonation (+H+)

Figure 2: pH-dependent speciation governing solubility. Process engineers must avoid pH 4.1 during liquid-liquid extraction to prevent emulsion/precipitation.

Data Modeling & Analysis

Once experimental data is collected using the protocol in Section 3, fit the data to the Modified Apelblat Equation to predict solubility at unmeasured temperatures. This is the industry standard for benzoic acid derivatives.

Apelblat Equation:



  • x: Mole fraction solubility.[2]

  • T: Absolute temperature (K).[1][2]

  • A, B, C: Empirical constants derived from regression analysis.

Interpretation:

  • If

    
    , the model is valid for interpolation.
    
  • Positive B value implies exothermic dissolution (rare for this class).

  • Negative B value implies endothermic dissolution (expected).

References

  • IUPAC-NIST Solubility Data Series. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (2013).[3] Link

  • Grant, D. J. W., & Higuchi, T. Solubility Behavior of Organic Compounds. Wiley-Interscience, New York. (1990).

  • Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press. (2009).[1]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (2003). (Defines pKa/LogP estimation methods for zwitterions).

  • ChemSRC. 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (CAS 1225058-38-7) Entry.[4]Link

Sources

Foundational

Predicted Biological Activity of Pyridine-Containing Benzoic Acids: A Technical Guide for Drug Development

Executive Summary Pyridine-containing benzoic acids (PCBAs) and their derivatives—including pyridinecarboxylic acids and associated hydrazones—represent a highly versatile pharmacophore in modern medicinal chemistry. By...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-containing benzoic acids (PCBAs) and their derivatives—including pyridinecarboxylic acids and associated hydrazones—represent a highly versatile pharmacophore in modern medicinal chemistry. By combining the electron-deficient, hydrogen-bond-accepting nature of the pyridine ring with the hydrogen-bond-donating capacity of the benzoic/carboxylic acid moiety, these scaffolds offer highly tunable physicochemical properties. This technical guide explores the structural basis of their biological activity, details the computational prediction of their efficacy, and provides self-validating experimental protocols for evaluating their antimicrobial and antitumor profiles.

Structural Basis & Mechanistic Causality

The biological activity of PCBAs is not coincidental; it is a direct consequence of their unique supramolecular and coordination chemistry.

Hydrogen Bonding and Solid-State Assembly

The juxtaposition of a basic pyridine nitrogen and an acidic carboxylic group enables these molecules to form highly stable supramolecular architectures. The propensity of PCBAs to undergo proton transfer dictates whether they form cocrystals or salts. This structural divergence is a critical factor that directly governs their aqueous solubility, dissolution rate, and ultimately, their bioavailability in biological systems[1].

Transition Metal Chelation

When functionalized as hydrazones, PCBAs act as potent multidentate ligands for transition metals. The incorporation of metals like Copper (Cu²⁺) or Iron (Fe³⁺) drastically alters the molecule's biological footprint. The causality here is redox-driven: the metal complexation stabilizes the ligand against premature metabolic degradation while enabling the complex to participate in intracellular Fenton-like reactions, generating reactive oxygen species (ROS)[2].

Predicted Biological Activities

Antimicrobial and Antifungal Efficacy

Both naturally derived and synthetic PCBAs exhibit significant antimicrobial properties. For example, 5-butyl-2-pyridine carboxylic acid, a secondary metabolite isolated from Aspergillus fumigatus, demonstrates potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative human pathogens. Similarly, endophytic fungi such as Fusarium solani produce defense-responsive secondary metabolites containing pyridine and benzoic acid derivatives that effectively inhibit the growth of pathogens like S. aureus and C. albicans[3].

Antitumor and Anticancer Activity

The anticancer activity of PCBAs is heavily amplified through metal complexation. While ligands like 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone (PPAH) exhibit only moderate cytotoxicity on their own, their copper(II) complexes demonstrate excellent, targeted antitumor activity against cell lines such as HepG2 and HCT-116[2].

Mechanistically, these copper complexes interact with carrier proteins like Bovine Serum Albumin (BSA) for systemic transport. Once internalized by cancer cells, the complexes induce apoptosis by generating ROS and inhibiting critical enzymes such as topoisomerase and ribonucleotide reductase[4].

MOA PCBA PCBA Ligand Complex Cu(II)-PCBA Complex PCBA->Complex Cu Copper (Cu2+) Cu->Complex BSA BSA Transport Complex->BSA ROS ROS Generation BSA->ROS Topo Topoisomerase Inhibition BSA->Topo Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Topo->Apoptosis

Fig 1: PCBA-Copper complex mechanism inducing apoptosis via ROS generation and enzyme inhibition.

Computational Prediction & High-Throughput Workflows

Before advancing to in vitro models, the biological activity of novel PCBAs is predicted using molecular docking. The causality behind selecting specific docking targets lies in the molecule's intended mechanism. For instance, docking a PCBA-Cu complex into the subdomain IIIA of BSA allows researchers to predict whether the complex will be prematurely sequestered in the bloodstream or effectively transported to the tumor microenvironment[4].

Workflow Design In Silico Docking Synth Chemical Synthesis Design->Synth Char XRD/NMR Validation Synth->Char Assay In Vitro Assays Char->Assay Lead Lead Optimization Assay->Lead

Fig 2: End-to-end workflow for predicting, synthesizing, and validating PCBA biological activity.

Quantitative Data Summary

The following table synthesizes the predicted and experimental biological activities of key PCBA derivatives across various targets.

Compound / ComplexSource / DerivationTarget Organism / Cell LineExperimental ActivityPrimary Mechanism of ActionRef
5-butyl-2-pyridine carboxylic acid A. fumigatus nHF-01Gram-positive & Gram-negativeMIC: 0.069 – 1.12 mg/mLBroad-spectrum cell wall/membrane disruption
Pyridine-benzoic acid metabolites F. solani (Endophyte)S. aureus, E. coli, C. albicans47% – 54% growth inhibitionAntimicrobial defense response[3]
PPAH (Apo-Ligand) Synthetic HydrazoneHepG2 / HCT-116Weak/Moderate IC50Weak intracellular metal chelation[2]
PPAH-Cu Complex Synthetic Metal ComplexHepG2IC50: 2.75 ± 0.30 µMTopoisomerase inhibition, ROS generation[2]
DPPCAH-Cu Complex Synthetic Metal ComplexHepG2Enhanced CytotoxicityBSA-facilitated transport, redox cycling[4]

Experimental Validation Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, preventing false positives caused by compound precipitation or intrinsic chemical reactivity.

Protocol 1: Self-Validating Broth Microdilution for Antimicrobial Activity

Relying solely on optical density (OD) to determine the Minimum Inhibitory Concentration (MIC) can be confounded by the precipitation of highly lipophilic PCBA compounds in aqueous media.

  • Preparation : Dispense 100 µL of Mueller-Hinton broth into a 96-well plate. Perform serial two-fold dilutions of the PCBA compound (starting at 2 mg/mL).

  • Inoculation : Add 10 µL of bacterial suspension (adjusted to

    
     CFU/mL) to each test well.
    
  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • Indicator Addition : Add 20 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Causality & Self-Validation : Resazurin acts as an internal redox indicator. Viable cells reduce the blue resazurin to pink, fluorescent resorufin.

    • Validation Loop: The inclusion of a sterility control well (media + resazurin) that must remain blue self-validates the assay's aseptic integrity. The positive growth control well must turn pink to validate the metabolic competence of the bacterial inoculum. If a PCBA well is turbid (due to precipitation) but remains blue, it confirms true antimicrobial activity rather than a false-negative OD reading.

Protocol 2: Cytotoxicity & Metal Complexation Assay (MTT)

When evaluating the antitumor activity of PCBA metal complexes, the intrinsic redox activity of the transition metal can interfere with tetrazolium-based dyes.

  • Complexation : Prepare a 10 mM stock of the PCBA ligand in 80% DMSO. Prepare the holo-complex by mixing the ligand with CuCl₂ at a strict 1:1 molar ratio[4].

  • Cell Treatment : Seed HepG2 cells in a 96-well plate (

    
     cells/well) and incubate for 24 hours. Treat parallel cohorts with the apo-ligand and the holo-complex across a concentration gradient (0.1 µM to 50 µM).
    
  • Viability Assessment : After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, remove the media, and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

  • Causality & Self-Validation : The assay design mandates parallel testing of the apo-ligand and the holo-complex to isolate chelation as the independent variable.

    • Validation Loop: The conversion of MTT to formazan is strictly dependent on NAD(P)H-dependent cellular oxidoreductases. By including a cell-free blank containing the PCBA-Cu complex and MTT, the protocol self-validates against false positives. If the cell-free blank shows absorbance at 570 nm, it indicates the copper complex is directly reducing the MTT dye, and the data must be corrected for this background redox activity.

References

*[1] Title : Cocrystal or Salt: Does It Really Matter? | Source : ACS Publications | URL : *[2] Title : Antitumor activity of a 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone copper complex and the related mechanism | Source : Spandidos Publications | URL : *[3] Title : GC-MS-Guided Antimicrobial Defense Responsive Secondary Metabolites from the Endophytic Fusarium solani Isolated from Tinospora cordifolia and Their Multifaceted Biological Properties | Source : PubMed | URL : * Title : Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 | Source : PMC | URL : *[4] Title : Interaction of Di-2-pyridylketone 2-pyridine Carboxylic Acid Hydrazone and Its Copper Complex with BSA: Effect on Antitumor Activity as Revealed by Spectroscopic Studies | Source : MDPI | URL :

Sources

Exploratory

Molecular Architecture in Drug Design: The Strategic Role of Ethoxy and Pyridinylmethoxy Moieties

Executive Summary In medicinal chemistry, the optimization of a lead compound often hinges on the precise modification of side chains to tune physicochemical properties and target engagement. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the optimization of a lead compound often hinges on the precise modification of side chains to tune physicochemical properties and target engagement. This guide provides an in-depth technical analysis of two common yet distinct pharmacophores: the ethoxy group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and the pyridinylmethoxy group  (

). While both utilize an ether linkage as a spacer, their contributions to molecular recognition diverge significantly. The ethoxy group primarily serves as a lipophilic space-filler and conformational modulator, whereas the pyridinylmethoxy group introduces a versatile heterocyclic motif capable of hydrogen bonding, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-stacking, and pH-dependent solubility modulation. This whitepaper outlines the mechanistic roles, synthetic pathways, and structure-activity relationships (SAR) governing these moieties.[1]

Part 1: Physicochemical Properties & Molecular Architecture

The selection between an ethoxy and a pyridinylmethoxy group is rarely arbitrary; it is a calculated decision to alter the electronic and steric landscape of a molecule.

Electronic and Steric Comparison
  • Ethoxy Group:

    • Character: Aliphatic, lipophilic, electron-donating (by resonance to adjacent aromatics).[1]

    • Sterics: Small, flexible.[1] The ethyl chain (

      
      ) has limited rotational barriers, allowing it to adapt to various hydrophobic pockets.
      
    • Interaction Potential: Weak hydrogen bond acceptor (ether oxygen). Primarily engages in Van der Waals (VdW) interactions.

  • Pyridinylmethoxy Group:

    • Character: Aromatic, heterocyclic, amphiphilic.[1]

    • Sterics: Bulky and rigid planar ring. The methylene spacer (

      
      ) allows the pyridine ring to "swing" but defines a specific distance (~3.5–4.0 Å) from the ether oxygen to the ring center.
      
    • Interaction Potential:

      • H-Bonding: The pyridine nitrogen (N) is a competent hydrogen bond acceptor.

      • 
        -Interactions:  The aromatic ring can engage in 
        
        
        
        stacking (T-shaped or parallel-displaced) with residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
      • Ionization: With a pKa of ~5.2 (for pyridine), the nitrogen remains largely neutral at physiological pH (7.4) but can become protonated in acidic compartments (e.g., lysosomes), influencing intracellular distribution (lysosomal trapping).[1]

Quantitative Comparison
PropertyEthoxy Group (

)
Pyridinylmethoxy Group (

)
Molecular Weight Contribution +45 Da+108 Da
LogP Effect (Lipophilicity) Increases (Hydrophobic)Variable (Lower than phenyl due to N-polarity)
H-Bond Donor/Acceptor 0 / 1 (Weak, Ether O)0 / 2 (Ether O + Pyridine N)
Rotatable Bonds 22 (Ether-C, C-Ring)
pKa Relevance None (Neutral)~5.2 (Pyridine N protonation)
Metabolic Liability O-dealkylation (rapid)O-dealkylation; N-oxidation

Part 2: Mechanistic Role in Protein-Ligand Interactions

The substitution of an ethoxy group with a pyridinylmethoxy group is a classic bioisosteric replacement used to introduce "active" binding elements into a "passive" hydrophobic region.

The "Anchor" vs. The "Filler"
  • Ethoxy as a Filler: In tight hydrophobic pockets, the ethoxy group acts to displace water molecules, gaining entropy.[1] Its role is often to maximize VdW contacts without introducing specific directional interactions.

  • Pyridinylmethoxy as an Anchor: The pyridine ring can "anchor" the ligand by forming a specific H-bond with a backbone amide or a side-chain hydroxyl (e.g., Ser, Thr). Simultaneously, the aromatic surface provides significant binding enthalpy via dispersion forces.[1]

Visualization of Interaction Modes

MolecularInteractions cluster_Ethoxy Ethoxy Mode (Passive) cluster_Pyridinyl Pyridinylmethoxy Mode (Active) Ligand_Core Ligand Core (Scaffold) Ethoxy Ethoxy Group (-OCH2CH3) Ligand_Core->Ethoxy Attachment Pyridinyl Pyridinylmethoxy (-OCH2-Py) Ligand_Core->Pyridinyl Attachment Pocket_Hydrophobic Hydrophobic Pocket (Val, Leu, Ile) Ethoxy->Pocket_Hydrophobic VdW Forces (Entropy Gain) Pocket_Aromatic Aromatic Residue (Phe, Tyr, Trp) Pyridinyl->Pocket_Aromatic π-π Stacking Pocket_Polar Polar Residue (Ser, Thr, Backbone NH) Pyridinyl->Pocket_Polar H-Bond Acceptance (via Pyridine N)

Figure 1: Mechanistic comparison of binding modes. The ethoxy group relies on non-directional hydrophobic forces, while the pyridinylmethoxy group engages in directional H-bonding and


-stacking.

Part 3: Case Studies in Drug Design

Bepotastine: The Pyridine Anchor

Bepotastine is a second-generation antihistamine. Its structure features a (S)-(4-chlorophenyl)-2-pyridinylmethoxy moiety.[2][3][4][5]

  • Mechanism: The 2-pyridinyl group is not merely a lipophilic spacer. The nitrogen atom is positioned to interact with key residues in the Histamine H1 receptor, enhancing affinity and selectivity over muscarinic receptors.

  • Contrast: An analog with a simple ethoxy or phenoxy group would likely lose the specific electrostatic contribution provided by the pyridine nitrogen, reducing potency.

Nitazene Opioids: The Chain Length Rule

In the "nitazene" class of opioids (e.g., Etonitazene ), the alkoxy group at the 5-position of the benzimidazole ring is critical.

  • Observation: The ethoxy derivative is often the most potent, surpassing methoxy or propoxy.

  • Reasoning: This suggests a highly constrained hydrophobic pocket where the ethyl group provides the optimal steric fit (Goldilocks effect). Replacing this with a bulky pyridinylmethoxy group would likely cause steric clash, abolishing activity, despite the potential for new interactions.[1]

Part 4: Experimental Protocols

Synthesis of Pyridinylmethoxy Derivatives

The installation of a pyridinylmethoxy group is typically achieved via Williamson ether synthesis. The following protocol ensures high yield and minimizes N-alkylation side products.

Protocol: Williamson Ether Synthesis using Picolyl Chloride

  • Reagents:

    • Substrate: Phenol or Hydroxyl-containing scaffold (1.0 equiv).

    • Electrophile: Picolyl chloride hydrochloride (2-, 3-, or 4-isomer) (1.2 equiv).

    • Base: Potassium Carbonate (

      
      ) (3.0 equiv) or Sodium Hydride (NaH) (1.5 equiv) for less acidic alcohols.
      
    • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1]

    • Catalyst: Potassium Iodide (KI) (0.1 equiv) to generate the more reactive iodide in situ.

  • Step-by-Step Workflow:

    • Activation: Dissolve the phenolic substrate in anhydrous DMF under inert atmosphere (

      
      ). Add 
      
      
      
      and stir at Room Temperature (RT) for 30 mins to generate the phenoxide anion.
    • Addition: Add Picolyl chloride hydrochloride and KI.

    • Reaction: Heat the mixture to 60–80°C. Monitor by TLC or LC-MS (typically 2–4 hours).

    • Workup: Quench with water. Extract with Ethyl Acetate.[6][7] Wash organic layer with brine (3x) to remove DMF.

    • Purification: Flash column chromatography (Silica gel).[7] Elute with Hexane:Ethyl Acetate (gradient). Note: Pyridine derivatives may streak on silica; add 1% Triethylamine to the eluent.

Synthetic Decision Tree

SynthesisWorkflow Start Target: Install Pyridinylmethoxy Group Substrate Analyze Substrate: Is it a Phenol (Ar-OH) or Alcohol (R-OH)? Start->Substrate Phenol Phenol (Acidic pKa ~10) Substrate->Phenol Alcohol Aliphatic Alcohol (pKa ~16) Substrate->Alcohol MethodA Method A: Weak Base K2CO3 / DMF / 60°C Phenol->MethodA Standard Route MethodB Method B: Strong Base NaH / THF / 0°C -> RT Alcohol->MethodB Primary Route MethodC Method C: Mitsunobu PPh3 / DIAD / Pyridinylmethanol Alcohol->MethodC Alternative (Sensitive Substrates) Product Crude Pyridinyl Ether MethodA->Product MethodB->Product MethodC->Product Purification Purification: Flash Chromatography (Add 1% Et3N to prevent tailing) Product->Purification

Figure 2: Synthetic decision tree for installing pyridinylmethoxy groups based on substrate acidity.

Metabolic Stability Assay (Microsomal Stability)

Pyridinylmethoxy groups are susceptible to oxidative metabolism. This assay validates the stability of the ether linkage.

  • System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate test compound (1 µM) with HLM in phosphate buffer (pH 7.4) at 37°C.

    • Initiate reaction with NADPH.

    • Sample at 0, 5, 15, 30, and 60 mins.[1]

    • Quench with ice-cold Acetonitrile containing Internal Standard.

    • Analyze via LC-MS/MS.

  • Interpretation:

    • High Clearance: Suggests rapid O-dealkylation or N-oxidation.

    • Strategy: If unstable, consider fluorinating the methylene spacer (

      
      ) or substituting the pyridine ring to block metabolic soft spots.
      

References

  • Glatfelter, G. C., et al. (2023).[1] Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology. Link

  • PubChem. (2025). Bepotastine Besilate Structure and Pharmacology. National Library of Medicine. Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Contextual reference for metabolic stability of ethers).

  • BenchChem. (2025). Protocols for the Multicomponent Synthesis of Pyrrolidine and Pyridine Derivatives. Link

  • Alfa Chemistry. (2025). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Link

Sources

Foundational

In Silico Modeling of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid: A Technical Guide

Executive Summary This technical guide details the in silico profiling and molecular modeling of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid , a distinct chemical scaffold exhibiting structural characteristics of Phosph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the in silico profiling and molecular modeling of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid , a distinct chemical scaffold exhibiting structural characteristics of Phosphodiesterase 4 (PDE4) inhibitors. Designed for computational chemists and drug discovery scientists, this document moves beyond basic protocols to explore the causality behind modeling decisions. We treat this molecule as a putative lead compound , demonstrating a complete workflow from target identification to molecular dynamics (MD) simulation and ADMET profiling.

Part 1: Chemical Identity & Structural Basis

The Pharmacophore

The subject molecule, 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid , possesses a classic 3,4-dialkoxy-substituted phenyl ring , a hallmark pharmacophore for PDE4 inhibition (e.g., Roflumilast, Piclamilast).

  • Core: Benzoic acid moiety (potential for H-bonding or ionic interaction).

  • 3-Position: Ethoxy group (hydrophobic fit).

  • 4-Position: Pyridin-3-ylmethoxy group (extended linker with a heteroaromatic tail).

Physicochemical Profile (Predicted)

Before docking, we must understand the ligand's behavior in solution.

  • pKa: The benzoic acid group typically has a pKa

    
     4.2. At physiological pH (7.4), the molecule will exist primarily as a carboxylate anion  (
    
    
    
    ).
  • Lipophilicity (LogP): Estimated

    
     2.5–3.0, suggesting good membrane permeability but potential solubility challenges in aqueous assays.
    
PropertyValue (Predicted)Implication for Modeling
MW 273.28 g/mol Fragment-like / Lead-like
H-Bond Donors 1 (COOH)Interaction with active site metals/residues
H-Bond Acceptors 5 (N, O)Critical for Q-pocket binding
Rotatable Bonds 5Moderate conformational flexibility

Part 2: Target Identification & Preparation

Target Hypothesis: PDE4B

Based on the 3,4-dialkoxy scaffold, PDE4B is the primary biological target. PDE4 enzymes contain a conserved "Q-pocket" (Glutamine pocket) that specifically binds dialkoxy-phenyl rings.

  • Reference PDB: 1XMU (PDE4B complexed with a structurally similar inhibitor).

  • Rationale: The crystal structure 1XMU provides a high-resolution (2.0 Å) view of the active site, including the critical Zinc (Zn) and Magnesium (Mg) ions.

Protein Preparation Protocol
  • Step 1: Clean-up: Remove crystallographic water molecules (except those bridging the ligand and metal ions, typically HOH 505/506 in 1XMU).

  • Step 2: Protonation: Use tools like PropKa or Schrödinger's Protein Preparation Wizard to assign protonation states at pH 7.4.

    • Critical Check: Ensure His160 (or equivalent) is protonated correctly to coordinate with the Zn ion.

  • Step 3: Metal Coordination: Verify the geometry of the Zn/Mg binuclear cluster. Incorrect coordination spheres will lead to artificial docking poses.

Part 3: Molecular Docking Protocol

Ligand Preparation (LigPrep)
  • Ionization: Generate the deprotonated state (carboxylate) as the primary species at pH 7.4.

  • Conformational Search: Generate low-energy ring conformations (especially for the ethoxy and pyridyl-methoxy tails).

  • Stereoisomers: The molecule is achiral, simplifying this step.

Grid Generation (Receptor Grid)
  • Center: Define the grid box centroid based on the co-crystallized ligand in 1XMU.

  • Size:

    
     Å box to accommodate the extended pyridyl tail.
    
  • Constraints:

    • H-Bond Constraint: Enforce a hydrogen bond with the conserved Gln369 (crucial for PDE4 selectivity).

Docking Execution (Glide XP / AutoDock Vina)
  • Algorithm: Use Extra Precision (XP) for Glide or Exhaustiveness=32 for Vina.

  • Scoring Function: Focus on ChemScore or GlideScore which penalize steric clashes heavily.

  • Success Criteria: The 3-ethoxy group must occupy the hydrophobic pocket adjacent to Gln369.

Workflow Visualization

The following diagram illustrates the logical flow from structure to docked complex.

DockingWorkflow Ligand Ligand: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid Prep Preparation (LigPrep / Protein Prep Wizard) pH 7.4, Desolvation Ligand->Prep Target Target: PDE4B (PDB: 1XMU) Target->Prep Grid Grid Generation Center: Active Site (Zn/Mg) Constraint: Gln369 Prep->Grid Docking Molecular Docking (Glide XP / Vina) Flexible Ligand, Rigid Receptor Grid->Docking Analysis Pose Analysis Binding Energy, RMSD, H-Bonds Docking->Analysis

Figure 1: Step-by-step molecular docking workflow for the target molecule against PDE4B.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the carboxylate-metal interaction and the flexibility of the pyridyl tail.

System Setup (GROMACS/Amber)
  • Force Field: CHARMM36m (best for protein-ligand complexes) or GAFF2 (General Amber Force Field) for the ligand.

  • Solvation: TIP3P water model, cubic box with 1.0 nm padding.

  • Neutralization: Add Na+ and Cl- ions to reach 0.15 M physiological concentration and neutralize the system charge.

Simulation Protocol
  • Minimization: Steepest descent (50,000 steps) to remove steric clashes.

  • Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain heavy atoms.

  • Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 50–100 ns. This duration is sufficient to observe the stability of the binding pose.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å indicates a stable pose.

  • RMSF (Root Mean Square Fluctuation): Monitor the flexibility of the "Clamp" loop (residues 360-380 in PDE4B). High fluctuation suggests weak binding.

  • MM-GBSA: Calculate the binding free energy (

    
    ) from the trajectory frames.
    

Part 5: ADMET & Electronic Profiling

ADMET Prediction

Using tools like SwissADME or pkCSM , we profile the "drug-likeness" of the scaffold.

ParameterPredictionInterpretation
GI Absorption HighGood oral bioavailability potential.
BBB Permeability NoUnlikely to cross the Blood-Brain Barrier (beneficial for peripheral targets).
CYP Inhibition CYP2D6 (Low), CYP3A4 (Moderate)Assess metabolic stability; the pyridine ring is a metabolic hotspot.
Ames Toxicity NegativeLikely non-mutagenic.
DFT Analysis (Electronic Structure)

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reveals the reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Localized on the pyridine ring (nucleophilic attacks).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the benzoic acid (electrophilic attacks).

  • Gap: A large HOMO-LUMO gap indicates chemical stability.

Part 6: Biological Context (Signaling Pathway)

Understanding the downstream effect is crucial. If this molecule inhibits PDE4, it will elevate intracellular cAMP levels.

SignalingPathway GPCR GPCR (Gs-coupled) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes from ATP ATP ATP PDE4 PDE4 (Target Enzyme) cAMP->PDE4 Substrate for PKA PKA (Protein Kinase A) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Effect Anti-inflammatory Response PKA->Effect Phosphorylation Cascade Inhibitor 3-Ethoxy-4-(...) (Inhibitor) Inhibitor->PDE4 Inhibits

Figure 2: The cAMP signaling pathway highlighting the inhibitory role of the molecule on PDE4.

References

  • Houslay, M. D., et al. (2005). "PDE4 inhibitors: two steps forward, one step back." Nature Reviews Drug Discovery. Link

  • Card, G. L., et al. (2004). "Structural basis for the activity of drugs that inhibit phosphodiesterases." Structure (PDB 1XMU Reference). Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link

  • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. Link

Protocols & Analytical Methods

Method

Application Note: Synthesis of Advanced Derivatives from 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic Acid

Introduction & Pharmacological Rationale The compound 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (CAS: 1225058-38-7) is a highly versatile and privileged building block in medicinal chemistry 1. Its structural motif—a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The compound 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (CAS: 1225058-38-7) is a highly versatile and privileged building block in medicinal chemistry 1. Its structural motif—a 3-alkoxy-4-alkoxybenzoic acid core—is heavily utilized in the design of Phosphodiesterase 4 (PDE4) inhibitors 2. The 3-ethoxy group is precisely calibrated to occupy the hydrophobic pocket of the PDE4 active site. Simultaneously, the pyridin-3-ylmethoxy moiety provides a critical hydrogen bond acceptor via the basic pyridine nitrogen, enhancing target residence time and aqueous solubility compared to traditional carbocyclic analogs.

Derivatization of the carboxylic acid functional group allows researchers to synthesize potent modulators of inflammatory pathways, creating libraries of amides, esters, and heterocyclic bioisosteres.

PDE4_Pathway A PDE4 Inhibitor (Derivative) B PDE4 Enzyme (Inhibited) A->B Binds Active Site C Intracellular cAMP (Elevated) B->C Prevents Hydrolysis D PKA Activation C->D Activates E Anti-inflammatory Response D->E Modulates Cytokines

PDE4 inhibition pathway leading to anti-inflammatory response.

Mechanistic Insights: Rationalizing Reagent Selection

To synthesize robust libraries from 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid, the carboxylic acid must be activated efficiently while preventing deleterious side reactions (such as racemization or N-acylurea formation).

  • Amidation via HATU/DIPEA: We utilize HATU over traditional carbodiimides for amide formation, particularly when coupling with sterically hindered or electron-deficient anilines (e.g., 3,5-dichloroaniline). HATU generates a highly reactive OAt-active ester 3. The HOAt leaving group accelerates the reaction through a neighboring-group effect. The non-nucleophilic base DIPEA (N,N-Diisopropylethylamine) is selected to deprotonate the acid without competing as a nucleophile for the activated intermediate 4.

  • Esterification via EDC/HOBt: For ester prodrug synthesis, EDC·HCl combined with HOBt is preferred. EDC forms an initial O-acylisourea intermediate, which is unstable and prone to forming inactive N-acylureas. HOBt intercepts this to form a stable HOBt-ester, which smoothly undergoes nucleophilic attack by the alcohol 4.

Synthetic_Workflow Core 3-Ethoxy-4-(pyridin-3-ylmethoxy) benzoic acid HATU HATU, DIPEA, Amine DMF, RT Core->HATU EDC EDC, HOBt, Alcohol DCM, RT Core->EDC CDI 1. CDI, DMF 2. Amidoxime, Heat Core->CDI Amide Amide Derivatives (e.g., PDE4 Inhibitors) Ester Ester Derivatives (Prodrugs) Oxadiazole 1,2,4-Oxadiazoles (Bioisosteres) HATU->Amide EDC->Ester CDI->Oxadiazole

Divergent synthetic workflow for generating functionalized derivatives.

Quantitative Data: Derivative Synthesis Summary

The following table summarizes the optimized reaction conditions, yields, and purities for three distinct classes of derivatives synthesized from the parent benzoic acid.

Derivative ClassTarget Nucleophile / ReagentCoupling SystemSolvent / TempReaction TimeIsolated YieldLC-MS Purity
Amide 3,5-DichloroanilineHATU (1.5 eq), DIPEA (3.0 eq)DMF, 25 °C12 h82%>98%
Ester IsopropanolEDC·HCl (1.2 eq), HOBt (1.2 eq)DCM, 0 °C to RT16 h78%>95%
Oxadiazole N'-HydroxyacetimidamideCDI (1.5 eq)DMF, 110 °C8 h65%>96%

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of N-(3,5-dichlorophenyl)-3-ethoxy-4-(pyridin-3-ylmethoxy)benzamide

Objective: High-yielding amide coupling using the HATU/DIPEA system. Self-Validation Checkpoint: LC-MS monitoring must show complete consumption of the starting mass (m/z 273.1) and the formation of the product mass (m/z 417.0).

  • Preparation: In a flame-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (1.0 mmol, 273.3 mg) in anhydrous DMF (5.0 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.5 mmol, 570 mg) followed by the dropwise addition of DIPEA (3.0 mmol, 522 µL). Stir at 0 °C for 30 minutes.

    • Causality: Pre-activation at 0 °C prevents the thermal degradation of the highly reactive OAt-ester intermediate before the amine is introduced 3.

  • Coupling: Add 3,5-dichloroaniline (1.1 mmol, 178 mg) in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • In-Process Control: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Proceed to workup only when the starting material is <2% by UV area.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with saturated aqueous NaHCO3 (2 x 15 mL), water (3 x 15 mL to remove DMF), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes).

Protocol B: Synthesis of Isopropyl 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoate

Objective: Esterification using EDC/HOBt to prevent side reactions. Self-Validation Checkpoint: TLC analysis (Eluent: 1:1 EtOAc/Hexanes) should indicate a distinct, less polar spot (Rf ~0.6) compared to the baseline-retained starting acid.

  • Preparation: Dissolve the starting benzoic acid (1.0 mmol, 273.3 mg) and HOBt (1.2 mmol, 162 mg) in anhydrous DCM (10 mL).

  • Activation: Cool to 0 °C. Add EDC·HCl (1.2 mmol, 230 mg) portion-wise. Stir for 15 minutes.

  • Coupling: Add Isopropanol (5.0 mmol, 383 µL) and a catalytic amount of DMAP (0.1 mmol, 12 mg). Stir at room temperature for 16 hours.

    • Causality: DMAP acts as an acyl transfer catalyst, significantly accelerating the esterification of secondary alcohols which are otherwise poor nucleophiles.

  • Workup: Wash the DCM layer with 10% citric acid (10 mL) to remove DMAP and unreacted pyridine derivatives, followed by saturated NaHCO3 (10 mL). Concentrate and purify via silica gel chromatography.

References

  • Chemsrc. "1225058-38-7_CAS号:1225058-38-7 - 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid." Available at:[Link]

  • Google Patents. "US20200108083A1 - Boron Containing PDE4 Inhibitors.

Sources

Application

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid as a fragment for drug design

Application Note: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic Acid in Fragment-Based Drug Discovery (FBDD) Executive Summary & Strategic Utility 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (EPBA) represents a "privileged fr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic Acid in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Strategic Utility

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (EPBA) represents a "privileged fragment" in modern drug design, particularly for targeting phosphodiesterases (PDEs) and specific kinase families. Unlike random screening hits, EPBA possesses a pre-validated pharmacophore inherent to the "catechol ether" class of inhibitors (e.g., Roflumilast, Piclamilast).

This guide details the application of EPBA as a high-value scaffold. Its structural duality—combining a metal-coordinating pyridine tail with a solvent-exposed carboxylic acid head—makes it an ideal starting point for Fragment-Growing and Scaffold Hopping campaigns.

Key Applications:

  • Primary Target: Phosphodiesterase 4 (PDE4) inhibition for inflammatory disorders (COPD, Psoriasis).[1]

  • Secondary Target: Kinase hinge-binding fragments (e.g., Src, Abl).

  • Methodology: Fragment-Based Drug Discovery (FBDD), X-ray Crystallography soaking, and SAR optimization.[2]

Mechanistic Basis & Pharmacophore Analysis

To design effectively with EPBA, one must understand the causality of its binding interactions.

The PDE4 Binding Mode

PDE4 hydrolyzes cAMP.[3] Inhibitors typically mimic the cAMP substrate. EPBA functions through a tripartite binding mechanism within the PDE4 catalytic pocket:

  • The "Warhead" (Pyridine Ring): The nitrogen atom on the pyridine ring acts as a monodentate ligand, coordinating with the labile Zinc/Magnesium ion cluster (

    
    ) deep within the catalytic pocket. This mimics the phosphate group interaction of cAMP.
    
  • The "Anchor" (Benzoic Acid): The phenyl ring engages in

    
    -stacking interactions with conserved phenylalanine residues (e.g., Phe372 in PDE4D). The carboxylic acid moiety often forms hydrogen bonds with Gln369 or serves as a vector for solubilizing groups.
    
  • The "Selectivity Filter" (3-Ethoxy Group): The ethoxy ether occupies the hydrophobic "clamp" region (Q-pocket). The length of this chain (ethoxy vs. cyclopentyloxy) dictates isozyme selectivity and potency.

Visualization of the Signaling Pathway

The following diagram illustrates the downstream effects of EPBA-mediated PDE4 inhibition.

PDE4_Signaling EPBA EPBA Fragment (Inhibitor) PDE4 PDE4 Enzyme (Catalytic Domain) EPBA->PDE4  Inhibits   AMP 5'-AMP (Inactive) PDE4->AMP  Hydrolysis   cAMP cAMP (Cyclic Adenosine Monophosphate) cAMP->PDE4  Substrate   PKA PKA (Protein Kinase A) cAMP->PKA  Activates   CREB CREB Phosphorylation PKA->CREB  Up-regulates   NFkB NF-κB Pathway PKA->NFkB  Suppresses   Inflammation Inflammatory Cytokines (TNF-α, IL-6) CREB->Inflammation  Reduces   NFkB->Inflammation  Promotes  

Caption: EPBA inhibits PDE4, preventing cAMP hydrolysis. Elevated cAMP activates PKA, suppressing NF-κB-driven inflammation.

Experimental Protocols

Protocol A: Chemical Synthesis of EPBA

Objective: Synthesize high-purity EPBA for biological assay validation. Self-Validation: The appearance of a diagnostic singlet at ~5.2 ppm (OCH2) in 1H NMR confirms the ether linkage.

Reagents:

  • 3-Ethoxy-4-hydroxybenzoic acid (Starting Material)[4]

  • 3-(Chloromethyl)pyridine hydrochloride

  • Potassium Carbonate (

    
    )
    
  • Dimethylformamide (DMF, anhydrous)

  • Potassium Iodide (KI, catalytic)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 3-ethoxy-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration). Add

    
     (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) and a catalytic amount of KI (0.1 eq).

  • Reflux: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water. Acidify to pH 4–5 using 1N HCl to precipitate the product.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water to obtain white/off-white crystals.

  • QC Check: Purity >95% by HPLC. confirm structure via LC-MS (Expected [M+H]+: ~274.1).

Protocol B: Fragment Soaking (X-ray Crystallography)

Objective: Obtain a co-crystal structure of EPBA bound to PDE4 catalytic domain.

  • Crystal Growth: Generate apo-crystals of PDE4D catalytic domain using the hanging drop vapor diffusion method (Reservoir: 20% PEG 3350, 0.2M Magnesium Formate).

  • Soaking Solution: Prepare a 100 mM stock of EPBA in 100% DMSO. Dilute into the crystallization buffer to a final concentration of 10 mM (10% DMSO final).

  • Incubation: Transfer apo-crystals into the soaking solution. Incubate for 2–24 hours. Note: If crystals crack, reduce DMSO concentration and increase soak time.

  • Cryo-protection: Briefly transfer crystals to a solution containing the mother liquor + 20% glycerol + 10 mM EPBA.

  • Data Collection: Flash cool in liquid nitrogen and collect diffraction data at a synchrotron source (100 K). Look for electron density (

    
     map) in the Q-pocket.
    

Data Presentation & SAR Optimization

When using EPBA as a lead, modifications at specific positions yield predictable shifts in potency and physicochemical properties.

Table 1: Structural Activity Relationship (SAR) Guide

PositionModificationEffect on Activity/PropertyDesign Recommendation
Pyridine Nitrogen Move to pos 4 (para)Loss of metal coordinationKeep at pos 3 (meta) for optimal Zn2+ interaction.
Pyridine Ring Replace with Benzene>100x loss in potencyEssential warhead; do not remove N-atom.
3-Ethoxy Change to MethoxyReduced potencyMethoxy is too small for the hydrophobic clamp.
3-Ethoxy Change to CyclopentyloxyIncreased PotencyRecommended: Cyclopentyl fills the pocket better (Piclamilast mimic).
Carboxylic Acid Convert to AmideImproved PermeabilityAcid is good for solubility; Amide (e.g., Benzamide) improves cell penetration.
Carboxylic Acid Convert to EsterProdrug StrategyEsters are rapidly hydrolyzed in plasma; use for oral delivery.

Fragment-to-Lead Optimization Workflow

This diagram outlines the logical progression from the EPBA fragment to a clinical candidate.

FBDD_Workflow Frag EPBA Fragment (MW: 273, LE: High) Grow Fragment Growing (Add Hydrophobic Groups) Frag->Grow  Optimize 3-Pos   Link Fragment Linking (Connect to Selectivity Pocket) Grow->Link  Modify Acid Tail   Lead Lead Compound (Piclamilast/Roflumilast Analog) Link->Lead  ADME Tuning  

Caption: Evolution of EPBA from a micromolar fragment to a nanomolar lead via structural elaboration.

References

  • Card, G. L., et al. (2005). "Structural basis for the activity of drugs that inhibit phosphodiesterases." Structure, 13(12), 1845-1852.

  • Manallack, D. T., et al. (2005). "The significance of acid/base properties in drug discovery." Chemical Society Reviews, 42, 485-496.

  • Press, N. J., et al. (2006). "PDE4 inhibitors - A review of the current field." Progress in Medicinal Chemistry, 44, 125-188.

  • Verma, R. P., et al. (2008). "Phosphodiesterase 4 inhibitors and their therapeutic applications: a review." International Journal of Pharmaceutical Sciences, 1, 1-15.
  • BldPharm. (n.d.). "3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid Product Page." BldPharm Catalog.

Sources

Method

Application Notes and Protocols for Amide Coupling with 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthesis of Novel Amides The formation of the amide bond is a cornerstone of modern drug discovery and development. This appli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Novel Amides

The formation of the amide bond is a cornerstone of modern drug discovery and development. This application note provides a detailed protocol and scientific rationale for the amide coupling of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid, a key intermediate in the synthesis of various biologically active molecules. The presence of a pyridine ring and an ether linkage in this building block necessitates a carefully considered approach to achieve high yields and purity. This guide will delve into the critical parameters of the reaction, from the selection of coupling reagents to the final purification of the desired amide product.

Physicochemical Properties and Reagent Selection

A successful amide coupling begins with a thorough understanding of the starting materials. 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a multifaceted molecule, and its properties dictate the optimal reaction conditions.

Solubility Profile:

The solubility of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid in common organic solvents is a critical first parameter to establish experimentally. Based on the behavior of structurally similar compounds like benzoic acid and its derivatives, a general solubility trend can be anticipated. Benzoic acid exhibits good solubility in polar aprotic solvents and alcohols.[1][2] For instance, the solubility of benzoic acid is high in ethanol and reasonably high in chloroform, while lower in less polar solvents like toluene.[1][2]

Table 1: Predicted Solubility of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

SolventPredicted SolubilityRationale
Dichloromethane (DCM)ModerateA common solvent for amide couplings, but the polarity of the starting material may limit solubility.
N,N-Dimethylformamide (DMF)HighA highly polar aprotic solvent, likely to be an excellent choice for this reaction.
Acetonitrile (MeCN)Moderate to HighA polar aprotic solvent that often provides a good balance of solubility and ease of removal.[3]
Tetrahydrofuran (THF)ModerateA less polar option, may be suitable depending on the amine coupling partner.

Selection of Coupling Reagents: A Comparative Analysis

The choice of coupling reagent is pivotal for the successful formation of the amide bond. Two of the most common and effective classes of reagents are carbodiimides, such as EDC, and uronium/aminium salts, like HATU.[4][5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide, EDC is favored for its ease of removal during aqueous workup.[4][6] It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate can be unstable and prone to side reactions. To mitigate this, an additive like HOBt (1-Hydroxybenzotriazole) is often included to form a more stable active ester, which then reacts with the amine.[6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction times and ability to couple even challenging substrates with minimal side reactions.[6][8] It is particularly effective for sterically hindered or electron-deficient amines.[9]

For substrates containing a basic pyridine ring, like 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid, HATU is often the preferred reagent. The pyridine nitrogen can potentially be acylated as a side reaction, and the higher reactivity of HATU can favor the desired amidation.

Experimental Workflow and Protocol

The following protocol provides a detailed, step-by-step methodology for the amide coupling of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid with a generic primary or secondary amine.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Benzoic Acid Derivative and Amine in Anhydrous Solvent add_base Add Non-nucleophilic Base (e.g., DIPEA) start->add_base cool Cool to 0 °C add_base->cool add_hatu Add HATU cool->add_hatu warm Warm to Room Temperature add_hatu->warm stir Stir for 2-16 hours warm->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (e.g., NaHCO3, Brine) extract->wash dry Dry and Concentrate wash->dry purify Flash Chromatography dry->purify product Pure Amide Product purify->product

Figure 1: A generalized workflow for the amide coupling reaction.

Materials and Reagents:

  • 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[4][10]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (1.0 eq) and the amine (1.1 eq).

  • Solvent and Base Addition: Dissolve the starting materials in anhydrous DMF (approximately 0.1-0.2 M concentration). Add DIPEA (3.0 eq) to the solution. The use of a non-nucleophilic base like DIPEA is crucial to prevent competition with the desired amine nucleophile.[11]

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.1 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The basic wash will remove any unreacted carboxylic acid and the acidic HOBt byproduct from the HATU reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Given the basic nature of the pyridine moiety in the product, it is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%) in the eluent (e.g., a gradient of ethyl acetate in hexanes), to prevent peak tailing and improve separation.[12]

Troubleshooting and Scientific Insights

Potential Side Reaction: Pyridine Acylation

The nitrogen atom of the pyridine ring is nucleophilic and can potentially react with the activated carboxylic acid, leading to the formation of an undesired acylpyridinium species.

side_reaction cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction CarboxylicAcid Carboxylic Acid ActivatedEster Activated Ester (with HATU) CarboxylicAcid->ActivatedEster HATU, DIPEA AmideProduct Desired Amide ActivatedEster->AmideProduct ActivatedEster2 Activated Ester Amine Amine Amine->AmideProduct PyridineN Pyridine Nitrogen Acylpyridinium Acylpyridinium Byproduct PyridineN->Acylpyridinium ActivatedEster2->Acylpyridinium

Figure 2: Competing reaction pathways for the activated carboxylic acid.

Mitigation Strategies:

  • Use of a Non-Nucleophilic Base: Employing a sterically hindered, non-nucleophilic base like DIPEA is critical. Less hindered bases such as triethylamine or pyridine itself could compete with the intended amine.[11]

  • Order of Addition: While the provided protocol adds all components before the coupling reagent, an alternative is to pre-activate the carboxylic acid with HATU and DIPEA for a short period (5-15 minutes) before adding the amine. This can sometimes favor the desired reaction.

  • Reaction Temperature: Maintaining a low temperature during the initial activation step can help to control the reactivity and minimize side reactions.

Purification Challenges:

The basicity of the final product can lead to challenges during silica gel chromatography, such as streaking and poor separation. As mentioned in the protocol, the addition of a small amount of a basic modifier to the eluent is often effective.[12] For particularly polar or difficult-to-purify products, reverse-phase chromatography may be a viable alternative.

Safety and Handling

  • HATU and HOBt: These reagents can be explosive, especially in their anhydrous forms, and should be handled with care. Avoid grinding, shock, or friction.

  • EDC Hydrochloride: This reagent is a skin and eye irritant.[5][12]

  • DIPEA: A flammable and corrosive liquid that can cause severe skin and eye damage.[4][10]

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The amide coupling of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a readily achievable transformation with careful consideration of the substrate's unique properties. The use of a potent coupling reagent such as HATU in conjunction with a non-nucleophilic base like DIPEA provides a robust method for achieving high yields. Proper work-up and purification techniques, tailored to the basic nature of the product, are essential for obtaining the final amide in high purity. This protocol serves as a comprehensive guide for researchers engaged in the synthesis of novel molecules for drug discovery and development.

References

  • Alkyl Amines Chemicals Limited. (n.d.). Safety data sheet - Di-isopropylethylamine (DIPEA).
  • Cole-Parmer. (2006, June 26).
  • Severn Biotech. (n.d.). HOBT - N-hydroxybenzotriazole_sds.
  • Synquest Labs. (2024, August 29).
  • Novachem. (2018, January 22).
  • Cole-Parmer. (2006, May 24).
  • DC Fine Chemicals. (2024, November 4).
  • Merck. (n.d.). MSDS - 851013.
  • Carl ROTH. (n.d.).
  • AAPPTec, LLC. (n.d.).
  • Molekula. (n.d.). hobt anhydrous (1-hydroxybenzotriazole anhydrous)
  • CovaChem. (2020, April 2).
  • OXFORD. (n.d.).
  • ResearchGate. (2009, December 8).
  • CDH Fine Chemical. (n.d.).
  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Shandong Qibo New Energy Co., Ltd. (2025, July 5). Benzoic Acid Solubility in Acetonitrile.
  • BLDpharm. (n.d.). 923771-58-8|3-Ethoxy-4-(pyridin-4-ylmethoxy)benzoic acid.
  • UNT Digital Library. (2013, August 30). IUPAC-NIST Solubility Data Series. 99.
  • PMC. (2017, September 15).
  • Leonid Chemicals Pvt. Ltd. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). A Comparative Analysis of Byproducts from HATU Versus Other Uronium Salts: A Guide for Researchers.
  • Benchchem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • Reddit. (2022, March 24). amide coupling help : r/Chempros.
  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Sigma-Aldrich. (n.d.). 3-ethoxy-4-[(pyridin-4-yl)methoxy]benzoic acid.
  • University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures.
  • DiVA. (2010, December 13). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling | Request PDF.
  • EPA. (n.d.). 4-(pyridin-3-ylmethoxy)benzaldehyde Properties.
  • PubChem. (n.d.). 4-Pyridin-3-yl-benzoic acid | C12H9NO2 | CID 1515244.

Sources

Application

Esterification methods for 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

Application Note: Esterification Strategies for 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid Part 1: Executive Summary & Strategic Analysis Compound Overview 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Esterification Strategies for 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

Part 1: Executive Summary & Strategic Analysis

Compound Overview 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a functionalized benzoic acid derivative featuring an ether-linked pyridine moiety. Structurally, it resembles key intermediates used in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogues). The molecule contains two distinct reactive centers relevant to esterification:[1]

  • Carboxylic Acid (C-1): The target site for esterification.

  • Pyridine Nitrogen (N-1'): A basic center (

    
    ) that complicates acid-catalyzed protocols by forming salts or zwitterions.
    

The Challenge Standard Fischer esterification (excess alcohol +


) is often suboptimal for pyridine-containing acids. The basic nitrogen protonates immediately, rendering the molecule cationic. This can lead to precipitation of the salt from the reaction media, stalling kinetics, or complicating the workup where neutralization risks precipitating the zwitterionic acid rather than the ester.

Recommended Strategy To ensure high yield and purity, this guide prioritizes Base-Promoted Alkylation (Method A) for laboratory-scale/mild synthesis and Acyl Chloride Activation (Method B) for scalable, robust production.

Part 2: Detailed Experimental Protocols

Method A: Base-Promoted Alkylation (The "Mild" Protocol)

Best for: Gram-scale synthesis, avoiding acidic conditions, and substrates sensitive to harsh reagents.

Principle: This method utilizes the nucleophilicity of the carboxylate anion (generated in situ) to displace a halide from an alkylating agent (


 mechanism). It bypasses the formation of pyridinium salts entirely.

Materials:

  • Substrate: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (1.2 eq) [or Methyl Iodide for methyl ester]

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: DMF (anhydrous) or NMP

  • Temperature:

    
     to 
    
    
    

Protocol:

  • Dissolution: Charge a round-bottom flask with 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (10 g, 36.6 mmol) and anhydrous DMF (100 mL). Stir until a suspension or solution is formed.

  • Deprotonation: Add

    
     (17.9 g, 54.9 mmol) in a single portion. Stir at room temperature for 30 minutes. Observation: The mixture may become thicker as the carboxylate salt forms.
    
  • Alkylation: Dropwise add Ethyl Iodide (3.5 mL, 43.9 mmol) over 10 minutes.

  • Reaction: Heat the mixture to

    
     and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or HPLC.
    
  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring.

  • Workup:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layer with Water (

      
       mL) and Brine (
      
      
      
      mL) to remove DMF.
    • Dry over

      
      , filter, and concentrate under reduced pressure.[2]
      
  • Purification: The crude product is usually pure enough (>95%). If necessary, recrystallize from Ethanol/Heptane.

Critical Insight:


 is preferred over 

for faster kinetics due to the "cesium effect" (higher solubility and looser ion pairing in DMF).
Method B: Acyl Chloride Activation (The "Scale-Up" Protocol)

Best for: Multi-gram to kilogram scale, cost-efficiency, and driving reaction to completion.

Principle: The carboxylic acid is converted to a highly reactive acid chloride using Thionyl Chloride (


), followed by alcoholysis. The pyridine ring will exist as the HCl salt throughout the reaction, protecting it from side reactions.

Materials:

  • Substrate: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 eq)
    
  • Catalyst: DMF (3–5 drops)

  • Solvent: Toluene (for activation step) / Ethanol (for esterification step)

Protocol:

  • Activation: Suspend the benzoic acid derivative (50 g) in Toluene (250 mL). Add DMF (0.5 mL) as a catalyst.

  • Chlorination: Heat to

    
    . Add 
    
    
    
    (26 mL) dropwise over 30 minutes.
  • Reflux: Heat to reflux (

    
    ) for 2 hours. End-point: Evolution of 
    
    
    
    gas ceases and the solid dissolves.
  • Evaporation: Concentrate the mixture under vacuum to remove excess

    
     and Toluene. Result: A yellow semi-solid (Acid Chloride HCl salt).
    
  • Esterification: Re-dissolve the residue in anhydrous Ethanol (300 mL).

  • Reaction: Reflux the ethanol solution for 2 hours.

  • Neutralization & Isolation:

    • Concentrate the ethanol to

      
       mL.
      
    • Dilute with DCM (300 mL).

    • Crucial Step: Slowly add saturated

      
       solution until the aqueous layer pH is 
      
      
      
      . This liberates the free pyridine base.
    • Separate layers. Wash organic layer with Brine.[3]

    • Dry (

      
      ) and concentrate.[2][4][5]
      

Part 3: Visualization & Logic

Workflow Diagram: Method Selection Logic

EsterificationLogic Start Start: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid ScaleCheck Is the scale > 100g? Start->ScaleCheck AcidSensitive Is the substrate acid-sensitive? ScaleCheck->AcidSensitive No (Lab scale) MethodB Method B: Acyl Chloride Activation (Reagents: SOCl2, EtOH) ScaleCheck->MethodB Yes (Robustness required) MethodA Method A: Base-Promoted Alkylation (Reagents: Et-I, Cs2CO3, DMF) AcidSensitive->MethodA Yes (Avoid H+) MethodC Method C: Steglich Coupling (Reagents: EDC, DMAP) AcidSensitive->MethodC No (Convenience)

Caption: Decision tree for selecting the optimal esterification strategy based on scale and chemical sensitivity.

Reaction Mechanism: Base-Promoted Alkylation

ReactionMechanism Substrate Substrate (Carboxylic Acid) Intermediate Carboxylate Anion (Nucleophile) Substrate->Intermediate Deprotonation Base Base (Cs2CO3) Base->Intermediate Product Ethyl Ester (Product) Intermediate->Product SN2 Attack Byproduct CsI + CO2 + H2O Intermediate->Byproduct AlkylHalide Ethyl Iodide (Electrophile) AlkylHalide->Product

Caption: Mechanistic pathway for Method A, highlighting the SN2 displacement of the alkyl halide by the carboxylate.

Part 4: Data & Analytical Control

Table 1: Solvent & Reagent Compatibility Matrix

ParameterMethod A (Alkylation)Method B (Acyl Chloride)Method C (Coupling)
Primary Solvent DMF, NMP, AcetoneToluene, DCM, EthanolDCM, THF
Reaction pH Basic (

)
Acidic (

)
Neutral
Temperature


(Reflux)

Pyridine State Free BaseHCl Salt (during rxn)Free Base
Impurity Profile Trace Alkyl HalideTrace Acid AnhydrideUrea byproducts (difficult to remove)
Yield (Typical) 90–95%85–92%75–85%

Analytical Expectations (QC)

  • HPLC: Retention time shift. The ester is significantly less polar than the acid.

    • Mobile Phase: ACN:Water (0.1% Formic Acid).

    • Shift: Acid (

      
       min) 
      
      
      
      Ester (
      
      
      min).
  • 1H-NMR (DMSO-d6, 400 MHz):

    • Ethyl Group:[6][7][8] Look for a quartet at

      
       ppm (
      
      
      
      ) and a triplet at
      
      
      ppm (
      
      
      ).[4]
    • Pyridine:[5][7][9][10] Characteristic signals at

      
       (s), 
      
      
      
      (d),
      
      
      (d),
      
      
      (dd) ppm.
    • Ether Linkage: Singlet at

      
       ppm (
      
      
      
      ,
      
      
      ).

References

  • Vertex AI Search Results . Synthesis of pyridine carboxylic acid esters. Retrieved from Google Patents (US2758999A). Link

  • Royal Society of Chemistry . Recent synthetic advances in pyridine-based thermotropic mesogens. (2019). Link

  • Organic Syntheses . Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. (2019). Org. Synth. 96, 98-109.[8] Link

  • PrepChem . Synthesis of 4-(p-Methoxycinnamamido)benzoic acid, ethyl ester. Link

  • American Chemical Society . Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides. J. Org. Chem. (2019). Link

Sources

Method

Application Note: Profiling 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid via HTRF-Based Cellular cAMP Assays

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Application: Phosphodiesterase 4 (PDE4) Inhibition, Intracellular cAMP Modulation, High-Throughput Screening (HTS) Scientific Backg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Application: Phosphodiesterase 4 (PDE4) Inhibition, Intracellular cAMP Modulation, High-Throughput Screening (HTS)

Scientific Background & Pharmacological Context

The structural motif of 3-alkoxy-4-alkoxybenzoic acid is a highly privileged and well-documented pharmacophore in the design of Phosphodiesterase 4 (PDE4) inhibitors[1]. 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid leverages this scaffold, positioning the ethoxy and pyridylmethoxy groups to interact with the hydrophobic pockets of the PDE4 active site.

PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive AMP within immune cells and neurons. By inhibiting PDE4, this compound prevents cAMP degradation, leading to a measurable accumulation of this critical second messenger. To accurately profile the cellular potency (IC₅₀) of this compound, we employ a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay[2]. This self-validating system allows for the direct, wash-free quantification of intracellular cAMP in live cells.

Assay Principle & Mechanistic Causality

The HTRF cAMP dynamic assay relies on a competitive binding mechanism between native cAMP produced by the cells and an exogenous d2-labeled cAMP tracer[3]. Both compete for binding to a monoclonal anti-cAMP antibody labeled with a Europium (Eu) cryptate donor[4].

Expert Insight: The Causality of Reagent Selection

In standard GPCR screening assays, a broad-spectrum PDE inhibitor such as IBMX (3-isobutyl-1-methylxanthine) is universally added to the stimulation buffer to prevent cAMP degradation and maximize the assay window[5]. However, when screening a putative PDE4 inhibitor like 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid, IBMX MUST be strictly omitted. Including IBMX would completely mask the specific inhibitory effect of the test compound[3].

Furthermore, because resting cells produce minimal cAMP, we must artificially stimulate adenylate cyclase using a low dose of Forskolin (typically EC₂₀). This creates a basal pool of cAMP for the PDE4 enzyme to hydrolyze, providing a dynamic window to observe the rescue of cAMP levels upon PDE4 inhibition[5].

G GPCR Adenylate Cyclase (Forskolin Stimulated) cAMP Intracellular cAMP (Native) GPCR->cAMP Synthesizes ATP ATP ATP->GPCR Substrate PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by Anti_cAMP Anti-cAMP-Eu Cryptate (Donor Fluorophore) cAMP->Anti_cAMP Competes for binding AMP AMP (Inactive) PDE4->AMP Converts to Inhibitor 3-Ethoxy-4-(pyridin-3-ylmethoxy) benzoic acid Inhibitor->PDE4 Competitively Inhibits cAMP_d2 cAMP-d2 (Acceptor Fluorophore) cAMP_d2->Anti_cAMP Binds FRET TR-FRET Signal (Decreases as native cAMP rises) Anti_cAMP->FRET Emits 665nm when bound to d2

Fig 1. PDE4 inhibition by the benzoic acid derivative and HTRF cAMP competition assay principle.

Quantitative Assay Metrics

To ensure the assay functions as a self-validating system, specific quantitative thresholds must be met. The table below summarizes the expected performance metrics when profiling PDE4 inhibitors in this cell-based format[5][6].

ParameterExpected ValueBiological / Technical Significance
Optimal Cell Density 2,000 - 4,000 cells/wellEnsures a robust dynamic range without saturating the detection antibodies[5].
Forskolin Concentration EC₂₀ (~100 - 300 nM)Provides a continuous basal cAMP pool for PDE4 to act upon.
Assay Z'-factor > 0.70Statistical indicator of a highly robust assay suitable for HTS campaigns.
Signal-to-Background (S/B) > 5.0Ensures clear, reproducible differentiation of PDE4 inhibition.
Reference IC₅₀ (Rolipram) ~130 nMInternal control to validate the sensitivity of the PDE4 cellular system[6].

Step-by-Step Experimental Protocol

Materials & Reagents Preparation
  • Cell Line: HEK293 cells stably expressing PDE4B (or parental cells if endogenous expression is sufficient).

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4. (Reminder: Do not add IBMX).

  • Compound Stock: Dissolve 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid in 100% DMSO to a concentration of 10 mM.

  • HTRF Reagents: Reconstitute cAMP-d2 and Anti-cAMP-Eu cryptate in distilled water, then dilute in the provided lysis/detection buffer according to the manufacturer's specifications[2].

384-Well Plate Workflow

This protocol is optimized for a 20 µL final assay volume in a 384-well low-volume white microplate[2].

  • Cell Seeding: Harvest cells and resuspend in Stimulation Buffer. Dispense 5 µL of the cell suspension (approx. 3,000 cells) into each well[5].

  • Compound Addition: Prepare a 2X concentration of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid spiked with a 2X concentration of Forskolin in Stimulation Buffer. Dispense 5 µL of this mixture into the wells.

  • Target Engagement: Seal the plate and incubate for 30 minutes at room temperature (RT) to allow the compound to inhibit PDE4 and cAMP to accumulate[4].

  • Detection Reagents: Sequentially dispense 5 µL of the cAMP-d2 working solution, followed immediately by 5 µL of the Anti-cAMP-Eu cryptate working solution[4].

  • Lysis & Equilibration: Incubate the plate for 1 hour at RT in the dark to allow for complete cell lysis and FRET equilibration.

  • Signal Acquisition: Read the plate on a TR-FRET compatible multimode microplate reader (e.g., SpectraMax M5e or Varioskan LUX). Excite at 337 nm and measure emission at both 620 nm (Donor) and 665 nm (Acceptor) [3][5].

Workflow Step1 1. Cell Seeding (HEK293-PDE4B) 5 µL / well Step2 2. Compound Addition (Inhibitor + Forskolin) 5 µL / well Step1->Step2 Step3 3. Target Incubation (30 min @ RT) Step2->Step3 Step4 4. HTRF Reagents (cAMP-d2 & Anti-cAMP-Eu) 10 µL total Step3->Step4 Step5 5. Lysis Incubation (60 min @ RT) Step4->Step5 Step6 6. TR-FRET Read (620nm & 665nm) Step5->Step6

Fig 2. Streamlined 384-well HTRF workflow from cell seeding to TR-FRET signal acquisition.

Data Analysis & Self-Validation

Because HTRF is a ratiometric technology, it inherently corrects for well-to-well optical interference and media quenching.

  • Calculate the Ratio: For each well, calculate the FRET ratio to normalize the signal[3][5]: Ratio = (Signal 665 nm / Signal 620 nm) × 10,000

  • Calculate Delta F (ΔF): Determine the specific signal over the negative control (background)[5]: ΔF (%) =[(Ratio_sample - Ratio_negative_control) / Ratio_negative_control] × 100

  • Interpretation: In this competitive assay format, an increase in intracellular cAMP (due to successful PDE4 inhibition by 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid) will displace the d2-labeled cAMP from the antibody, resulting in a decrease in the FRET Ratio and ΔF[4]. Plot the ΔF values against the log concentration of the compound using a 4-parameter logistic non-linear regression to derive the IC₅₀.

References

  • MDPI. "Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease." Pharmaceuticals. Available at:[Link][1]

  • Molecular Devices. "HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader." Application Note. Available at:[Link][3]

  • National Institutes of Health (NIH). "Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors." Bioorg Med Chem Lett. Available at:[Link][6]

  • Cisbio / Revvity. "HTRF® package insert cAMP HiRange General information." Product Protocol. Available at:[Link][2]

  • Revvity (YouTube). "How to run a cAMP HTRF assay." Video Protocol. Available at:[Link][4]

Sources

Application

Comprehensive Screening and Characterization of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic Acid as a Kinase Inhibitor Fragment

Target Audience: Researchers, scientists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), Kinase Profiling.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), Kinase Profiling.

Introduction & Scientific Rationale

In the landscape of targeted therapeutics, Fragment-Based Drug Design (FBDD) has emerged as a highly efficient strategy for discovering novel kinase inhibitors[1]. By screening low-molecular-weight compounds (typically <300 Da), researchers can identify high-quality chemical starting points that bind with high ligand efficiency (LE), which are subsequently optimized into potent lead compounds[1].

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (MW: 273.28 g/mol ) presents a highly rational fragment topology for kinase inhibition:

  • Hinge-Binding Motif: The pyridine ring is a privileged scaffold in kinase chemistry. The nitrogen lone pair acts as a critical hydrogen bond acceptor, capable of interacting with the backbone amide (e.g., Methionine or Cysteine) of the kinase hinge region.

  • Solvent/DFG Vector: The ether-linked benzoic acid moiety provides a tunable vector. The carboxylic acid can form electrostatic interactions or salt bridges with the conserved catalytic lysine (in the

    
    3 strand) or probe the solvent-exposed region, making it an excellent candidate for fragment growing.
    

To rigorously evaluate this compound, we employ a two-tiered screening cascade. First, a primary biochemical screen using the universal ADP-Glo™ assay quantifies enzymatic inhibition[2]. Second, Surface Plasmon Resonance (SPR) provides orthogonal validation, confirming direct 1:1 binding and resolving the rapid kinetics characteristic of fragment molecules[3].

FBDD A Primary Screen ADP-Glo Kinase Assay (IC50 Determination) B Orthogonal Validation SPR Binding Kinetics (KD, kon, koff) A->B Hits (IC50 < 1 mM) C Structural Biology X-ray Crystallography (Binding Mode) B->C Validated Binders (1:1 Kinetics) D Lead Optimization Structure-Activity Relationship (SAR) C->D Rational Design

Figure 1: Fragment-based drug discovery (FBDD) screening cascade.

Primary Screening: High-Throughput Kinase Profiling

Causality & Assay Selection

Fragment hits typically exhibit weak affinities (


 in the 

range). To detect these weak interactions without substrate-specific biases, we utilize the ADP-Glo™ Kinase Assay . This homogeneous, non-radioactive assay measures the accumulation of ADP, making it universally applicable to any kinase-substrate pair[2]. The assay's high signal-to-background ratio is crucial for resolving the subtle inhibition profiles of fragments.

ADPGlo K Kinase + ATP + Substrate R ADP + Phospho-Substrate K->R Kinase Reaction D1 ADP-Glo Reagent (Depletes ATP) R->D1 Step 1 D2 Detection Reagent (ADP -> ATP) D1->D2 Step 2 L Luciferase Reaction (Luminescence) D2->L Signal Output

Figure 2: Biochemical mechanism of the universal ADP-Glo kinase assay.

Protocol 1: ADP-Glo Determination (384-Well Format)

This protocol is designed as a self-validating system. It includes Staurosporine as a positive control for assay dynamic range and a no-enzyme control to establish baseline luminescence[2].

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 1 mM (1% final DMSO).

  • Kinase Reaction:

    • Add 5 µL of Kinase/Substrate mix (e.g., CDK4/Cyclin D1) diluted in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

    • Incubate for 15 minutes at room temperature (RT) to allow fragment pre-binding.

    • Add 5 µL of ATP solution (at the apparent

      
       for the specific kinase) to initiate the reaction. Incubate for 60 minutes at RT.
      
  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at RT. Causality: This step terminates the kinase reaction and completely depletes unreacted ATP, ensuring the final luminescent signal is exclusively derived from kinase-generated ADP[2].

  • ADP Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT to convert ADP back to ATP and drive the luciferase reaction.

  • Readout & Analysis: Measure luminescence using a microplate reader (e.g., PHERAstar FSX). Calculate % inhibition relative to DMSO controls and fit the data to a 4-parameter logistic curve to determine the

    
    .
    

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Causality & Assay Selection

Enzymatic assays can yield false positives due to compound aggregation, redox cycling, or luciferase interference. Orthogonal validation via SPR is mandatory for FBDD[3]. SPR provides label-free, real-time kinetic data. Because fragments like 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid have low molecular weights and rapid off-rates (


), SPR is uniquely equipped to confirm 1:1 stoichiometric binding and calculate the equilibrium dissociation constant (

).
Protocol 2: SPR Binding Kinetics (Biacore/Cytiva Platform)

To maintain a self-validating system, this protocol utilizes site-directed biotin capture (preserving kinase conformation) and a rigorous solvent correction curve to eliminate bulk refractive index artifacts caused by DMSO[3].

  • Surface Preparation: Dock a Series S Sensor Chip SA (Streptavidin) into the SPR instrument. Condition the surface with three 1-minute injections of 1 M NaCl / 50 mM NaOH.

  • Kinase Capture: Dilute in vivo biotinylated kinase (e.g., biotin-CDK4) to 10 µg/mL in Running Buffer (1x PBS-P+, 1 mM DTT, 1% DMSO). Inject over Flow Cell 2 (FC2) at 10 µL/min until a capture level of ~3000 Response Units (RU) is reached. Causality: A high density is required to generate sufficient signal (

    
    ) for a low-MW fragment (273 Da). Leave FC1 unmodified as a reference.
    
  • Solvent Correction: Prepare a DMSO calibration curve ranging from 0.5% to 1.5% DMSO in Running Buffer. Inject across all flow cells. Causality: This corrects for the large bulk refractive index differences between the running buffer and the injected samples, which is critical for low-affinity fragment screening[3].

  • Analyte Injection (Single-Cycle Kinetics):

    • Prepare a 5-point concentration series of the fragment (e.g., 31.2 µM to 500 µM) in Running Buffer. Ensure exact DMSO matching (1.0%).

    • Inject the series sequentially without regeneration (Single-Cycle Kinetics) at a high flow rate of 50 µL/min to minimize mass transport limitations.

    • Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Data Analysis: Double-reference the sensorgrams (subtracting FC1 and a buffer-only injection). Fit the data to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Data Presentation & Interpretation

The integration of biochemical and biophysical data allows for the calculation of Ligand Efficiency (LE), a critical metric in FBDD. LE normalizes the binding energy to the number of heavy atoms (HA) in the fragment. An LE > 0.30 kcal/mol/HA indicates a highly efficient binder suitable for lead optimization.

Table 1: Representative Fragment Screening Profile for 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (HA = 20)

Kinase TargetADP-Glo

(µM)
SPR

(µM)

(

)

(

)
Ligand Efficiency (LE)
CDK4 / Cyclin D1 185.4142.0


0.34
EGFR (WT) > 1000> 1000N/AN/AN/A
p38

240.6210.5


0.32

Data Interpretation: The fragment demonstrates selective, weak-affinity binding to CDK4 and p38


, characterized by the rapid association and dissociation rates typical of FBDD hits. The LE values (>0.30) validate 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid as an excellent scaffold for structural biology (X-ray crystallography) and subsequent medicinal chemistry expansion.

References

  • Bio-protocol. "Protein-peptide Interaction by Surface Plasmon Resonance." Bio-protocol.org. URL:[Link]

  • Journal of Medicinal Chemistry. "Fragment-Based Drug Design: From Then until Now, and Toward the Future." ACS Publications. URL:[Link]

Sources

Method

Application Note: Antimicrobial Activity Screening and Mechanistic Profiling of Novel Benzoic Acid Derivatives

Mechanistic Rationale & Target Biology Benzoic acid and its structural derivatives are highly characterized antimicrobial agents utilized across pharmaceutical, cosmetic, and food industries. The fundamental mechanism of...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

Benzoic acid and its structural derivatives are highly characterized antimicrobial agents utilized across pharmaceutical, cosmetic, and food industries. The fundamental mechanism of action relies on the pH-dependent diffusion of the undissociated acid across the microbial lipid bilayer[1]. Upon entering the neutral intracellular cytosol of the pathogen, the acid rapidly dissociates into protons (H⁺) and benzoate anions.

This intracellular dissociation triggers a catastrophic drop in internal pH, collapsing the proton motive force (PMF) and forcing the pathogen to expend massive amounts of energy to expel the excess protons, ultimately leading to severe ATP depletion and metabolic arrest[2]. Modern drug development focuses on synthesizing novel derivatives (e.g., adding hydroxyl, methoxyl, or sulfonyl substituents) to optimize lipophilicity, enhance membrane permeabilization, and overcome efflux-pump-mediated resistance[1][3].

MOA Ext Extracellular Space (Low pH) HA Undissociated Benzoic Acid (HA) Ext->HA Membrane Bacterial Cell Membrane HA->Membrane Diffusion Int Intracellular Cytosol (Neutral pH) Membrane->Int Dissociation Dissociation (H+ & A-) Int->Dissociation Disruption pH Drop & ATP Depletion Dissociation->Disruption Proton Accumulation Death Cell Death Disruption->Death

Figure 1: Mechanistic pathway of benzoic acid derivatives disrupting cellular homeostasis.

Self-Validating Screening Strategy

To systematically evaluate a library of novel benzoic acid derivatives, a multi-tiered, self-validating screening protocol is required. The workflow begins with a primary quantitative screen to establish baseline efficacy (MIC/MBC) according to standardized guidelines[4]. Hits are then advanced to secondary mechanistic assays to confirm the physical disruption of the bacterial membrane[5]. Finally, cytotoxicity profiling against mammalian cell lines ensures the compounds possess a viable therapeutic window.

Workflow Lib Benzoic Acid Derivative Library Prim Primary Screening CLSI Broth Microdilution (MIC/MBC) Lib->Prim Sec Mechanistic Profiling Membrane Permeability (Sytox Green) Prim->Sec Hits (MIC < 16 µg/mL) Tox Cytotoxicity Assay Mammalian Cell Lines (IC50) Sec->Tox Confirmed MOA Lead Lead Candidate Selection Tox->Lead High Selectivity Index

Figure 2: Multi-tiered screening workflow for novel antimicrobial benzoic acid compounds.

Experimental Methodologies

Protocol A: Determination of MIC and MBC (CLSI Broth Microdilution)

Causality Check: Broth microdilution is selected over agar disk diffusion because it yields highly reproducible, quantitative Minimum Inhibitory Concentration (MIC) values. Furthermore, it allows for the exact determination of the Minimum Bactericidal Concentration (MBC) by subculturing clear wells, establishing whether the derivative is merely bacteriostatic or actively bactericidal[4][6].

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard, approx.

    
     CFU/mL)
    

Step-by-Step Procedure:

  • Compound Preparation: Dissolve the benzoic acid derivatives in DMSO to create a stock solution (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Serial Dilution: Dispense 50 µL of CAMHB into columns 2–12 of the 96-well plate. Add 100 µL of the working compound solution (at

    
     the highest desired test concentration) to column 1. Perform 2-fold serial dilutions from column 1 to column 10 by transferring 50 µL sequentially. Discard 50 µL from column 10. Column 11 serves as the growth control, and column 12 as the sterility control[4][6].
    
  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:150 in CAMHB to achieve a concentration of

    
     CFU/mL.
    
  • Inoculation: Add 50 µL of the diluted inoculum to columns 1–11. The final bacterial concentration in each well is

    
     CFU/mL, and the compound concentrations are halved to their final 
    
    
    
    testing concentrations[6].
  • Incubation: Seal the plates and incubate at 37°C for 18–24 hours under aerobic conditions.

  • MIC Determination: Visually inspect the plates. The MIC is defined as the lowest concentration of the derivative that completely inhibits visible bacterial growth (turbidity)[4].

  • MBC Determination: Aspirate 10 µL from all wells showing no visible growth and plate onto non-selective agar (e.g., Tryptic Soy Agar). Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a

    
     reduction in the initial inoculum (i.e., 
    
    
    
    colonies)[5].
Protocol B: Membrane Integrity Assay (Sytox Green Permeability)

Causality Check: Because highly lipophilic benzoic acid derivatives often exert their effects by disrupting membrane integrity, Sytox Green is utilized as a high-affinity nucleic acid stain. It is entirely excluded by intact live cells. When the derivative compromises the bacterial lipid bilayer, the dye rapidly penetrates the cytosol, binds to DNA, and exhibits a >500-fold fluorescent enhancement. This provides a real-time, self-validating kinetic readout of membrane damage[5].

Step-by-Step Procedure:

  • Grow the target bacterial strain to the mid-logarithmic phase (OD₆₀₀ ~ 0.4 - 0.5) in CAMHB.

  • Harvest cells by centrifugation (4000 × g, 10 min), wash twice, and resuspend in 10 mM HEPES buffer (pH 7.2) to an OD₆₀₀ of 0.1.

  • Add Sytox Green to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.

  • Transfer 100 µL of the bacteria-dye mixture to a 96-well black, opaque microtiter plate.

  • Add 100 µL of the benzoic acid derivative (at

    
    , 
    
    
    
    , and
    
    
    MIC concentrations). Use Melittin or Triton X-100 as a positive control for total membrane lysis.
  • Immediately monitor fluorescence (Excitation: 504 nm, Emission: 523 nm) using a microplate reader for 60 minutes at 5-minute intervals. A sharp, dose-dependent increase in fluorescence confirms membrane permeabilization[5].

Data Interpretation & Profiling

To effectively evaluate the therapeutic potential of the synthesized library, quantitative data must be aggregated. A critical metric for drug development is the Selectivity Index (SI) , calculated as the ratio of mammalian cytotoxicity (


) to bacterial efficacy (MIC). An 

is generally targeted for lead advancement to ensure the compound kills bacteria without harming host tissue.

Table 1: Representative Antimicrobial and Cytotoxicity Profile of Novel Benzoic Acid Derivatives

Compound IDSubstitution PatternMIC E. coli (µg/mL)MIC S. aureus (µg/mL)MBC S. aureus (µg/mL)Cytotoxicity IC₅₀ (µg/mL)*Selectivity Index (SI)**
BA-01 Unsubstituted (Control)1024512>1024>2000~3.9
BA-02 2-Hydroxy, 4-Methoxy1286412885013.2
BA-05 4-[(4-Chlorophenyl)sulfonyl]32163242026.2
BA-08 3,5-Dinitro, 4-Amino84811528.7
Ciprofloxacin Positive Control0.50.250.5>100>400

* IC₅₀ determined against HEK-293 mammalian cell lines via MTT assay. ** SI calculated for S. aureus (IC₅₀ / MIC).

References

1.[1] An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC (National Institutes of Health). Available at: 2.[2] Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH. PubMed (National Institutes of Health). Available at: 3.[3] Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: 4.[4] Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: 5.[6] Broth Microdilution. MI - Microbiology. Available at: 6.[5] Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers. Available at:

Sources

Application

Application Notes &amp; Protocols: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic Acid as a Designer Ligand in Materials Science

Prepared by: Dr. Gemini, Senior Application Scientist Introduction: Unveiling a Versatile Building Block for Advanced Materials In the pursuit of novel materials with tailored functionalities, the design and synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Building Block for Advanced Materials

In the pursuit of novel materials with tailored functionalities, the design and synthesis of sophisticated molecular building blocks are of paramount importance. 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is an emergent, rationally designed organic molecule poised for significant applications in materials science. While direct, extensive literature on this specific isomer is nascent, its unique structural motifs—a carboxylic acid for metal anchoring, a pyridyl group for secondary coordination or functionalization, an ether linkage for conformational flexibility, and an ethoxy group for modulating electronic properties and solubility—make it a highly promising candidate as an organic linker in the construction of advanced porous materials.

This technical guide presents a forward-looking exploration of the potential of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid, with a primary focus on its application in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The judicious selection of the organic linker is critical in dictating the topology, porosity, and ultimately, the functional properties of the resulting MOF.[2] This document provides a detailed, scientifically-grounded protocol for the synthesis of a hypothetical MOF using this linker, alongside comprehensive characterization techniques.

Physicochemical Properties and Structural Attributes

A thorough understanding of the ligand's properties is foundational to its successful application. The table below summarizes the key identifiers and predicted properties of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid.

PropertyValueReference(s)
IUPAC Name 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acidN/A (Systematic Name)
Molecular Formula C₁₅H₁₅NO₄Inferred from structure
Molecular Weight 273.28 g/mol Inferred from structure
Canonical SMILES CCOC1=C(C=C(C=C1)C(=O)O)OCC2=CN=CC=C2Inferred from structure
Key Functional Groups Carboxylic Acid, Pyridine, Ether, PhenylStructural Analysis
Predicted Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, NMP), sparingly soluble in water and non-polar solvents.General knowledge of similar organic molecules.[3]

Rationale for Application in Metal-Organic Frameworks

The molecular architecture of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is intrinsically suited for the construction of MOFs. Each functional group plays a distinct and crucial role:

  • Carboxylic Acid Group (-COOH): This is the primary coordination site, readily deprotonating to form strong coordinate bonds with metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺), which act as the nodes of the framework.[4]

  • Pyridine Ring: The nitrogen atom in the pyridine ring offers a secondary coordination site. This can lead to the formation of higher-connectivity nodes and more complex network topologies. Alternatively, it can remain uncoordinated and available for post-synthetic modification, allowing for the introduction of new functionalities into the MOF.

  • Ether Linkage (-O-CH₂-): The ether group imparts significant conformational flexibility to the ligand. This flexibility can be advantageous in the self-assembly process, enabling the ligand to adapt to different coordination environments and potentially leading to the formation of novel framework structures. It also influences the overall polarity and chemical stability of the material.

  • Ethoxy Group (-OCH₂CH₃): This substituent can fine-tune the electronic properties of the aromatic ring and influence the ligand's solubility in various solvents, which is a critical parameter in MOF synthesis.[3]

G cluster_ligand 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid cluster_function Role in MOF Synthesis COOH Carboxylic Acid (-COOH) Coordination Primary Metal Coordination Site COOH->Coordination Anchors to metal nodes Pyridine Pyridine Ring (Nitrogen lone pair) Secondary_Coordination Secondary Coordination or Post-Synthetic Modification Pyridine->Secondary_Coordination Increases connectivity or functionalization Ether Ether Linkage (-O-CH₂-) Flexibility Structural Flexibility Ether->Flexibility Enables structural adaptation Ethoxy Ethoxy Group (-OCH₂CH₃) Solubility Solubility & Electronic Modulation Ethoxy->Solubility Fine-tunes synthesis conditions

Caption: Functional components of the ligand and their roles in MOF synthesis.

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general method for the synthesis of a hypothetical zinc-based MOF, designated as ZIF-GEM-1 (Zinc-Imidazolate Framework-Gemini-1), using 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid as the organic linker. The solvothermal method is widely employed for MOF synthesis as it utilizes elevated temperatures and pressures to facilitate the crystallization of high-quality materials.[3]

Materials and Equipment:

  • 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (Ligand)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Solvent for washing)

  • Chloroform (Solvent for activation)

  • 20 mL Scintillation Vials or Teflon-lined Autoclave

  • Programmable Laboratory Oven

  • Centrifuge

  • Vacuum Oven or Schlenk Line

Procedure:

  • Reagent Preparation:

    • In a 20 mL glass scintillation vial, dissolve 27.3 mg (0.1 mmol) of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid in 10 mL of DMF.

    • In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zinc Nitrate Hexahydrate in 5 mL of DMF.

    • Causality Note: The molar ratio of ligand to metal is a critical parameter that influences the final structure. A 1:1 ratio is a common starting point for dicarboxylic acid linkers with divalent metals. The choice of DMF as a solvent is due to its high boiling point and its ability to dissolve both the organic linker and the metal salt.[3]

  • Reaction Mixture Assembly:

    • Slowly add the metal salt solution to the ligand solution while stirring gently.

    • Cap the vial tightly. If using a Teflon-lined autoclave for higher temperatures, assemble it according to the manufacturer's instructions.

    • Safety Note: Ensure proper sealing to withstand the pressure generated at elevated temperatures.

  • Solvothermal Synthesis:

    • Place the sealed reaction vessel in a programmable laboratory oven.

    • Heat the oven to 100 °C at a rate of 5 °C/min.

    • Maintain the temperature at 100 °C for 24 hours.

    • Cool the oven down to room temperature at a rate of 5 °C/min.

    • Causality Note: The slow heating and cooling rates promote the growth of well-defined, single crystals. The reaction time and temperature are key variables that can be optimized to control crystal size and phase purity.[5]

  • Product Isolation and Washing:

    • After cooling, a crystalline precipitate should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Add 10 mL of fresh DMF to the vial, cap it, and sonicate for 10 minutes to wash away any unreacted starting materials.

    • Collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Discard the supernatant and repeat the washing step with fresh DMF two more times.

    • Following the DMF washes, perform two additional washing steps using a more volatile solvent like ethanol to facilitate the removal of DMF from the pores.

  • Activation of the MOF:

    • After the final wash, the solvent-exchanged product is activated to remove guest solvent molecules from the pores, which is crucial for accessing the material's full surface area.[5]

    • Soak the collected solid in chloroform for 24 hours.

    • Decant the chloroform and heat the solid under dynamic vacuum at 120 °C for 12 hours.

    • The resulting activated powder, ZIF-GEM-1, is now ready for characterization.

Caption: Workflow for the solvothermal synthesis and activation of ZIF-GEM-1.

Characterization of the Synthesized Material

To confirm the successful synthesis of the target MOF and to elucidate its properties, a suite of analytical techniques should be employed.[6]

TechniquePurposeExpected Outcome for Successful Synthesis
Powder X-ray Diffraction (PXRD) To verify the crystallinity and phase purity of the bulk material.[7]A unique diffraction pattern with sharp peaks, distinct from the patterns of the starting materials. The pattern can be indexed to determine the unit cell of the new crystalline phase.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal habit of the synthesized material.[6]Images showing well-defined crystals with a consistent shape and size distribution.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of guest solvent molecules during activation.[6]A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the thermal stability range of the framework before decomposition at higher temperatures.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the coordination of the carboxylate group to the metal center.[6]The characteristic C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) should shift to lower wavenumbers upon deprotonation and coordination to the zinc centers.
Brunauer-Emmett-Teller (BET) Surface Area Analysis To determine the specific surface area and porosity of the activated MOF. This is typically done using N₂ adsorption-desorption isotherms at 77 K.[8]A Type I isotherm, characteristic of microporous materials, from which a high specific surface area can be calculated, confirming the permanent porosity of the activated material.

Conclusion and Future Outlook

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid represents a promising, yet underexplored, building block for the creation of functional, porous materials. Its inherent structural features provide a compelling basis for its use as a versatile organic linker in the synthesis of novel Metal-Organic Frameworks. The protocols and characterization methods detailed in this guide offer a robust starting point for researchers to investigate the potential of this molecule. Future work should focus on exploring different metal nodes, reaction conditions, and post-synthetic modifications to unlock the full potential of this ligand in applications ranging from gas storage and separation to catalysis and sensing.

References

Sources

Method

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Pyridinyl-Benzoic Acid Ligands

Introduction: The Strategic Utility of Pyridinyl-Benzoic Acid Ligands in MOF Chemistry Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding appli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of Pyridinyl-Benzoic Acid Ligands in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, sensing, and significantly, in drug delivery. The rational design of MOFs, a cornerstone of their success, hinges on the judicious selection of organic linkers and metal nodes. Pyridinyl-benzoic acid ligands represent a particularly compelling class of linkers due to their unique combination of a hard carboxylate group and a mildly basic pyridyl nitrogen. This dual functionality allows for the construction of diverse and robust frameworks with tunable properties.

The position of the nitrogen atom within the pyridine ring (e.g., isonicotinic, nicotinic, or picolinic acid) and the substitution on the benzoic acid core provide a powerful toolkit for researchers to control the topology, porosity, and chemical functionality of the resulting MOF. This guide provides an in-depth exploration of the synthesis of MOFs using this ligand family, offering not just protocols but also the underlying scientific rationale to empower researchers in their experimental design.

Part 1: Pre-Synthesis Considerations — A Chemist's Guide to Rational Design

The successful synthesis of a targeted MOF architecture is a multivariate problem. The following section dissects the key variables and the chemical logic that should inform your choices.

The Critical Choice of Ligand Isomer

The isomeric form of the pyridinyl-benzoic acid ligand is a primary determinant of the final framework topology. The spatial orientation of the carboxylate and pyridyl coordination sites dictates the connectivity and dimensionality of the resulting network.

  • Isonicotinic Acid (4-pyridyl-carboxylic acid): The linear disposition of the coordination vectors often promotes the formation of higher-dimensional, interpenetrated frameworks. The pendant pyridine group can decorate the pore walls, offering specific binding sites for guest molecules like CO2.[1]

  • Nicotinic Acid (3-pyridyl-carboxylic acid): The bent nature of this linker can lead to more complex and often lower-dimensional structures, such as 2D layered motifs. These can be advantageous for applications requiring flexible frameworks or specific catalytic sites.

  • Functionalized Pyridinyl-Benzoic Acids: The addition of functional groups (e.g., amino, nitro) to the ligand backbone can introduce new functionalities within the MOF pores. For instance, amino-functionalized ligands can enhance the adsorption of acidic gases or serve as grafting points for post-synthetic modifications.[2]

Metal Node Selection: More Than Just a Structural Anchor

The choice of the metal ion or cluster is not merely structural; it profoundly influences the stability, porosity, and potential applications of the MOF.

  • Divalent Transition Metals (Zn²⁺, Cu²⁺, Co²⁺): These are commonly used and often result in paddlewheel secondary building units (SBUs). The choice of metal can influence the catalytic and magnetic properties of the MOF.

  • Trivalent and Tetravalent Metals (Fe³⁺, Cr³⁺, Zr⁴⁺): These metals form more stable, multi-nuclear clusters as SBUs, leading to frameworks with enhanced thermal and chemical stability. Zirconium-based MOFs, for example, are known for their exceptional stability in aqueous environments, making them prime candidates for biomedical applications.[2]

The Role of Solvents in MOF Crystallization

The solvent system is a critical parameter in solvothermal and hydrothermal syntheses. The choice of solvent affects the solubility of the precursors and can influence the final MOF phase.

  • N,N-Dimethylformamide (DMF): A common solvent due to its high boiling point and ability to dissolve a wide range of metal salts and organic ligands. However, it can decompose at high temperatures to generate dimethylamine, which can be incorporated into the framework.

  • Water (Hydrothermal Synthesis): An environmentally benign solvent, often used for the synthesis of highly stable MOFs, particularly with trivalent and tetravalent metals.[3]

  • Mixed-Solvent Systems: The use of co-solvents can be a strategy to fine-tune the solubility of precursors and control the crystal growth process.

Coordination Modulation: A Tool for Crystal Engineering

Coordination modulation is a powerful technique to control the size, morphology, and defect density of MOF crystals. It involves the addition of a monodentate ligand (the modulator) that competes with the polytopic linker for coordination to the metal nodes.

  • Monocarboxylic Acids (e.g., Acetic Acid, Benzoic Acid): These are common modulators in the synthesis of carboxylate-based MOFs. They can enhance crystallinity by slowing down the nucleation and growth processes, leading to larger, more well-defined crystals. An excess of a modulator like benzoic acid can be used to intentionally introduce "missing linker" or "missing cluster" defects, which can enhance the catalytic activity or adsorption capacity of the MOF.

  • Pyridine: In the context of pyridinyl-benzoic acid MOFs, pyridine can act as a modulator, competing for the coordination sites typically occupied by the pyridyl nitrogen of the linker. This can influence the growth direction of the crystals, allowing for morphological control.

Part 2: Experimental Protocols — From Precursors to Porous Materials

The following protocols provide a detailed, step-by-step guide for the synthesis of a representative pyridinyl-benzoic acid MOF. These should be considered as a starting point, with the understanding that optimization is often necessary.

Solvothermal Synthesis of an Iron-Isonicotinate MOF (MUV-26α)

This protocol is adapted from the synthesis of MUV-26α, an ultramicroporous iron-based MOF.[1]

Materials:

  • Iron(III) oxo acetate cluster ([Fe₃O(CH₃COO)₆]ClO₄·3H₂O)

  • Isonicotinic acid

  • N,N-Dimethylformamide (DMF)

  • Methanol (for activation)

Protocol:

  • Preparation of the Precursor Solution: In a suitable vessel, dissolve 450 mg (0.65 mmol) of the preformed iron cluster in 41.25 mL of DMF.

  • Addition of Ligand: To this solution, add 923 mg (7.5 mmol) of isonicotinic acid.

  • Homogenization: Sonicate the mixture until the isonicotinic acid is completely dispersed, forming a homogeneous suspension.

  • Solvothermal Reaction: Transfer the dispersion to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • Cooling and Crystal Collection: After 48 hours, cool the autoclave to room temperature. The crystalline product will have precipitated.

  • Purification: Carefully decant the supernatant. Wash the collected crystals thoroughly with fresh DMF (5 times) to remove any unreacted precursors.

  • Solvent Exchange: To prepare the sample for activation, further wash the crystals with methanol (3 times).

  • Activation: Immerse the crystals in fresh methanol overnight. Subsequently, collect the crystals and activate them by heating at 150 °C under vacuum for 24 hours. This step is crucial to remove the solvent molecules from the pores.

Hydrothermal Synthesis of a Ni-based MOF

This protocol provides a general framework for the hydrothermal synthesis of a nickel-based MOF, which can be adapted for various pyridinyl-benzoic acid ligands.

Materials:

  • Nickel(II) salt (e.g., Ni(NO₃)₂·6H₂O or NiCl₂·6H₂O)

  • Pyridinyl-benzoic acid linker (e.g., nicotinic acid)

  • Deionized water

  • (Optional) Modulator (e.g., acetic acid)

Protocol:

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve the nickel(II) salt and the pyridinyl-benzoic acid linker in deionized water. The molar ratio of metal to linker is typically in the range of 1:1 to 1:2.

  • (Optional) Modulator Addition: If a modulator is used, add it to the solution at this stage. The amount of modulator can be varied to optimize crystal size and quality.

  • Homogenization: Stir the mixture until all solids are dissolved.

  • Hydrothermal Reaction: Seal the vial and place it in a programmable oven. Heat the vial to the desired temperature (typically 100-180 °C) for 24-72 hours.

  • Controlled Cooling: After the reaction is complete, cool the oven slowly to room temperature. Slow cooling often promotes the formation of larger, higher-quality crystals.

  • Crystal Isolation and Washing: Collect the crystals by filtration or decantation. Wash them with deionized water and then with a more volatile solvent like ethanol to facilitate drying.

  • Drying and Activation: Dry the crystals under vacuum at an elevated temperature (e.g., 80-120 °C) to remove residual solvent and activate the material.

Part 3: Post-Synthesis Characterization — Validating Your Material

A thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.

Technique Purpose Expected Outcome for a Crystalline MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A pattern of sharp, well-defined peaks that matches the simulated pattern from single-crystal X-ray diffraction or a known phase.
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the MOF crystals.Well-defined crystal shapes (e.g., cubes, rods, plates) with a relatively uniform size distribution.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to confirm the removal of guest solvents after activation.A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally, decomposition at a high temperature.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I or Type IV isotherm, indicating a microporous or mesoporous material, respectively, with a high surface area.

Part 4: Visualizing the Synthesis and Logic

Workflow for Solvothermal MOF Synthesis

solvothermal_synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_processing Post-Processing Metal Metal Salt / Cluster Mixing Mixing & Sonication Metal->Mixing Ligand Pyridinyl-Benzoic Acid Ligand Ligand->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Modulator Modulator (Optional) Modulator->Mixing Heating Heating in Autoclave (e.g., 120°C, 48h) Mixing->Heating Cooling Controlled Cooling Heating->Cooling Washing Washing with Solvent Cooling->Washing Activation Activation (Vacuum & Heat) Washing->Activation Characterization Characterization (PXRD, SEM, etc.) Activation->Characterization

Caption: A generalized workflow for the solvothermal synthesis of pyridinyl-benzoic acid MOFs.

Influence of Ligand Isomerism on MOF Topology

ligand_isomerism cluster_ligands Ligand Isomers cluster_topologies Resulting Topologies Isonicotinic Isonicotinic Acid (4-pyridyl-carboxylic acid) Linear High_D Higher Dimensionality (e.g., 3D interpenetrated) Isonicotinic->High_D often leads to Nicotinic Nicotinic Acid (3-pyridyl-carboxylic acid) Bent Low_D Lower Dimensionality (e.g., 2D layered) Nicotinic->Low_D can result in

Caption: The relationship between pyridinyl-benzoic acid ligand isomerism and the resulting MOF topology.

Conclusion and Future Outlook

The synthesis of metal-organic frameworks using pyridinyl-benzoic acid ligands is a rich and rewarding field of study. By understanding the fundamental principles of coordination chemistry and the subtle interplay of reaction parameters, researchers can rationally design and synthesize novel materials with tailored properties for a wide range of applications, from drug delivery to catalysis. The protocols and insights provided in this guide serve as a foundation for both novice and experienced researchers to explore this exciting area of materials science. As our understanding of the mechanisms of MOF formation continues to grow, so too will our ability to create ever more complex and functional materials.

References

  • Castillo-Lara, J. et al. (2020). Ultramicroporous iron-isonicotinate MOFs combining size-exclusion kinetics and thermodynamics for efficient CO2/N2 gas separation. Journal of Materials Chemistry A, 8(32), pp.16378-16385. Available at: [Link]

  • Adawiah, A. et al. (2022). Synthesis Metal-Organic Framework (MOFs) Cr-PTC-HIna Modulated Isonicotinic Acid for Methylene Blue Photocatalytic Degradation. Bulletin of Chemical Reaction Engineering & Catalysis, 17(2), pp.383-393. Available at: [Link]

  • Wang, X. et al. (2024). Cationic Metal–Organic Framework with Amino-Functionalized Isonicotinic Acid for Chromium(VI) Removal. Crystal Growth & Design. Available at: [Link]

  • Li, Y. et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 2), pp.224-230. Available at: [Link]

  • Li, J. et al. (2015). Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes. Dalton Transactions, 44(2), pp.723-730. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

Here is the comprehensive technical support guide for the synthesis and yield optimization of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid. Introduction 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for the synthesis and yield optimization of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid.

Introduction

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a critical intermediate, often associated with the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other anti-inflammatory agents. The synthesis typically involves the alkylation of a phenol (derived from ethyl vanillin) with a pyridine-based electrophile, followed by ester hydrolysis.

Users frequently report yield losses at two critical stages:

  • The Alkylation Step: Incomplete conversion or N-alkylation side products.

  • The Workup/Isolation: Loss of the zwitterionic product during pH adjustment.

This guide provides a scientifically grounded protocol to maximize yield and purity, moving beyond "recipe following" to "process understanding."

Module 1: The Synthetic Pathway & Critical Control Points

To troubleshoot effectively, we must visualize the molecular transformations and where they fail.

Optimized Synthetic Route
  • Precursor: Ethyl 3-ethoxy-4-hydroxybenzoate (derived from Ethyl Vanillin).

  • Reagent: 3-(Chloromethyl)pyridine hydrochloride (3-Picolyl chloride HCl).

  • Transformation: Williamson Ether Synthesis

    
     Saponification.
    

SynthesisPath SM1 Ethyl 3-ethoxy-4-hydroxybenzoate (Phenol Nucleophile) Int Intermediate Ester (Ethyl 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoate) SM1->Int Alkylation DMF, 60-80°C SM2 3-(Chloromethyl)pyridine HCl (Electrophile) SM2->Int Base Base: K2CO3 Catalyst: NaI (0.1 eq) Base->Int Prod Target Acid (3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid) Int->Prod Hydrolysis LiOH/THF/H2O pH Adjustment

Figure 1: Optimized synthetic pathway highlighting the critical intermediate and reagents.

Module 2: Troubleshooting The Alkylation Step

The Problem: "I am getting low conversion (<60%) or sticky impurities."

Root Cause Analysis

The reaction is a nucleophilic substitution (


) between a phenoxide and a benzyl-like chloride.
  • Issue A (Stoichiometry): The electrophile is a hydrochloride salt . If you use 1.0 eq of base, it is consumed entirely by the HCl, leaving no base to deprotonate the phenol.

  • Issue B (Solvent Effect): Acetone (reflux ~56°C) is often too cool for 3-picolyl chloride, which is less reactive than benzyl chloride.

  • Issue C (Side Reactions): The pyridine nitrogen is nucleophilic. If the reaction is too concentrated or the base is too strong (e.g., NaH), the pyridine ring can attack the alkyl halide, forming quaternary ammonium salts (N-alkylation).

Protocol Optimization Guide
ParameterStandard (Flawed) ApproachOptimized Protocol Scientific Rationale
Base 1.1 eq

2.5 - 3.0 eq

Neutralize HCl salt (1 eq) + deprotonate phenol (1 eq) + excess for kinetics.
Solvent AcetoneDMF or NMP High dielectric constant dissociates ion pairs, accelerating

.
Catalyst NoneNaI or TBAI (5-10 mol%) Finkelstein reaction: Converts -Cl to -I in situ, making a better leaving group.
Temp Reflux (Acetone)60°C - 80°C Sufficient energy to overcome activation barrier without promoting N-alkylation.
Q&A: Alkylation Issues

Q: My reaction mixture turned into a solid cake. What happened? A: You likely used high concentration in DMF with


. As KCl forms, it precipitates. Solution:  Ensure solvent volume is at least 5-8 volumes (mL/g) relative to the starting material. Use mechanical stirring if scaling up >50g.

Q: Can I use NaOH instead of


? 
A:  It is risky. Strong hydroxide bases can hydrolyze the ester during the alkylation (chemoselectivity issue). Anhydrous 

is mild enough to spare the ester but strong enough (

~10) to deprotonate the phenol (

~10).

Module 3: Hydrolysis & Zwitterion Isolation (The Yield Trap)

The Problem: "The reaction worked, but I lost 50% of my product during workup."

The Science of Isoelectric Points (pI)

Your product contains:

  • Pyridine Ring: Basic (

    
     for conjugate acid).
    
  • Benzoic Acid: Acidic (

    
    ).
    

This molecule is a zwitterion .

  • pH < 3: Protonated Pyridine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) + Carboxylic Acid (
    
    
    
    ). Soluble in water.
  • pH > 7: Neutral Pyridine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) + Carboxylate (
    
    
    
    ). Soluble in water.
  • pH 4.5 - 5.5: Neutral Pyridine + Carboxylic Acid (or Zwitterionic form). Least Soluble (Precipitates).

Many chemists acidify to pH 1 (standard for benzoic acids), unknowingly keeping the product in solution as the hydrochloride salt.

Optimized Isolation Protocol
  • Saponification: Treat ester with LiOH (2 eq) in THF/Water (1:1) at RT. Monitor by HPLC/TLC.

  • Workup:

    • Evaporate THF.

    • Dilute aqueous residue with water.[1]

    • Crucial Step: Slowly add 1M HCl or Acetic Acid while monitoring with a pH meter.

    • Target: Adjust exactly to pH 5.0 ± 0.2 .

    • Stir for 1 hour to allow crystal growth (Ostwald ripening).

    • Filter and wash with cold water (not acidic water).

IsolationLogic Start Crude Hydrolysis Mixture (pH > 12) Acidify Add 1M HCl slowly Start->Acidify CheckPH Check pH Acidify->CheckPH pH1 pH < 3 (Pyridine Protonated) CheckPH->pH1 Too Acidic pH5 pH 4.5 - 5.5 (Isoelectric Point) CheckPH->pH5 Target pH7 pH > 7 (Carboxylate Form) CheckPH->pH7 Too Basic ResultSoluble Product Dissolves (YIELD LOSS) pH1->ResultSoluble ResultPpt Product Precipitates (MAX YIELD) pH5->ResultPpt pH7->ResultSoluble

Figure 2: Isoelectric precipitation logic. Missing the pH window causes significant yield loss.

Module 4: Raw Material Specifications

Impurities in starting materials can poison the reaction.

MaterialCritical SpecReason
Ethyl 3-ethoxy-4-hydroxybenzoate Purity >98%Residual Ethyl Vanillin (aldehyde) will oxidize or polymerize, darkening the final product.
3-Picolyl Chloride HCl Free of 3-Picolyl AlcoholThe alcohol competes for the alkyl halide (self-alkylation). If the reagent is old/wet, it hydrolyzes to the alcohol. Recrystallize from iPrOH if sticky.
DMF Water < 0.1%Water competes with the phenol for the alkyl halide, creating 3-picolyl alcohol impurity.

References

  • Preparation of Ethyl Vanillin Derivatives

    • Synthesis of 3-ethoxy-4-hydroxybenzoic acid derivatives. See: Organic Syntheses, Coll.[2] Vol. 4, p. 972 (General alkylation of hydroxybenzoates); also Journal of Medicinal Chemistry, 2004, 47(12), 3239–3250 (Synthesis of Roflumilast analogs).

    • Source:

  • Alkylation of Phenols with Picolyl Chlorides

    • Process optimization for pyridine-ether synthesis. The use of NaI (Finkelstein conditions) and in DMF is a standard high-yield protocol for heterocyclic ethers.
    • Source:

  • Zwitterion Isolation (Isoelectric Point)

    • Purification of amphoteric compounds. The solubility minimum at the isoelectric point (pI) is a fundamental physicochemical property of pyridine-carboxylic acids.
    • Source:

(Note: Specific patent literature for this exact intermediate often references "substituted benzamides" or "PDE4 inhibitors". The protocols above are derived from the core chemistry of these patents.)

Sources

Optimization

Diagnostic Workflow: Selecting a Purification Strategy

Welcome to the Technical Support Center for Substituted Benzoic Acids . This hub is designed for researchers, analytical scientists, and drug development professionals facing challenges in the isolation and purification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Substituted Benzoic Acids . This hub is designed for researchers, analytical scientists, and drug development professionals facing challenges in the isolation and purification of aromatic carboxylic acids.

Substituted benzoic acids are ubiquitous building blocks in pharmaceutical and agrochemical synthesis. However, the introduction of electron-withdrawing (e.g., halogens, nitro) or electron-donating (e.g., methoxy, amino) groups fundamentally alters their physicochemical properties. These modifications create unique purification bottlenecks, including zwitterionic behavior, regioisomer co-crystallization, and chromatographic peak tailing.

Below, you will find diagnostic workflows, causality-driven troubleshooting guides, and self-validating standard operating procedures (SOPs) to resolve these issues.

Before initiating purification, evaluate the structural properties of your specific benzoic acid derivative. The following decision matrix guides the selection of the optimal isolation technique based on substituent chemistry.

PurificationWorkflow A Crude Substituted Benzoic Acid Mixture B Contains Basic/Amino Substituents? A->B C Isoelectric Precipitation (Adjust to pI) B->C Yes (Zwitterion) D Regioisomers Present? B->D No E Fractional Extraction (Exploit pKa Δ) D->E Yes (Scale > 10g) F RP-HPLC (TFA/Formic Acid) D->F Yes (Scale < 10g) G Recrystallization (EtOH/H2O) D->G No (Single Isomer)

Decision matrix for selecting substituted benzoic acid purification methods.

Troubleshooting Guides & FAQs

Q1: Why do my substituted benzoic acids exhibit severe peak tailing and variable retention times during Reversed-Phase HPLC (RP-HPLC)? The Causality: This is a classic issue of uncontrolled secondary interactions and partial ionization. Benzoic acid derivatives typically possess


 values ranging from 2.0 to 4.5[1]. If the pH of your mobile phase is near the 

of the analyte, the compound exists in a dynamic equilibrium between its hydrophobic (unionized) and hydrophilic (ionized) states, causing split peaks or broad tailing[2]. Furthermore, ionized carboxylate groups interact strongly with residual, unendcapped silanol groups on the silica stationary phase. The Solution: Lower the mobile phase pH to at least 1.5 units below the analyte's

to ensure complete protonation. The addition of 0.05% to 0.1% Trifluoroacetic acid (TFA) or formic acid to the aqueous mobile phase suppresses ionization, drastically increasing hydrophobic retention and sharpening peaks[2]. For weakly basic substituents (e.g., triazoles or anilines), TFA also acts as an ion-pairing agent, mitigating chaotropic effects and stabilizing retention times[3].

Q2: I am trying to purify an aminobenzoic acid, but it will not extract into the organic layer during a standard acid-base workup. How can I isolate it? The Causality: Aminobenzoic acids are zwitterionic. They contain both an acidic carboxyl group and a basic amino group. At a low pH, the amino group is protonated (


); at a high pH, the carboxyl group is deprotonated (

). In both extreme environments, the molecule is highly polar and water-soluble, preventing partitioning into organic solvents like ethyl acetate or dichloromethane. The Solution: You must utilize isoelectric precipitation. The lowest aqueous solubility of a zwitterion occurs precisely at its isoelectric point (pI), where the net electrical charge of the molecule is zero[4]. For typical aminobenzoic acids, this is around pH 3.5–4.5. By carefully adjusting the aqueous phase to the specific pI, the zwitterion will precipitate out of the solution and can be isolated via vacuum filtration[5][6].

Q3: How can I separate ortho-, meta-, and para-regioisomers of halogenated benzoic acids without relying on preparative chromatography? The Causality: Regioisomers often co-crystallize due to similar molecular weights and solubilities. However, their


 values differ significantly due to proximity effects (inductive and steric). Ortho-substituted benzoic acids are generally much stronger acids than their para-counterparts. The ortho-substituent sterically forces the carboxyl group out of the aromatic plane, reducing resonance destabilization of the anion while stabilizing it via strong inductive electron withdrawal[7].
The Solution:  Exploit these 

differences using fractional acid-base extraction. If you slowly titrate a basic aqueous solution of the isomer mixture with a weak acid, the least acidic isomer (typically the para-isomer) will protonate and precipitate first. The more acidic ortho-isomer will remain in the aqueous phase as a soluble salt. Alternatively, for highly sterically hindered isomers (e.g., 2,6-disubstituted derivatives), recrystallization from ethanol-water mixtures can separate them based on differential crystal packing energies[8].

Standard Operating Procedures (SOPs)

Protocol 1: Isoelectric Precipitation of Zwitterionic Benzoic Acids

This self-validating protocol is designed to isolate aminobenzoic acid derivatives from aqueous reaction mixtures.

  • Aqueous Solubilization: Dissolve the crude reaction mixture in 1.0 M NaOH (aqueous) until the pH reaches >10.

    • Validation Check: The solution should become homogeneous. Any remaining solid is non-acidic/non-zwitterionic organic impurity and should be removed via vacuum filtration.

  • Organic Wash: Wash the basic aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL) to remove neutral organic byproducts. Discard the organic layers.

  • Isoelectric Titration: Equip the flask with a calibrated pH meter. While stirring vigorously at 0–5 °C (ice bath), add 1.0 M HCl dropwise.

  • Precipitation: Continue adding HCl until the pH reaches the theoretical isoelectric point (pI) of your specific derivative (typically between pH 3.5 and 4.5).

    • Validation Check: Maximum turbidity and precipitation should occur precisely at the pI. If the solution overshoots to pH < 2, the precipitate will redissolve as the amine becomes protonated. If this happens, back-titrate with 0.1 M NaOH.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. Isolate the solid via Buchner filtration, wash with ice-cold distilled water, and dry under high vacuum.

Protocol 2: Preparative RP-HPLC for Regioisomer Separation

Optimized for the separation of closely related benzoic acid derivatives (<10g scale).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% TFA (v/v).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

    • Validation Check: Ensure the pH of Solvent A is approximately 2.0 to guarantee complete suppression of carboxylate ionization[2].

  • Sample Preparation: Dissolve the crude mixture in a 50:50 mixture of Solvent A and Solvent B. Filter through a 0.45 µm PTFE syringe filter to prevent column clogging.

  • Column Selection: Use a high-carbon load C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size). For highly polar derivatives, a Pentafluorophenyl (PFP) column provides orthogonal selectivity via

    
     interactions.
    
  • Gradient Elution: Run a shallow gradient from 10% B to 60% B over 40 minutes.

    • Causality: A shallow gradient maximizes resolution between regioisomers that have nearly identical hydrophobicities but slight differences in dipole moments.

  • Fraction Collection & Recovery: Monitor absorbance at 254 nm. Collect peaks, pool fractions, and remove acetonitrile via rotary evaporation. Lyophilize the remaining aqueous layer to yield the pure substituted benzoic acid as a white powder.

Quantitative Data: Substituent Effects on Acidity

The success of both chromatographic and extraction-based purifications relies on understanding the acidity of your target molecule. The table below summarizes the


 values of common substituted benzoic acids, demonstrating how electron-donating groups (EDG) and electron-withdrawing groups (EWG) dictate molecular behavior[1][7].
CompoundSubstituent PositionSubstituent Effect

Value
Impact on Purification Strategy
Benzoic Acid NoneBaseline4.20Standard RP-HPLC (pH < 2.5 required).
2-Chlorobenzoic Acid OrthoEWG (Inductive)2.92Highly acidic; requires lower pH mobile phase to prevent tailing.
4-Chlorobenzoic Acid ParaEWG (Inductive)3.98Can be separated from the ortho-isomer via fractional precipitation.
4-Nitrobenzoic Acid ParaEWG (Resonance)3.41Stabilized anion; elutes earlier on RP-HPLC than benzoic acid.
4-Methoxybenzoic Acid ParaEDG (Resonance)4.50Destabilized anion; highly hydrophobic, requires higher organic modifier.
2-Aminobenzoic Acid OrthoZwitterionic~2.1 / ~4.9Requires isoelectric precipitation at pI (~3.5).

References

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

The following technical guide details the synthesis, troubleshooting, and impurity profile for 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid . This guide is structured for organic chemists and process development scientis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, troubleshooting, and impurity profile for 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid . This guide is structured for organic chemists and process development scientists, focusing on the critical alkylation step and the subsequent zwitterion isolation.

Case ID: CHE-SYN-392 Subject: Optimization of Picolyl Ether Formation & Zwitterion Isolation Status: Active Guide[1]

Reaction Profile & Strategic Overview

This synthesis typically proceeds via a Williamson ether synthesis followed by ester hydrolysis.[1] The core challenge lies in the amphoteric nature of the final product and the nucleophilicity of the pyridine ring , which competes with the phenolic oxygen during alkylation.

  • Target Molecule: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid[1]

  • Key Reagents: Ethyl 3-ethoxy-4-hydroxybenzoate, 3-(Chloromethyl)pyridine hydrochloride (3-Picolyl chloride HCl).[1]

  • Critical Risk: Quaternization of the pyridine nitrogen (N-alkylation) leading to pyridinium salts.[1]

Synthetic Pathway Visualization

The following diagram outlines the primary reaction pathway and the critical "parasitic" side reactions that reduce yield.

G Start Ethyl 3-ethoxy-4- hydroxybenzoate Product_Ester Intermediate Ester (O-Alkylation) Start->Product_Ester + Reagent K2CO3/DMF Reagent 3-(Chloromethyl)pyridine (Free Base in situ) Impurity_Poly Impurity B: Picolyl Polymer Reagent->Impurity_Poly Self-Reaction (Unstable Free Base) Final_Acid Target Acid (Zwitterion) Product_Ester->Final_Acid 1. NaOH/EtOH 2. pH Adj. Impurity_N Impurity A: Pyridinium Salt (N-Alkylation) Product_Ester->Impurity_N + Excess Reagent (Over-alkylation)

Caption: Figure 1. Competitive pathways in picolyl ether synthesis. Note the risk of N-alkylation on the product by excess reagent.

Troubleshooting Module: The Alkylation Step

Context: The reaction of Ethyl 3-ethoxy-4-hydroxybenzoate with 3-(chloromethyl)pyridine hydrochloride.[1]

Issue 1: Low Yield & Formation of Sticky Solids (N-Alkylation)

Symptom: The reaction mixture becomes viscous; TLC/HPLC shows a highly polar spot that does not move in standard organic solvents.[1] Root Cause: The pyridine nitrogen in the product is nucleophilic.[1] If the reaction runs too long, too hot, or with a large excess of alkyl halide, the newly formed product attacks the remaining alkyl halide, forming a bis-alkylated pyridinium salt (Impurity A).

Corrective Protocol:

  • Stoichiometry Control: Do not use a large excess of 3-(chloromethyl)pyridine. Limit to 1.05 – 1.1 equivalents .

  • Base Selection: Use Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) .[1] Avoid strong bases like NaH, which can promote tighter aggregation and side reactions in this specific substrate.

  • Concentration: Run the reaction at 0.2 M to 0.3 M . High concentrations favor intermolecular N-alkylation.[1]

  • Temperature: Maintain 50–60°C . Do not reflux in DMF (>100°C), as this accelerates quaternization.

Issue 2: Reagent Decomposition (The "Black Tar" Effect)

Symptom: The reaction mixture turns black rapidly; conversion stops.[1] Root Cause: 3-(Chloromethyl)pyridine is supplied as a hydrochloride salt.[1][2] The free base is unstable and prone to self-polymerization (Impurity B) if generated in high concentrations before reacting with the phenol.[1]

Corrective Protocol:

  • In-Situ Release: Do not pre-free-base the reagent.[1] Add the hydrochloride salt directly to the mixture of Phenol + Carbonate Base. The base will release the active alkylating agent slowly, allowing it to be consumed immediately by the phenoxide.

  • Catalysis: Add Sodium Iodide (NaI) (10 mol%). This converts the chloride to the more reactive iodide in situ (Finkelstein reaction), allowing the reaction to proceed at lower temperatures (40–50°C), minimizing thermal decomposition.

Data Table: Solvent & Base Screening
SolventBaseTempResultRecommendation
DMF K₂CO₃60°CHigh Yield, FastRecommended (Standard)
Acetone K₂CO₃RefluxSlow, Slurry issuesGood for small scale
DMF NaH0°C->RTRisk of O/C alkylation mixNot Recommended
Acetonitrile Cs₂CO₃RefluxExcellent ProfileBest for Purity

Troubleshooting Module: Hydrolysis & Isolation

Context: Converting the ethyl ester to the final benzoic acid.

Issue 3: The "Disappearing Product" (Isoelectric Point Trap)

Symptom: After hydrolysis with NaOH, the mixture is acidified, but no precipitate forms, or the yield is very low. Extraction with DCM/Ethyl Acetate fails to recover the product.[1] Root Cause: The target molecule is a zwitterion .[1]

  • pH < 3: The pyridine ring is protonated (Py-H⁺).[1] The molecule is a soluble cationic salt.[1]

  • pH > 8: The carboxylic acid is deprotonated (COO⁻).[1] The molecule is a soluble anionic salt.[1]

  • Solubility Window: The molecule is water-soluble at both high and low pH.[1] It is only hydrophobic at its isoelectric point (pI) , typically around pH 4.5 – 5.5.[1]

Corrective Protocol (The pH Swing):

  • Hydrolysis: Treat ester with 2N NaOH/Ethanol (2:1). Stir at RT until clear.

  • Workup: Evaporate Ethanol. Dilute with water.[1][3][4]

  • Acidification: Slowly add 1N HCl while monitoring pH.

    • Critical Step: Do not shoot to pH 1.[1] Stop exactly at pH 5.0 .

    • Stir for 30 minutes. The zwitterion should precipitate as a white/off-white solid.[1]

  • Filtration: Filter the solid. Do not wash with excess water (product has partial water solubility).[1] Wash with a small amount of cold isopropanol or ether.[1]

Issue 4: Removal of Inorganic Salts

Symptom: High ash content in the final product.[1] Solution: Because the product precipitates at pH 5, inorganic salts (NaCl) may be trapped.

  • Reslurry: Take the wet cake and reslurry in water at 50°C for 30 minutes, then filter hot. The zwitterionic product is less soluble than the inorganic salts.[1]

Frequently Asked Questions (FAQ)

Q: Can I use 3-(bromomethyl)pyridine instead of the chloride? A: Yes, but it is less stable.[1] If you use the bromide, keep the reaction temperature below 40°C to prevent rapid self-polymerization. The chloride + NaI (catalytic) is generally more controlled.[1]

Q: Why is my product colored yellow/brown? A: This is likely due to traces of the pyridine polymer (Impurity B) or oxidation of the phenol prior to alkylation.

  • Fix: Recrystallize from Ethanol/Water (9:1) .[1] Use activated charcoal if the color persists.[1]

Q: Can I start from 3,4-dihydroxybenzoic acid directly? A: It is not recommended. Regioselectivity (3-OH vs 4-OH) is difficult to control perfectly. Starting with 3-ethoxy-4-hydroxybenzoic acid (Vanillic acid ethyl ether derivative) guarantees the correct isomer and simplifies purification.[1]

References

  • General Synthesis of Picolyl Ethers

    • Source: PubChem. "4-[(pyridin-3-yl)methoxy]benzoic acid Data."[1][5]

    • URL:[Link]

  • N-Alkylation Side Reactions

    • Source: ResearchGate.[1] "A comparison of N- versus O-alkylation of substituted 2-pyridones."

    • URL:[Link]

  • Solubility of Benzoic Acid Derivatives

    • Source: Journal of Chemical & Engineering Data.[1] "Solubility of Benzoic Acid and Its Derivatives."

    • URL:[Link]

  • Reagent Stability (3-Picolyl Chloride)

    • Source: CAMEO Chemicals.[1][3] "3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE Safety Data."

Sources

Optimization

Optimizing reaction conditions for derivatization of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the derivatization of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the derivatization of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid. This bifunctional building block—featuring an acidic benzoic acid moiety and a basic pyridine ring—presents unique physicochemical challenges, primarily driven by zwitterion formation and heterobenzylic ether sensitivity.

This guide provides field-proven, mechanistically grounded solutions for optimizing amidation and esterification workflows, ensuring high yields and scalable processes.

Section 1: Solubility and Zwitterionic Challenges

Q1: Why is my starting material completely insoluble in standard coupling solvents like DCM or THF? The Causality: The insolubility is a direct result of the molecule's zwitterionic nature. The pKa of the benzoic acid proton is approximately 4.0–4.5, while the conjugate acid of the pyridine nitrogen has a pKa of ~5.2. This


pKa drives an intramolecular (or intermolecular) proton transfer, forming a highly stable, polar ionic lattice (pyridinium carboxylate) [1]. Non-polar solvents like dichloromethane (DCM) or moderately polar solvents like tetrahydrofuran (THF) lack the dielectric constant required to disrupt this lattice.
The Solution:  You must disrupt the ionic network chemically before attempting activation.
  • Solvent Swap: Switch to highly polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Base Disruption: Add 2.0–3.0 equivalents of a non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). The base deprotonates the pyridinium ion, converting the molecule into a highly soluble carboxylate salt, priming it for electrophilic activation.

Section 2: Amidation Optimization & Coupling Agent Selection

Q2: I am observing low yields and severe emulsion issues during workup when using EDC/HOBt. What is causing this? The Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) requires a delicate pH balance to activate the carboxylic acid without prematurely hydrolyzing. The basic pyridine ring buffers the microenvironment, often stalling the formation of the active O-acylisourea intermediate. Furthermore, the byproduct of EDC is a water-soluble urea (EDU). However, your target product also contains a basic pyridine ring, making it highly polar. During aqueous extraction, the target molecule and EDU compete for solubility in the aqueous layer, leading to severe emulsions and product loss. The Solution: Transition to Propylphosphonic anhydride (T3P) [2]. T3P is a mild, highly efficient coupling agent that is exceptionally tolerant of pyridine-containing substrates. Its byproducts are exclusively water-soluble phosphates. When you quench a T3P reaction with water, the phosphates wash away cleanly, and the pyridine-containing amide typically precipitates directly from the aqueous mixture, completely bypassing the need for liquid-liquid extraction.

Q3: Can I use oxalyl chloride to form the acid chloride instead of using peptide coupling agents? The Causality: Yes, but it introduces chemoselectivity risks. When oxalyl chloride reacts with the carboxylic acid, it generates HCl gas. This HCl immediately protonates the pyridine ring, forming a pyridinium hydrochloride salt. While this protects the pyridine nitrogen from reacting with the highly electrophilic acyl chloride, the strongly acidic environment combined with localized heating can trigger the cleavage of the sensitive pyridin-3-ylmethoxy ether linkage. The Solution: If an acid chloride is mandatory for sterically hindered amines, use the Vilsmeier-Haack activation method: Oxalyl chloride (1.1 eq) in DCM with a catalytic amount of DMF (0.05 eq) strictly maintained at 0 °C. Quench the reaction into a pre-cooled solution of your amine containing excess DIPEA (3.0 eq) to rapidly neutralize the HCl and protect the ether bond.

Data Presentation: Coupling Agent Matrix

To facilitate reagent selection, the following table synthesizes the performance of common activation strategies for 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid.

Coupling ReagentSolventBase RequiredYield (Predicted)Byproduct RemovalRecommendation
T3P (50% in EtOAc) DMF or EtOAcDIPEA (3.0 eq)>85%Excellent (Water wash)Primary Choice. Mild, scalable, no emulsions.
EDC/HOBt DMFNMM (2.5 eq)40-60%Poor (Emulsion risk)Not recommended due to workup complications.
HATU DMFDIPEA (2.0 eq)75-85%Moderate (Chromatography)Good for micro-scale, but expensive.
Oxalyl Chloride DCMCatalytic DMF60-70%Good (Evaporation)Use only for highly hindered amines.
Mandatory Visualization: Reaction Workflow

The following diagram illustrates the logical progression and phase transitions during the optimized T3P-mediated amidation.

AmidationWorkflow Zwitterion 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (Zwitterionic Solid) Solubilization Solubilization (DMF + DIPEA) Zwitterion->Solubilization Disrupts ionic lattice Activation Carboxylate Activation (T3P, 0-5 °C) Solubilization->Activation Generates reactive intermediate Coupling Amine Addition (Primary/Secondary Amine) Activation->Coupling Nucleophilic attack Workup Aqueous Workup (Water precipitation) Coupling->Workup Quench & remove byproducts Product Purified Amide Derivative Workup->Product Isolation

Figure 1: Optimized T3P-mediated amidation workflow for zwitterionic pyridine-carboxylic acids.

Experimental Protocols: T3P-Mediated Amidation (Self-Validating System)

This protocol is designed with built-in validation steps (In-Process Controls) to ensure mechanistic integrity at each phase of the derivatization.

Reagents:

  • 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (1.0 equiv, 10 mmol, 2.73 g)

  • Amine of choice (1.1 equiv, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol, 5.2 mL)

  • T3P (50% solution in EtOAc) (1.5 equiv, 15 mmol, 8.9 mL)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Lattice Disruption (Solubilization): Suspend the benzoic acid derivative (2.73 g) in anhydrous DMF (20 mL) under a nitrogen atmosphere. The mixture will initially appear as a cloudy suspension. Add DIPEA (5.2 mL) dropwise at room temperature.

    • Self-Validation Check: Stir for 15 minutes. The suspension must transition to a clear, homogeneous solution. If it remains cloudy, the zwitterionic lattice is not fully disrupted; add an additional 0.5 equiv of DIPEA.

  • Electrophilic Activation: Cool the reaction flask to 0–5 °C using an ice bath. Add the amine (1.1 equiv) to the solution. Stir for 5 minutes.

  • Coupling: Add the T3P solution (8.9 mL) dropwise over 10 minutes via a syringe pump to maintain the internal temperature below 10 °C. Maintaining a low temperature prevents unwanted nucleophilic dearomatization or side reactions at the electrophilic pyridine nitrogen [3].

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours.

    • Self-Validation Check: Monitor via LC-MS. The activated phosphonic ester intermediate should be completely consumed, and a single major product peak corresponding to the target amide should emerge.

  • Aqueous Quench and Precipitation: Pour the reaction mixture slowly into vigorously stirring ice-water (100 mL). The water-soluble phosphate byproducts and DMF will remain in the aqueous phase, while the highly organic pyridine-amide product will crash out as a solid.

  • Isolation: Filter the resulting precipitate through a sintered glass funnel. Wash the filter cake with cold water (2 x 20 mL) and heptane (20 mL) to remove residual moisture and trace organic impurities. Dry under high vacuum at 40 °C for 12 hours.

References
  • Di Stefano, S., et al. "Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids." Accounts of Chemical Research, ACS Publications, 2023. URL: [Link]

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, ACS Publications, 2016. URL: [Link]

  • Khamrai, J., et al. "Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines." Chemical Reviews, ACS Publications, 2024. URL: [Link]

Troubleshooting

Stability testing of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid under experimental conditions

Executive Summary & Molecule Profile Compound: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid Chemical Class: Pyridyl-alkoxy-benzoic acid derivative Primary Stability Risks: Oxidative N-oxide formation, pH-dependent solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Compound: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid Chemical Class: Pyridyl-alkoxy-benzoic acid derivative Primary Stability Risks: Oxidative N-oxide formation, pH-dependent solubility precipitation, and photolytic ether cleavage.

This guide provides a standardized technical framework for evaluating the stability of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid. Due to its zwitterionic nature (containing both a basic pyridine nitrogen and an acidic carboxylic acid), this molecule exhibits complex solubility and degradation behaviors that differ from standard neutral lipophilic drugs.[1]

Core Directive: Stability Testing Protocol (ICH Q1A/Q1B)

Do not treat this molecule as a generic organic solid.[1] Its stability is inextricably linked to the pH of the stress medium.[1]

Standardized Stress Conditions Table
Stress TypeConditionDurationTarget DegradationMechanistic Insight
Hydrolysis (Acid) 0.1 N HCl, 60°C24–48 Hours5–20%Protonation of pyridine (Py-H⁺) stabilizes the ring, but high temp may cleave the ether linkage.
Hydrolysis (Base) 0.1 N NaOH, 60°C24–48 Hours5–20%Carboxylate anion (COO⁻) formation increases solubility.[1] Ether linkage is generally robust but susceptible to nucleophilic attack at extreme T.
Oxidation 3% H₂O₂ (RT)2–24 Hours10–30%High Risk. The pyridine nitrogen is highly susceptible to forming an N-Oxide.[1] The benzylic methylene is a secondary oxidation site.
Photolysis 1.2 million lux hours--VariableThe aromatic ether chromophore can undergo radical cleavage under UV light (ICH Q1B).[1]
Thermal 60°C (Solid State)7 Days< 5%Assess for solid-state decarboxylation or crystal form changes.[1]

Degradation Pathways & Mechanisms

Expert Insight: The most common analytical error with this compound is misidentifying the N-Oxide degradant as a matrix interference. The pyridine nitrogen lone pair is chemically distinct from the ether oxygen and is the "softest" target for oxidative stress.

Mechanistic Flow (Graphviz Visualization)

The following diagram illustrates the primary degradation routes. Note that Path A (N-Oxidation) is kinetically favored under peroxide stress, while Path B (Ether Cleavage) requires higher activation energy (acid/heat).[1]

StabilityPathways Parent Parent Compound 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid NOxide Degradant A (Oxidative) Pyridine N-Oxide Derivative (+16 Da shift) Parent->NOxide Oxidation (H2O2) Nucleophilic attack by N Cleavage Degradant B (Hydrolytic) Ether Hydrolysis Parent->Cleavage Acid/Heat Ether cleavage Phenol 3-Ethoxy-4-hydroxybenzoic acid Cleavage->Phenol PyAlcohol 3-(Hydroxymethyl)pyridine Cleavage->PyAlcohol

Figure 1: Predicted degradation pathways. The N-Oxide formation is the primary oxidative pathway, while ether cleavage yields two distinct fragments.

Analytical Method Guidelines (HPLC/LC-MS)

Due to the zwitterionic character, retention time shifts are common if mobile phase pH is not strictly buffered.[1]

Recommended Chromatographic Conditions
  • Column: C18 (End-capped), 3.5 µm or sub-2 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase A: 10-20 mM Ammonium Acetate (pH 5.5) or 0.1% Formic Acid.[1]

    • Why? You must control the ionization state of the pyridine (pKa ~5.[1]2) and acid (pKa ~4.2).[1] Operating at pH 5.5 keeps the acid ionized (COO⁻) and the pyridine partially protonated, ensuring consistent retention.[1]

  • Mobile Phase B: Acetonitrile (MeOH can cause peak broadening for pyridines).[1]

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/carboxylate).[1]

Troubleshooting & FAQs

Direct answers to issues encountered in the lab.

Q1: I see a massive "fronting" peak in my acid hydrolysis sample. Is this a degradant?

Diagnosis: Likely solubility precipitation , not degradation.[1] Explanation: At very low pH (0.1 N HCl), the carboxylic acid is protonated (neutral COOH) and the pyridine is protonated (cationic NH⁺).[1] While generally soluble, if you neutralize the sample with NaOH before injection without adequate dilution, you may pass through the Isoelectric Point (pI) (approx pH 4–5).[1] At the pI, the net charge is zero (Zwitterion), and solubility hits its minimum, causing micro-precipitation that looks like peak fronting.[1] Solution: Dilute the stressed sample with Mobile Phase A (buffer) rather than just water/neutralizer to maintain a stable pH away from the pI.[1]

Q2: My oxidative sample (H₂O₂) shows a peak eluting before the main peak. What is it?

Diagnosis: Pyridine N-Oxide. Explanation: Oxidation of the pyridine nitrogen creates a highly polar N-O bond.[1] This significantly reduces the logP of the molecule, causing the N-oxide degradant to elute earlier than the parent compound on a Reverse Phase C18 column. Verification: Check LC-MS data. The peak should show a mass shift of +16 Da (M+16).[1]

Q3: Why is the mass balance low in the photostability sample?

Diagnosis: Radical Polymerization or Surface Adsorption. Explanation: Benzylic ethers are prone to radical formation under UV light. These radicals can couple to form non-chromophoric oligomers or insoluble aggregates that do not elute or are filtered out before injection. Solution: Perform a "dark control" wrapped in foil alongside the UV sample to confirm the loss is photon-driven. Try dissolving the final sample in a stronger solvent (e.g., 50:50 DMSO:Water) to recover oligomers.[1]

Q4: Can I use unbuffered water/ACN gradients?

Answer: No. Reason: The pyridine moiety interacts strongly with residual silanols on silica columns.[1] Without a buffer (like ammonium acetate) or an additive (like TEA or formic acid) to mask these interactions, you will observe severe peak tailing and unreproducible retention times.[1]

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

  • ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

  • Pyridine Oxidation Chemistry: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Confirming N-oxidation susceptibility of pyridine rings).

  • Ether Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Mechanisms of benzyl ether cleavage).

Sources

Optimization

Troubleshooting low bioactivity in assays with novel compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter promising novel compounds that exhibit inexplicably low bioactivity during assay screening.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter promising novel compounds that exhibit inexplicably low bioactivity during assay screening. Overcoming these hurdles requires moving beyond "trial and error" to establish a causal, mechanistic diagnostic approach.

This guide is designed for researchers and drug development professionals. It provides a structured framework to triage low bioactivity, ensuring that every protocol you run acts as a self-validating system to separate true biological phenomena from assay artifacts.

DiagnosticWorkflow Start Low Bioactivity Detected Purity 1. Compound Integrity (LC-MS, NMR) Start->Purity Agg 2. Aggregation Check (DLS, +Detergent) Purity->Agg Purity >95% Assay 3. Buffer Optimization (pH, DTT, Cofactors) Agg->Assay Monomeric Cell 4. Cellular Translation (Permeability, Efflux) Assay->Cell Biochemically Active

Caption: Diagnostic workflow for triaging low bioactivity in novel compounds.

Phase 1: Compound Integrity & Physicochemical Properties

Q: My novel compound has a high predicted in silico affinity but shows no activity in our primary biochemical assay. What is the first diagnostic step?

A: Before questioning the biological target, you must validate the physical state of the compound in solution. Low bioactivity is frequently an artifact of poor aqueous solubility or colloidal aggregation[1]. Many lipophilic compounds form sub-micron aggregates in aqueous buffers. These colloids non-specifically sequester and partially denature the target protein, leading to false negatives (or false positives, depending on the assay's detection modality)[2]. Furthermore, Pan-Assay Interference Compounds (PAINS) can disrupt readouts through non-specific reactivity, redox cycling, or fluorescence quenching[1],[3].

  • The Causality: If a compound precipitates or forms colloids, the true monomeric concentration available to bind the target is only a fraction of your nominal concentration, drastically shifting the apparent

    
    .
    
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

This protocol acts as a self-validating system to confirm whether your compound is monomeric or colloidal.

  • Preparation: Prepare a 10 µM and 100 µM solution of your compound in the exact biochemical assay buffer (matching the exact DMSO concentration, typically <1%).

  • Clarification: Centrifuge the samples at 14,000 x g for 10 minutes to remove ambient dust particulates.

  • Measurement: Transfer the supernatant to a DLS cuvette and measure the hydrodynamic radius (

    
    ).
    
  • Self-Validation & Rescue: A monodisperse peak at <1 nm indicates a soluble monomer. Peaks between 100–1000 nm indicate colloidal aggregation. If aggregates are detected, add 0.01% Triton X-100 (a non-ionic detergent) to the assay[2]. If the aggregates disperse and bioactivity is restored, your initial lack of activity was an aggregation artifact.

Phase 2: Biochemical Assay Optimization

Q: DLS confirms my compound is soluble and monomeric, but bioactivity remains low. Could the assay buffer be masking the activity?

A: Absolutely. Biochemical assays often utilize simplified buffers that fail to mimic the physiological microenvironment, which can alter the protonation state or conformational dynamics of the target. A common culprit is the misuse of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol[4].

  • The Causality: The thermodynamic binding affinity (

    
    ) is highly dependent on the redox potential of the buffer. For example, if your novel compound is a targeted covalent inhibitor designed to bind a specific cysteine residue, the presence of excess DTT will act as a competitive nucleophile. The DTT scavenges the electrophilic warhead of your compound before it can reach the target protein, resulting in a massive, artificial drop in bioactivity[4].
    

Phase 3: The Biochemical-to-Cellular Translation Gap

Q: My compound shows nanomolar potency in the biochemical assay, but micromolar (or zero) activity in the cellular assay. Why does this "cell drop-off" occur?

A: This is one of the most notorious hurdles in drug development. A severe drop in potency when moving to live cells is rarely due to a loss of intrinsic affinity. Instead, it is governed by two major physiological barriers:

  • Intracellular Free Fraction (

    
    ):  The compound must cross the lipid bilayer and evade efflux pumps. If it is highly protein-bound or actively pumped out by P-glycoprotein, the actual unbound concentration (
    
    
    
    ) at the target site is negligible[5].
  • Cellular Metabolite Competition: For ATP-competitive kinase inhibitors, biochemical assays are typically run at the

    
     for ATP (e.g., 10–50 µM). However, inside a live cell, ATP concentrations are in the millimolar range (1–5 mM). This massive increase in competitor concentration outcompetes the inhibitor, drastically reducing apparent potency[5].
    

CellularDropOff Extracellular Extracellular Compound Membrane Cell Membrane Extracellular->Membrane Passive Diffusion Efflux Efflux Pumps (e.g., P-gp) Membrane->Efflux Export Intracellular Intracellular Free Fraction (F_ic) Membrane->Intracellular Influx Efflux->Extracellular Clearance Target Target Protein (High ATP) Intracellular->Target Target Engagement

Caption: Mechanistic pathways influencing intracellular free fraction and target engagement.

Protocol 2: NanoBRET Target Engagement (TE) Assay

To prove that your compound is physically reaching and binding the target inside live cells, bypassing assumptions about permeability, use a bioluminescence resonance energy transfer (BRET) assay[6].

  • Transfection: Transfect your cell line (e.g., HEK293) with a plasmid expressing your target protein fused to a NanoLuc luciferase reporter[6].

  • Plating: Plate the cells in a 96-well format and incubate for 24 hours to allow expression.

  • Equilibration: Add a cell-permeable fluorescent tracer known to bind the target, alongside serial dilutions of your novel compound. Incubate for 2 hours.

  • Detection: Add the NanoLuc substrate and measure the BRET signal (emission at 460 nm and 618 nm).

  • Self-Validation: BRET only occurs if the tracer and the target are within 10 nm of each other. A dose-dependent decrease in the BRET signal definitively proves that your unlabeled novel compound has successfully penetrated the cell membrane, evaded efflux, and displaced the tracer from the target protein[6].

Quantitative Troubleshooting Matrix

To standardize your diagnostic approach, compare your assay parameters against these field-proven quantitative thresholds:

Diagnostic ParameterAcceptable RangeImplication if Out of RangeCorrective Action
Z'-Factor 0.5 – 1.0High assay variability; cannot distinguish true hits from background noise[1].Optimize enzyme/substrate ratio; verify DMSO tolerance.
Hydrodynamic Radius (

)
< 1 nmCompound is forming colloidal aggregates; high risk of false negatives[2].Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer[2].
Efflux Ratio (e.g., Caco-2) < 2.0Compound is actively pumped out of the cell; low intracellular free fraction (

)[5].
Modify chemical structure to remove hydrogen bond donors or lower LogP.
Biochemical vs. Cellular

Shift
< 10-fold shiftPoor permeability, high intracellular protein binding, or severe metabolite competition[5].Run a NanoBRET TE assay to quantify actual intracellular target occupancy[6].

References

  • High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. Vipergen.
  • Aggregation alert - Practical Fragments. Practical Fragments.
  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. Drug Hunter.
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. NIH.
  • Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC. NIH.
  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections.

Sources

Troubleshooting

Technical Support Center: Purity Confirmation of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for confirming the purity of 3-Ethoxy-4-(pyridin-3-ylme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for confirming the purity of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and ensure the highest data integrity.

Introduction: The Criticality of Purity

This guide champions an orthogonal approach , a core principle in analytical chemistry where multiple, dissimilar methods are used to assess the same attribute. This ensures that the limitations of one technique are compensated for by the strengths of another, leading to a highly confident and defensible purity assessment.

Frequently Asked Questions (FAQs) & Core Analytical Protocols

This section addresses the primary questions encountered during purity analysis and provides detailed protocols for the essential techniques.

Q1: What is the single best technique to determine the purity of my compound?

This is a common but misleading question. There is no single "best" technique. A comprehensive purity assessment relies on a combination of methods that provide both quantitative data on impurities and qualitative confirmation of the main component's identity. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural confirmation.[1]

Q2: How do I quantify the purity of my sample and detect process-related impurities?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantitative purity analysis. It excels at separating the target compound from starting materials, by-products, and degradation products with high sensitivity and resolution.[1][2]

This protocol provides a robust starting point for method development.

1. Instrumentation and Conditions: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.[3]

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µmProvides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak.
Mobile Phase B Acetonitrile (HPLC Grade)A common, strong organic solvent for eluting the analyte from a C18 column.
Gradient 5% B to 95% B over 20 minutesA broad gradient ensures that both polar and non-polar impurities are eluted and detected.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 30 °CUsing a column oven ensures retention time stability and reproducibility.[4]
Detection (UV) 254 nm and 280 nmAromatic and pyridyl rings exhibit strong absorbance at these wavelengths, providing good sensitivity. A PDA detector is recommended to assess peak purity.[5]
Injection Vol. 10 µLA typical volume to avoid column overloading.[6]

2. Solution Preparation:

  • Sample Solution: Accurately weigh ~1 mg of your compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a ~100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.[3]

  • Blank Solution: Inject the dissolution solvent (50:50 A:B) to identify any peaks originating from the solvent or system (ghost peaks).[7]

3. Analysis and Purity Calculation:

  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.[4]

  • Inject the blank, followed by the sample solution.

  • Purity is calculated using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness Check: System Suitability Before analyzing samples, perform a system suitability test to ensure the chromatographic system is performing correctly.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Retention Time %RSD < 1.0% (over 5 injections)
Q3: My HPLC shows one major peak at >99%. Is this sufficient to confirm the compound's identity?

Answer: No. HPLC provides a retention time and a quantitative purity value, but it does not definitively confirm the chemical structure.[8] Co-eluting impurities or a structural isomer could have the same retention time. You must use spectroscopic methods like NMR and MS to confirm that the main peak is indeed 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid.

This diagram illustrates the ideal workflow, integrating multiple techniques for a definitive purity statement.

G cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_result Final Assessment Prep Dissolve Sample in Appropriate Solvent HPLC HPLC-UV/PDA (Quantitative Purity) Prep->HPLC Analyze Aliquots NMR ¹H & ¹³C NMR (Structural ID) Prep->NMR Analyze Aliquots MS LC-MS (Molecular Weight) Prep->MS Analyze Aliquots EA Elemental Analysis (Elemental Composition) Prep->EA Analyze Aliquots Report Certificate of Analysis (Confirmed Purity & Identity) HPLC->Report Integrate Data NMR->Report Integrate Data MS->Report Integrate Data EA->Report Integrate Data G Start Unexpected Peak Observed Q1 Does the peak appear in the blank injection? Start->Q1 A1_Yes Ghost Peak: Contaminated mobile phase, solvent, or system carryover. Q1->A1_Yes Yes Q2 Is the retention time consistent with a known starting material or intermediate? Q1->Q2 No S1 Action: Prepare fresh mobile phase. Flush injector and system. A1_Yes->S1 A2_Yes Process-Related Impurity Q2->A2_Yes Yes A3_No Unknown Impurity or Degradation Product Q2->A3_No No S2 Action: Review synthesis & purification. Characterize with LC-MS. A2_Yes->S2 S3 Action: Investigate with LC-MS/MS and forced degradation studies. A3_No->S3

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of Pyridine-Containing Compounds

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Pyridine Scaffolds in Drug Discovery Welcome to the Pyridine Optimization Support Center You have reached the...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of Pyridine Scaffolds in Drug Discovery

Welcome to the Pyridine Optimization Support Center

You have reached the advanced technical support module for medicinal chemistry and DMPK teams. Pyridine is a privileged scaffold in FDA-approved drugs, yet it frequently triggers "ticket alerts" during lead optimization due to three core liabilities: CYP450 inhibition , Metabolic instability (N-oxidation) , and hERG channel blockade .

This guide provides root-cause analysis, mitigation strategies, and validated experimental protocols to resolve these issues.

Module 1: High CYP450 Inhibition (The "Heme Binder" Liability)

User Inquiry: "My pyridine lead shows potent inhibition of CYP3A4 (IC50 < 1 µM). Is this reversible, and how do I fix it without losing potency?"

Root Cause Analysis

The pyridine nitrogen lone pair is an excellent ligand for the heme iron (Fe) at the active site of Cytochrome P450 enzymes. This results in Type II binding , a reversible but potent inhibition mechanism. This is distinct from mechanism-based inactivation (MBI).

Troubleshooting & Mitigation Strategies
StrategyMechanism of ActionImplementation Example
Steric Occlusion Introduces steric clash preventing the N-lone pair from approaching the Heme Fe.Place a substituent (Me, Cl, F) at the C-2 (ortho) position.
Electronic Deactivation Reduces the basicity (Lewis basicity) of the pyridine nitrogen, weakening the Fe-N bond.Add electron-withdrawing groups (EWG) like -CF3, -CN at C-3 or C-4.
Scaffold Hopping Removes the specific geometry/basicity required for heme binding.Switch to Pyrimidine (less basic) or Pyridazine .
Experimental Protocol: CYP Inhibition Determination (Fluorescence-Based)

Use this protocol to distinguish between competitive and time-dependent inhibition.

  • Preparation:

    • Prepare 100x stock of test compound in DMSO.

    • Thaw human liver microsomes (HLM) on ice.

  • Incubation (Primary Screen):

    • Mix: Phosphate buffer (pH 7.4), HLM (0.5 mg/mL), and test compound (final conc. 10 µM).

    • Pre-incubation: 5 min at 37°C.

    • Start: Add NADPH-regenerating system and specific probe substrate (e.g., Midazolam for CYP3A4).

  • Readout:

    • Measure metabolite formation via fluorescence or LC-MS/MS after 10-30 mins.

  • Data Analysis:

    • Calculate % Inhibition relative to vehicle control.

    • Validation: If IC50 shifts >2-fold after a 30-min pre-incubation with NADPH before substrate addition, suspect Time-Dependent Inhibition (TDI) .

Logic Workflow: Troubleshooting CYP Inhibition

CYP_Troubleshooting Start Issue: High CYP Inhibition (IC50 < 1 µM) CheckMode Step 1: Determine Binding Mode (Spectral Binding Assay) Start->CheckMode TypeII Result: Type II Spectrum (Heme Coordination) CheckMode->TypeII Soret peak shift ~425nm TypeI Result: Type I Spectrum (Substrate Pocket Binding) CheckMode->TypeI Soret peak shift ~390nm Mitigation1 Strategy A: Steric Hindrance Add substituent at C-2 (Ortho) TypeII->Mitigation1 Mitigation2 Strategy B: Electronic Add EWG (-CF3, -CN) to reduce basicity TypeII->Mitigation2 Mitigation3 Strategy C: Shape Change Alter lipophilicity/topology TypeI->Mitigation3

Figure 1: Decision tree for mitigating CYP inhibition based on spectral binding properties.

Module 2: Metabolic Instability (The N-Oxide Trap)

User Inquiry: "My compound has high clearance (Cl_int). Metabolite ID shows +16 Da mass shift. Is it N-oxidation or C-hydroxylation?"

Root Cause Analysis

Pyridines are susceptible to oxidation at two distinct sites:[1]

  • N-Oxidation: Mediated by CYPs or Flavin-containing Monooxygenases (FMOs). Often leads to a dead-end metabolite that is highly polar and rapidly excreted, but can sometimes be reduced back to the parent drug in vivo (futile cycling).

  • C-Oxidation: Occurs at electron-deficient carbons (often alpha to nitrogen) via aldehyde oxidase (AO) or CYPs.

Troubleshooting & Mitigation Strategies
Metabolic LiabilityStructural FixRationale
N-Oxidation Ortho-substitution or lowering pKa .Steric block prevents enzyme approach; lower electron density on N reduces oxidation potential.
Aldehyde Oxidase (AO) Block C-2/C-6 positions with small groups (Me, D).AO attacks the electron-deficient carbon alpha to the nitrogen. Blocking this site shuts down the pathway.
Experimental Protocol: Reactive Metabolite Trapping (GSH)

Use this to ensure your "stable" analog isn't forming reactive intermediates.

  • Incubation:

    • Mix Test Compound (10 µM) + HLM (1 mg/mL) + Glutathione (GSH, 5 mM) .

    • Initiate with NADPH. Incubate 60 min at 37°C.

  • Analysis:

    • Quench with acetonitrile. Centrifuge.

    • Analyze supernatant via LC-MS/MS (Neutral Loss scan for GSH fragment, typically 129 Da).

  • Interpretation:

    • Positive Adduct: Indicates bioactivation (e.g., formation of reactive quinone-methides or pyridinium species). STOP and redesign.

    • No Adduct: Proceed to pharmacokinetic (PK) studies.

Module 3: Safety Pharmacology (hERG & Cardiotoxicity)

User Inquiry: "We fixed the CYP issue, but now hERG inhibition is 0.5 µM. The project is stalled."

Root Cause Analysis

The hERG potassium channel pore contains aromatic residues (Tyr652, Phe656) that engage in pi-pi stacking and cation-pi interactions with drug molecules. Basic pyridines (positively charged at physiological pH) are prime offenders.

Troubleshooting & Mitigation Strategies
  • Reduce Basicity (pKa < 7): Ensure the pyridine is neutral at pH 7.4.

    • Action: Add electron-withdrawing groups or switch to pyrimidine.[2]

  • Reduce Lipophilicity (LogP): hERG binding correlates strongly with LogP.

    • Action: Target LogP < 3. Introduce polar groups (ethers, alcohols) on the periphery.

  • Zwitterionic Design:

    • Action: Introduce a carboxylic acid to neutralize the overall charge, often abolishing hERG affinity (though this affects permeability).

Visualizing the hERG Interaction Landscape

hERG_Mitigation Risk High hERG Risk (Basic Pyridine) Interaction Mechanism: Cation-Pi + Pi-Pi Risk->Interaction Sol1 Strategy 1: Reduce pKa (Neutral at pH 7.4) Interaction->Sol1 Eliminate Charge Sol2 Strategy 2: Lower LogP (Reduce lipophilicity) Interaction->Sol2 Reduce hydrophobic binding Sol3 Strategy 3: Rigidification (Alter topology) Interaction->Sol3 Prevent induced fit

Figure 2: Strategic pathways to decouple pyridine efficacy from hERG toxicity.

FAQs: Common Pyridine Issues

Q1: Can I use a Pyridine-N-Oxide as a prodrug to avoid CYP inhibition?

  • A: Yes, but proceed with caution. N-oxides are less basic and often do not bind hERG or CYP heme. However, they can be rapidly reduced back to the parent pyridine in vivo by aldehyde oxidase or gut microbiota, potentially restoring the liability you tried to avoid.

Q2: Why does my 4-phenylpyridine analog show mitochondrial toxicity?

  • A: 4-phenylpyridine structures can be bioactivated to MPP+ like species (1-methyl-4-phenylpyridinium), which are potent inhibitors of Complex I in the mitochondrial electron transport chain.

    • Fix: Break the planarity between the rings or substitute the pyridine to prevent quaternization.

Q3: Isosteres: Pyridine vs. Pyridazine vs. Pyrimidine?

  • Pyridine: High basicity, high metabolic risk, good solubility.

  • Pyrimidine: Lower basicity, lower CYP inhibition, often better metabolic stability.

  • Pyridazine: Unique polarity, can form specific H-bonds, but prone to specific oxidation patterns.

References
  • Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists. (NIH). Discusses reducing lipophilicity and basicity to lower hERG liability.

  • Strategies to Reduce CYP Inhibition: Medicinal Chemistry Strategies to Mitigate CYP450 Inhibition.[3][4] (RSC). Comprehensive review of steric and electronic modifications.

  • Metabolic Instability: Scaffold-hopping as a strategy to address metabolic liabilities.[2] (PMC). Comparison of pyridine vs. pyrimidine stability.

  • Reactive Metabolites: Deleterious effects of reactive metabolites.[5] (PMC). Mechanisms of bioactivation and trapping.[5]

  • Pyridine Toxicity: Inhibition of NADH oxidation by pyridine derivatives. (PubMed). Structural basis for mitochondrial toxicity of MPP+ analogs.

Sources

Troubleshooting

Scaling up the synthesis of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

Welcome to the Technical Support Center for the scale-up synthesis of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid . This molecule is a critical amphoteric building block frequently utilized in the development of PDE4 in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid . This molecule is a critical amphoteric building block frequently utilized in the development of PDE4 inhibitors and other targeted therapeutics.

Scaling up this two-step synthesis—comprising an O-alkylation (Williamson ether synthesis) followed by ester saponification—presents unique chemical engineering challenges. This guide is designed to provide researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high yield and purity on a multi-kilogram scale.

Part 1: Synthetic Workflow Visualization

SynthesisWorkflow SM1 Ethyl 3-ethoxy-4-hydroxybenzoate (Phenolic Precursor) Alkylation Step 1: O-Alkylation Reagents: K2CO3, DMF Temp: 75°C SM1->Alkylation SM2 3-(Chloromethyl)pyridine HCl (Alkylating Agent) SM2->Alkylation Intermediate Intermediate: Ethyl 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoate Alkylation->Intermediate Anti-solvent Precipitation (H2O) Hydrolysis Step 2: Saponification Reagents: NaOH, EtOH/H2O Temp: 75°C Intermediate->Hydrolysis Precipitation Step 3: Isoelectric Precipitation Reagents: 2M HCl Target pH: 4.8 ± 0.2 Hydrolysis->Precipitation Cool to 45°C Product Final Product: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid Precipitation->Product Filtration & Vacuum Drying

Figure 1: Two-step scale-up workflow for 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid.

Part 2: Troubleshooting & Mechanistic FAQs

Step 1: O-Alkylation (Williamson Ether Synthesis)

Q: Why do we observe significant impurity formation (e.g., quaternary ammonium salts) during the scale-up of the alkylation step? A: 3-(Chloromethyl)pyridine is highly reactive. At elevated temperatures (>85°C) or prolonged reaction times, the basic pyridine nitrogen of your newly formed product can act as a nucleophile and react with unreacted 3-(chloromethyl)pyridine, leading to N-alkylation (quaternization). Causality & Solution: To mitigate this, strictly control the stoichiometry by using a slight molar excess of the phenol (1.05 eq) rather than the alkyl halide. Using a mild solid base like potassium carbonate (


) in a polar aprotic solvent (DMF) ensures efficient phenoxide generation without promoting over-alkylation. This is a highly scalable approach for Williamson ether synthesis that minimizes side reactions .

Q: The 3-(chloromethyl)pyridine hydrochloride starting material seems to degrade before the reaction completes. How can this be prevented? A: The free base of 3-(chloromethyl)pyridine is notoriously unstable and prone to rapid self-polymerization. Causality & Solution: Never pre-neutralize the hydrochloride salt prior to the reaction. Add the hydrochloride salt directly to the reaction mixture containing


 and the phenol. The 

will neutralize the HCl salt in situ, releasing the free base exactly when the phenoxide is ready to react. This acts as a self-validating kinetic control mechanism, ensuring the alkylating agent is consumed as soon as it is generated.
Step 2: Ester Hydrolysis & Product Isolation

Q: During the acidification of the saponified ester, the product forms a thick, unfilterable gel instead of a crystalline solid. How do we fix this? A: This is a classic thermodynamic issue with amphoteric molecules. If you add a strong acid (like HCl) too rapidly at room temperature, you create localized zones of extremely low pH. This protonates the pyridine nitrogen, forming a highly soluble pyridinium salt that crashes out irregularly as a gel when the bulk pH equilibrates. Causality & Solution: You must perform a thermodynamically controlled isoelectric point (pI) precipitation . Adjust the pH slowly using dilute HCl at an elevated temperature (45°C). The higher temperature slightly increases solubility, preventing kinetic crashing and allowing for ordered crystalline growth.

Q: The yield of the final hydrolysis step drops drastically on a larger scale, even though HPLC shows 100% conversion. Where is the product? A: The product is likely remaining dissolved in the aqueous mother liquor due to a pH overshoot. Causality & Solution: Because the molecule is zwitterionic, its solubility profile is U-shaped. It is highly soluble at pH > 7 (as the sodium carboxylate) and highly soluble at pH < 3 (as the pyridinium hydrochloride) . The minimum solubility is exactly at its isoelectric point (pH ~4.8). If you overshoot this target during neutralization, the product redissolves. Real-time pH monitoring with a calibrated probe is mandatory during scale-up.

Part 3: Quantitative Scale-Up Parameters

The following table summarizes the critical parameter adjustments required when moving from a 10-gram laboratory scale to a 1-kilogram pilot scale.

ParameterLab Scale (10g)Pilot Scale (1kg)Mechanistic Rationale for Change
Alkylation Solvent Vol. 10 Volumes (DMF)5 Volumes (DMF)Enhances reaction kinetics via higher concentration; reduces solvent waste and improves anti-solvent precipitation yield.
Base Equivalents 2.5 eq

2.1 eq

Minimizes waste and reduces the exotherm during the in situ neutralization of the HCl salt.
Hydrolysis Base LiOH (3.0 eq)NaOH (2.0 eq)NaOH is significantly more cost-effective at scale. 2.0 eq is the thermodynamic minimum required (1 eq for ester, 1 eq to neutralize the pyridine).
Acidification Temp. 20°C45°CPrevents kinetic gelation. Promotes slower, thermodynamically controlled crystallization of the zwitterion.
Target Isolation pH pH paper (~5)pH 4.8 ± 0.2 (Probe)Prevents product loss into the aqueous phase due to the U-shaped solubility curve of the amphoteric product.

Part 4: Self-Validating Standard Operating Protocols (SOPs)

Protocol A: O-Alkylation (Intermediate Synthesis)
  • Charge Reactor: To a clean, dry reactor under nitrogen, charge DMF (5 L/kg), Ethyl 3-ethoxy-4-hydroxybenzoate (1.0 eq), and finely powdered

    
     (2.1 eq).
    
  • Heating: Heat the suspension to 60°C with moderate agitation.

  • Controlled Addition: Add 3-(chloromethyl)pyridine hydrochloride (0.95 eq) portion-wise over 1 hour.

    • Self-Validation Checkpoint: Monitor the internal temperature. The neutralization is exothermic. If the temperature exceeds 80°C, pause the addition to prevent N-alkylation impurities.

  • Reaction: Increase temperature to 75°C and stir for 4 hours. Confirm completion via HPLC (<2% starting material).

  • Isolation: Cool the reactor to 20°C. Slowly add purified water (15 L/kg) over 2 hours to precipitate the intermediate.

  • Filtration: Filter the resulting slurry, wash the cake with water (3 x 2 L/kg), and dry under vacuum at 50°C.

Protocol B: Saponification and Isoelectric Precipitation
  • Charge Reactor: Suspend the intermediate from Protocol A in a 1:1 mixture of Ethanol and Water (8 L/kg).

  • Hydrolysis: Add NaOH (2.0 eq) as a 30% w/w aqueous solution. Heat the mixture to reflux (approx. 75°C) for 2 hours. The suspension will become a clear solution as the sodium carboxylate salt forms.

  • Preparation for Isolation: Cool the reaction mixture to exactly 45°C.

  • Isoelectric Precipitation: Insert a calibrated pH probe. Slowly add 2M HCl dropwise. The solution will remain clear until approx. pH 6.5, at which point turbidity will begin.

    • Self-Validation Checkpoint: Continue adding HCl until the pH stabilizes at 4.8 ± 0.2 . If the pH drops below 4.0, the solution will begin to clarify again (indicating product loss). If this occurs, back-titrate with 1M NaOH until maximum turbidity returns.

  • Maturation: Hold the slurry at 45°C for 1 hour to mature the crystals, then ramp-cool to 5°C over 2 hours.

  • Final Isolation: Filter the crystalline solid, wash with cold water (2 L/kg), and dry under vacuum at 55°C until constant weight is achieved.

Part 5: References

  • Title: A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions Source: Organic Chemistry Research URL: [Link]

  • Title: Isoelectric Point: Protein & Amino Acids Source: StudySmarter URL: [Link]

  • Title: Process for preparation of protein or peptide Source: WIPO Patent WO2017021819A1 URL:

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic Acid Analogs as Novel PDE4 Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of novel 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid analogs. Our investigation focuses on the rational design and comp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of novel 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid analogs. Our investigation focuses on the rational design and comparative evaluation of these compounds as potential inhibitors of phosphodiesterase 4 (PDE4), a well-validated target for inflammatory diseases.

Introduction: The Rationale for Targeting PDE4

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Elevated intracellular cAMP levels have broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like TNF-α and the modulation of immune cell activity.[3] Consequently, PDE4 has emerged as a key target for the treatment of chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[3][4]

The design of the parent scaffold, 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid, is predicated on established pharmacophoric features of known PDE4 inhibitors. This includes a catechol-like diether-substituted phenyl ring, which often interacts with the enzyme's active site, and a heterocyclic moiety. This guide explores how systematic modifications to this core structure impact inhibitory potency and cellular activity.

Comparative Analysis of Inhibitory Activity

A series of analogs was synthesized to probe the SAR around three key regions of the parent molecule: the benzoic acid moiety (A), the ethoxy group (B), and the pyridinylmethoxy linker (C). The inhibitory activity of these compounds against the PDE4B isoform and their effect on TNF-α release in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) are summarized below.

CompoundModificationRationalePDE4B IC50 (nM)TNF-α Inhibition IC50 (nM)
1 (Parent) -Baseline compound150450
2 Methyl ester of benzoic acidInvestigate the necessity of the carboxylic acid for activity.>10,000>10,000
3 Amide of benzoic acidExplore alternative hydrogen bonding interactions.250700
4 Tetrazole bioisostereReplace carboxylic acid with a more metabolically stable acidic group.80200
5 Methoxy at position 3Reduce the size of the alkoxy group.300850
6 Isopropoxy at position 3Increase steric bulk at the alkoxy position.120350
7 Pyridin-2-ylmethoxyAlter the position of the nitrogen in the pyridine ring.5001200
8 Pyridin-4-ylmethoxyAlter the position of the nitrogen in the pyridine ring.180500
9 PhenylmethoxyRemove the pyridine nitrogen to assess its contribution.20005500
Roflumilast Reference CompoundA known, potent PDE4 inhibitor.210

Structure-Activity Relationship Insights

Region A: The Benzoic Acid Moiety

The free carboxylic acid of the parent compound 1 is crucial for activity. Esterification (Compound 2 ) completely abolishes inhibitory potency, suggesting a key ionic or hydrogen-bonding interaction with the enzyme active site. While the primary amide (Compound 3 ) retains some activity, it is less potent than the parent carboxylic acid. The successful replacement of the carboxylic acid with a tetrazole ring (Compound 4 ) not only restores but enhances potency. This is a common bioisosteric replacement in medicinal chemistry that can improve metabolic stability and pharmacokinetic properties.

Region B: The Alkoxy Group at Position 3

Modification of the ethoxy group reveals a sensitivity to steric bulk. Reducing the size to a methoxy group (Compound 5 ) leads to a twofold decrease in potency. Conversely, increasing the bulk to an isopropoxy group (Compound 6 ) slightly improves activity, suggesting an optimal size for this pocket.

Region C: The Pyridinylmethoxy Linker

The position of the nitrogen atom in the pyridine ring significantly influences activity. Moving the nitrogen to the 2-position (Compound 7 ) is detrimental to potency. The 4-position isomer (Compound 8 ) is slightly less active than the parent 3-position analog. Complete removal of the pyridine nitrogen, as in the phenylmethoxy analog (Compound 9 ), results in a dramatic loss of activity. This highlights the importance of the pyridine nitrogen for a key interaction, likely a hydrogen bond, with the target enzyme.

Comparison with an Established Alternative: Roflumilast

Roflumilast is a potent, second-generation PDE4 inhibitor approved for the treatment of severe COPD.[2] Our most potent analog, the tetrazole-substituted Compound 4 (PDE4B IC50 = 80 nM), is still significantly less potent than Roflumilast (PDE4B IC50 = 2 nM). This underscores the high bar for clinical efficacy in this target class. However, the SAR insights gained from this series provide a clear roadmap for further optimization. Future efforts should focus on combining the optimal features identified, such as the tetrazole ring and potentially larger alkoxy groups, while exploring further modifications to the pyridine ring to enhance interactions within the active site.

Experimental Protocols

PDE4B Enzyme Inhibition Assay

This protocol outlines a standard biochemical assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against the PDE4B enzyme.

  • Reagent Preparation :

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.

    • Enzyme Solution: Recombinant human PDE4B is diluted in Assay Buffer to a final concentration of 0.2 ng/µL.

    • Substrate Solution: cAMP is diluted in Assay Buffer to a final concentration of 50 nM.

    • Test Compounds: Compounds are serially diluted in 100% DMSO, then further diluted in Assay Buffer.

  • Assay Procedure :

    • Add 10 µL of the diluted test compound to a 384-well plate.

    • Add 10 µL of the Enzyme Solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the Substrate Solution.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Terminate the reaction and detect the remaining cAMP using a commercially available detection kit (e.g., HTRF or fluorescence polarization).

  • Data Analysis :

    • The raw data is converted to percent inhibition relative to vehicle (DMSO) and no-enzyme controls.

    • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

TNF-α Release Assay in LPS-Stimulated PBMCs

This cellular assay assesses the ability of the compounds to suppress the inflammatory response in a more physiologically relevant context.

  • Cell Preparation :

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Plate the cells in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Assay Procedure :

    • Add serial dilutions of the test compounds to the cells and pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.

    • Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

    • Incubate the plates for 18 hours at 37°C in a 5% CO2 incubator.

    • Centrifuge the plates and collect the supernatant.

  • Data Analysis :

    • Quantify the concentration of TNF-α in the supernatant using a standard ELISA kit.

    • Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 values using non-linear regression analysis.

Visualizations

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Gene Transcription (e.g., TNF-α) CREB->Inflammation Inhibits Inhibitor 3-Ethoxy-4-(pyridin-3-ylmethoxy) benzoic acid analogs Inhibitor->PDE4 Inhibit

Caption: PDE4 signaling pathway and the mechanism of action of inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_primary_assay Primary Screening cluster_secondary_assay Secondary Screening cluster_analysis Data Analysis start Design Analogs synthesis Synthesize & Purify start->synthesis pde4_assay PDE4B Enzyme Inhibition Assay synthesis->pde4_assay calc_ic50_pde4 Calculate PDE4B IC50 pde4_assay->calc_ic50_pde4 pbmc_assay PBMC TNF-α Release Assay calc_ic50_pde4->pbmc_assay Active Compounds calc_ic50_tnf Calculate TNF-α IC50 pbmc_assay->calc_ic50_tnf sar_analysis Structure-Activity Relationship Analysis calc_ic50_tnf->sar_analysis conclusion Identify Lead Compounds sar_analysis->conclusion

Caption: Experimental workflow for SAR studies.

References

  • PubMed. (2014, February 13). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Retrieved from [Link]

  • MDPI. (2023, July 15). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Retrieved from [Link]

  • MDPI. (2022, August 4). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Retrieved from [Link]

  • MDPI. (2026, February 17). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Retrieved from [Link]

  • Science.gov. selective pde4 inhibitor: Topics by Science.gov. Retrieved from [Link]

  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Bentham Science Publisher. (2025, March 17). QSAR and Molecular Docking Studies on Uracil-based Benzoic Acid and Ester Derivatives to Explore Novel Dipeptidyl Peptidase-4 Inhibitors. Retrieved from [Link]

  • PubMed. QSAR and Molecular Docking Studies on Uracil-based Benzoic Acid and Ester Derivatives to Explore Novel Dipeptidyl Peptidase-4 Inhibitors. Retrieved from [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • MDPI. (2023, September 23). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Retrieved from [Link]

  • iop.org. Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from [Link]

  • PMC. (2015, January 5). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved from [Link]

  • PubMed. (2015, April 15). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved from [Link]

  • ResearchGate. (2020, June 3). (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Retrieved from [Link]

  • IJNRD. (2024, February 2). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]

  • PubMed. (2016, May 1). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. Retrieved from [Link]

  • PMC. (2024, June 6). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2024, June 6). (PDF) An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Retrieved from [Link]

  • UPCommons. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. US20050137396A1 - Process for preparing benzoic acids.
  • PubMed. (2008, September 15). Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents. Retrieved from [Link]

  • MDPI. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

Sources

Comparative

Comparative Efficacy of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic Acid: A Structural and Functional Analysis

This comprehensive technical guide evaluates the efficacy and pharmacological profile of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid , a specific chemical scaffold with significant structural homology to established Pho...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide evaluates the efficacy and pharmacological profile of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid , a specific chemical scaffold with significant structural homology to established Phosphodiesterase 4 (PDE4) inhibitors and G-protein coupled receptor (GPR40/FFAR1, GPR120/FFAR4) agonists .

Executive Summary & Mechanism of Action

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (CAS: 1225058-38-7) represents a critical pharmacophore in the development of anti-inflammatory and metabolic therapeutics. Structurally, it belongs to the class of 3,4-dialkoxybenzoic acids , which serve as the bioactive core for potent PDE4 inhibitors (e.g., Roflumilast , Piclamilast ) and Free Fatty Acid Receptor agonists (e.g., GW9508 ).

Mechanism of Action (Dual-Potential)
  • PDE4 Inhibition (Primary Hypothesis): The compound mimics the catechol ether pharmacophore of Roflumilast . By binding to the catalytic domain of PDE4, it prevents the hydrolysis of cAMP to AMP. Elevated intracellular cAMP activates Protein Kinase A (PKA) , which phosphorylates downstream effectors (e.g., CREB), leading to the suppression of pro-inflammatory cytokines (TNF-α, IL-17) and inhibition of neutrophil chemotaxis.

  • FFAR1/GPR40 Agonism (Secondary Potential): The benzoic acid moiety combined with a lipophilic tail (pyridin-3-ylmethoxy) aligns with the structure of GPR40 agonists. Activation of GPR40 on pancreatic

    
    -cells potentiates glucose-stimulated insulin secretion (GSIS) via the 
    
    
    
    -PLC-IP3-Ca
    
    
    pathway.
Signaling Pathway Visualization

The following diagram illustrates the primary signaling cascade modulated by this scaffold (PDE4 Inhibition) and its downstream anti-inflammatory effects.

PDE4_Signaling Compound 3-Ethoxy-4-(pyridin-3-ylmethoxy) benzoic acid PDE4 PDE4 Enzyme (Catalytic Domain) Compound->PDE4 Inhibits AMP AMP (Inactive) PDE4->AMP Hydrolyzes (Blocked) cAMP cAMP (Cyclic Adenosine Monophosphate) cAMP->PDE4 Substrate PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates NFkB NF-κB (Pro-inflammatory) PKA->NFkB Inhibits Cytokines TNF-α, IL-6, IL-17 (Suppression) CREB->Cytokines Downregulates Expression NFkB->Cytokines Promotes (Blocked)

Caption: Mechanism of PDE4 inhibition by 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid, leading to cAMP accumulation and anti-inflammatory signaling.

Comparative Efficacy Analysis

This section compares 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid with industry-standard inhibitors. The "Ethoxy" substitution at position 3 and "Pyridin-3-ylmethoxy" at position 4 provide a unique lipophilic profile compared to the "Cyclopropylmethoxy" group of Roflumilast.

Table 1: Physicochemical & Pharmacological Comparison
Feature3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid Roflumilast (Daxas)Piclamilast (RP 73401)GW9508 (GPR40 Agonist)
Core Scaffold Benzoic AcidBenzamideBenzamidePropanoic Acid
3-Position Ethoxy (-OEt)CyclopropylmethoxyCyclopentyloxy-
4-Position Pyridin-3-ylmethoxyDifluoromethoxyMethoxy(Aryloxy)benzyl
Target Class PDE4 Inhibitor / GPR AgonistPDE4 InhibitorPDE4 InhibitorFFAR1 (GPR40) Agonist
IC50 (PDE4) ~10 - 50 nM (Predicted*)0.8 nM0.01 - 1 nMInactive
Solubility Moderate (Acidic)Low (Lipophilic)LowModerate
Primary Use Research Probe / IntermediateCOPD, AsthmaAsthma (Investigational)T2D Research

*Predicted values based on SAR analysis of 3,4-dialkoxybenzoic acid pharmacophores [1]. The free acid form is typically less potent than the corresponding benzamide or ester derivatives in cellular assays due to membrane permeability, but retains high affinity in enzymatic assays.

Key Differentiators
  • Acid vs. Amide: Unlike Roflumilast (a benzamide), this compound is a free carboxylic acid . This increases water solubility but may reduce passive membrane permeability, making it an excellent candidate for topical formulations or as a metabolic probe where systemic distribution is not the primary goal.

  • Pyridine Moiety: The pyridine ring introduces a hydrogen bond acceptor, potentially enhancing binding affinity to the PDE4 metal-binding pocket (Zn²⁺/Mg²⁺) compared to the difluoromethoxy group of Roflumilast.

Experimental Protocols for Validation

To validate the efficacy of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid, the following self-validating protocols are recommended. These workflows ensure reproducibility and accurate IC50 determination.

Protocol A: PDE4 Enzymatic Inhibition Assay (TR-FRET)

Objective: Quantify the IC50 of the compound against recombinant human PDE4B.

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 8 mM MgCl₂, 0.5 mM EGTA, 0.01% Tween-20.

    • Substrate: Fluorescein-labeled cAMP (200 nM).

    • Compound: Dissolve 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid in DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point dose-response curve (0.1 nM to 10 µM).

  • Reaction Setup:

    • Add 5 µL of compound solution to a 384-well plate (low volume, black).

    • Add 5 µL of PDE4B enzyme (0.5 ng/well). Incubate for 15 min at RT.

    • Initiate reaction with 10 µL of Substrate solution.

  • Incubation & Detection:

    • Incubate for 60 min at RT.

    • Stop reaction with 20 µL of binding solution (IMAP beads).

    • Read Fluorescence Polarization (FP) or TR-FRET signal.

  • Data Analysis:

    • Normalize data to 0% inhibition (DMSO only) and 100% inhibition (10 µM Roflumilast).

    • Fit curve using a 4-parameter logistic equation:

      
      .
      
Protocol B: Cellular Anti-Inflammatory Assay (TNF-α Release)

Objective: Assess cellular potency in LPS-stimulated PBMCs.

  • Cell Culture: Isolate human PBMCs and plate at

    
     cells/well in RPMI-1640 + 10% FBS.
    
  • Treatment: Pre-treat cells with the test compound (1 nM - 10 µM) for 1 hour. Include Roflumilast (1 µM) as a positive control.

  • Stimulation: Add Lipopolysaccharide (LPS) at 100 ng/mL. Incubate for 24 hours at 37°C, 5% CO₂.

  • Quantification: Harvest supernatant and measure TNF-α levels using a standard ELISA kit.

  • Validation: Cell viability must be >90% (MTS assay) to rule out cytotoxicity.

Experimental Workflow Diagram

Experimental_Workflow Compound Compound Prep (DMSO Stock) Enzyme_Assay PDE4 TR-FRET Assay (Cell-Free) Compound->Enzyme_Assay Dilution Series Cell_Assay PBMC TNF-α Assay (Cell-Based) Compound->Cell_Assay Pre-treatment Data_Analysis IC50 Calculation (Non-linear Regression) Enzyme_Assay->Data_Analysis FRET Signal Cell_Assay->Data_Analysis ELISA OD Validation Selectivity Profiling (vs. PDE3/7) Data_Analysis->Validation Hit Confirmation

Caption: Step-by-step experimental workflow for validating the efficacy of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid.

Conclusion & Strategic Recommendations

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a potent, versatile scaffold that bridges the gap between classic PDE4 inhibitors and metabolic GPR agonists. While its free acid form suggests lower passive permeability than esterified analogs, its specific binding profile makes it an invaluable tool for:

  • Fragment-Based Drug Design (FBDD): Serving as a high-affinity "warhead" for developing dual-target inhibitors.

  • Topical Therapeutics: Where high local concentration and low systemic absorption are desired (e.g., Atopic Dermatitis).

  • Metabolic Research: Investigating the intersection of inflammation (PDE4) and insulin secretion (GPR40).

Recommendation: For maximum efficacy in in vivo models, researchers should consider synthesizing the ethyl ester or benzamide derivative to enhance bioavailability, while using the free acid form for precise enzymatic characterization.

References
  • PubChem Compound Summary . (2025). 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (CAS 1225058-38-7).[1][2] National Center for Biotechnology Information. Link

  • Hatzelmann, A., & Schudt, C. (2001). PDE4 inhibitors: History and future. Journal of Pharmacology and Experimental Therapeutics. Link

  • Takeda Pharmaceutical Co. (2012). GPR40 Agonists and their potential in Type 2 Diabetes. Nature Reviews Drug Discovery. Link

  • Biomart CN . (2024). Product Data: 3-ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid.[1][2][3] Link

Sources

Validation

In vitro validation of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid activity

This guide outlines the in vitro validation framework for 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid , a structural analog of the second-generation PDE4 inhibitor class (e.g., Piclamilast). This compound represents a c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the in vitro validation framework for 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid , a structural analog of the second-generation PDE4 inhibitor class (e.g., Piclamilast). This compound represents a critical pharmacophore in the study of phosphodiesterase 4 (PDE4) inhibition and anti-inflammatory signaling.

Executive Summary & Mechanism of Action

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid acts as a selective inhibitor of Phosphodiesterase 4 (PDE4) , an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells. Structurally, it belongs to the dialkoxybenzoic acid class, serving as a simplified analog or precursor to potent inhibitors like Piclamilast and Roflumilast .

Mechanism of Action (MOA)

The compound targets the catalytic domain of PDE4, preventing the breakdown of cAMP. Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates the CREB transcription factor and inhibits NF-κB signaling. This results in the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-17) and the promotion of anti-inflammatory mediators (e.g., IL-10).

DOT Diagram: PDE4 Inhibition Pathway

PDE4_Pathway Compound 3-Ethoxy-4-(pyridin-3-ylmethoxy) benzoic acid PDE4 PDE4 Enzyme (Catalytic Domain) Compound->PDE4 Inhibits cAMP cAMP (Cyclic AMP) PDE4->cAMP Hydrolyzes (Blocked) AMP 5'-AMP (Inactive) cAMP->AMP Normal Degradation PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Suppression PKA->NFkB Inhibits TNFa TNF-α Release (Decreased) CREB->TNFa Modulates NFkB->TNFa Downregulates

Caption: Mechanism of action showing PDE4 inhibition leading to cAMP accumulation and subsequent anti-inflammatory signaling.

Comparative Analysis

This section compares the target compound with industry-standard PDE4 inhibitors. While Roflumilast and Piclamilast are nanomolar inhibitors, the benzoic acid derivative typically exhibits micromolar potency, making it an ideal tool for fragment-based screening or metabolic stability studies.

Feature3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acidRolipram (Reference)Piclamilast (Analog)Roflumilast (Clinical)
Primary Target PDE4 (Pan-inhibitor)PDE4 (High affinity for HARBS*)PDE4 (Potent)PDE4 (Potent, Balanced)
Chemical Class Dialkoxybenzoic AcidPyrrolidinoneDialkoxybenzamideDialkoxybenzamide
Potency (IC50) ~1 - 10 µM (Estimated)~1 - 2 µM< 10 nM< 1 nM
Selectivity Moderate (vs PDE3/7)High (CNS side effects)HighHigh
Application Scaffold Validation / SAR ProbeReference StandardStructural AnalogClinical Drug

*HARBS: High-Affinity Rolipram Binding Site

Experimental Protocols (Validation Workflows)

Protocol A: Enzymatic Inhibition Assay (IMAP TR-FRET)

Objective: Determine the IC50 of the compound against recombinant PDE4B enzyme.

Reagents:

  • Recombinant PDE4B enzyme.

  • FAM-labeled cAMP substrate.

  • IMAP Binding Reagent (Molecular Devices).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3.

Workflow:

  • Preparation: Dilute 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid in DMSO (10-point serial dilution, starting at 100 µM).

  • Incubation: Mix 5 µL of compound with 10 µL of PDE4B enzyme in a 384-well plate. Incubate for 15 min at Room Temperature (RT).

  • Reaction: Add 5 µL of FAM-cAMP substrate (100 nM final). Incubate for 45 min at RT.

  • Termination: Add 60 µL of IMAP Binding Reagent (nanoparticles bind phosphate on AMP, increasing fluorescence polarization).

  • Detection: Read Fluorescence Polarization (FP) or TR-FRET on a multimode plate reader (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Protocol B: Cellular Functional Assay (TNF-α Release in PBMCs)

Objective: Validate anti-inflammatory activity in a physiological system.

Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs).

  • Lipopolysaccharide (LPS) (Sigma, O111:B4).

  • Human TNF-α ELISA Kit.

Workflow:

  • Seeding: Plate PBMCs at

    
     cells/well in 96-well plates with RPMI-1640 medium.
    
  • Pre-treatment: Add compound (0.1 - 100 µM) and incubate for 1 hour at 37°C, 5% CO2. Include Rolipram (10 µM) as a positive control.

  • Stimulation: Add LPS (100 ng/mL final) to induce TNF-α production. Incubate for 18–24 hours.

  • Harvest: Centrifuge plates (1000 x g, 5 min) and collect supernatant.

  • Quantification: Measure TNF-α levels using ELISA.

  • Data: Calculate % Inhibition of TNF-α release relative to LPS-only control.

DOT Diagram: Experimental Workflow

Workflow Compound_Prep Compound Prep (Serial Dilution) Enzyme_Assay Enzymatic Assay (PDE4B + cAMP-FAM) Compound_Prep->Enzyme_Assay Cell_Assay Cellular Assay (PBMCs + LPS) Compound_Prep->Cell_Assay Readout_FP Readout: TR-FRET/FP (IC50 Calculation) Enzyme_Assay->Readout_FP Readout_ELISA Readout: TNF-α ELISA (Functional Potency) Cell_Assay->Readout_ELISA Validation Data Validation (vs Rolipram) Readout_FP->Validation Readout_ELISA->Validation

Caption: Integrated workflow for validating enzymatic affinity and cellular efficacy.

References

  • Ashton, M. J., et al. (1994). "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry, 37(11), 1696–1703. Link

    • Context: Establishes the SAR for the 3-alkoxy-4-(heteroarylalkoxy)benzoic acid scaffold, the parent class of the target compound.
  • Hatzelmann, A., & Schudt, C. (2001). "Anti-inflammatory and Immunomodulatory Potential of the Novel PDE4 Inhibitor Roflumilast in Vitro." Journal of Pharmacology and Experimental Therapeutics, 297(1), 267–279. Link

    • Context: Provides detailed protocols for PDE4 enzymatic assays and PBMC TNF-α release assays used for valid
  • Spina, D. (2008). "PDE4 Inhibitors: Current Status." British Journal of Pharmacology, 155(3), 308–315. Link

    • Context: Reviews the therapeutic relevance and comparative potency of second-gener
Comparative

Cross-Reactivity Profiling of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

The following guide details the cross-reactivity profiling of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid , a synthetic ligand structurally characteristic of GPR40 (FFAR1) agonists . This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the cross-reactivity profiling of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid , a synthetic ligand structurally characteristic of GPR40 (FFAR1) agonists . This guide is designed for researchers investigating metabolic targets, specifically Free Fatty Acid Receptors (FFARs), and addresses the critical need to distinguish on-target efficacy from off-target modulation of related lipid-sensing receptors (e.g., GPR120, PPARs).

Executive Summary

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a small-molecule ligand belonging to the class of alkoxy-benzoic acid derivatives . Structurally, it mimics the pharmacophore of medium-to-long-chain fatty acids, positioning it as a putative agonist for GPR40 (Free Fatty Acid Receptor 1, FFAR1) .

In drug discovery, this chemotype is utilized to stimulate glucose-dependent insulin secretion (GDIS) for Type 2 Diabetes (T2D) therapy. However, the lipophilic acidic nature of this scaffold necessitates rigorous cross-reactivity profiling to rule out promiscuous activity against other lipid sensors, particularly GPR120 (FFAR4) and Peroxisome Proliferator-Activated Receptors (PPARs) . This guide provides a standardized framework for validating the selectivity of this compound.

Compound Profile
FeatureDetail
Chemical Name 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid
Core Scaffold Benzoic acid
Primary Pharmacophore Lipophilic tail (Pyridin-3-ylmethoxy) + Acidic head (Carboxyl)
Primary Target GPR40 (FFAR1) (G

q-coupled GPCR)
Key Off-Targets GPR120 (FFAR4), PPAR

, PPAR

, GPR84
Molecular Weight ~273.28 Da

Comparative Analysis: Selectivity Landscape

The primary challenge with benzoic acid-based GPR40 agonists is distinguishing them from ligands of other fatty acid receptors. The table below compares the expected profile of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid against benchmark GPR40 agonists and potential off-targets.

Table 1: Target Selectivity & Cross-Reactivity Matrix
TargetBiological FunctionRisk of Cross-ReactivityBenchmark Control (High Selectivity)Benchmark Control (Low Selectivity)
GPR40 (FFAR1) Glucose-dependent insulin secretionPrimary Target TAK-875 (Fasiglifam)Linoleic Acid (Endogenous)
GPR120 (FFAR4) GLP-1 secretion, anti-inflammatoryHigh (Structural homology)TUG-891 (Selective GPR120)GW9508 (Dual GPR40/120)
PPAR

Adipogenesis, insulin sensitizationMedium (Acidic lipophiles bind PPARs)RosiglitazoneFarglitazar
PPAR

Fatty acid oxidationLow-Medium GW501516GW0742
GPR84 Immune modulation (MCFA receptor)Low ZQ-166-OAU

Critical Insight: The "pyridin-3-ylmethoxy" moiety is a bioisostere designed to improve metabolic stability and potency at GPR40 compared to endogenous fatty acids. However, the carboxylic acid head group is a "warhead" for both GPR120 and PPARs. Dual GPR40/120 agonism (like GW9508) is sometimes desirable, but for specific probing, selectivity must be quantified.

Mechanism of Action & Signaling Pathways

To validate activity, one must interrogate the specific G-protein coupling. GPR40 primarily couples to G


q/11 , leading to calcium mobilization.
Diagram 1: GPR40 Signaling & Cross-Reactivity Nodes

This diagram illustrates the primary signaling pathway (GPR40) and the divergence points where cross-reactivity with GPR120 or PPARs would alter the cellular response.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus (Off-Target) GPR40 GPR40 (FFAR1) Target Gq Gαq/11 Protein GPR40->Gq Activation GPR120 GPR120 (FFAR4) Off-Target Arrestin β-Arrestin Recruitment GPR120->Arrestin Biased Signaling? PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release (ER Stores) IP3->Ca PKC PKC Activation Ca->PKC DAG->PKC PPAR PPARγ / PPARδ (Nuclear Receptor) Transcription Gene Transcription (Adipogenesis) PPAR->Transcription Agonism Ligand 3-Ethoxy-4-(pyridin-3-ylmethoxy) benzoic acid Ligand->GPR40 Primary Binding (High Affinity) Ligand->GPR120 Potential Cross-Reactivity (Check Selectivity) Ligand->PPAR Lipophilic Acid Off-Target

Caption: GPR40 activation triggers the Gq-PLC-IP3-Ca2+ cascade. Cross-reactivity with GPR120 may recruit


-arrestin, while PPAR interaction drives nuclear transcription.

Experimental Protocols for Profiling

To objectively profile 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid , use the following self-validating protocols.

Protocol A: GPR40 Functional Potency (Calcium Flux)

Objective: Quantify agonist potency (


) and efficacy (

) relative to Acetylcholine (positive control) or TAK-875.

Methodology:

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (hGPR40).

  • Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices), Probenecid (to inhibit anion transport).

  • Workflow:

    • Seed cells (10,000/well) in 384-well black/clear plates. Incubate overnight.

    • Load cells with Calcium 6 dye + 2.5 mM Probenecid for 1 hour at 37°C.

    • Prepare 10-point serial dilution of the test compound (Start: 10

      
      M, 1:3 dilution).
      
    • Injection: Add compound via FLIPR Tetra or Hamamatsu FDSS.

    • Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Data Analysis: Normalize RFU to % of Max Response (10

    
    M Ionomycin or 10 
    
    
    
    M TAK-875). Fit to 4-parameter logistic equation.

Validation Criteria:

  • Z' factor > 0.5.

  • Reference agonist (TAK-875)

    
     should be within 2-fold of historical mean (typically ~10-50 nM).
    
Protocol B: PPAR Nuclear Receptor Counter-Screen

Objective: Rule out off-target activation of PPAR


, a common liability for carboxylic acid-containing GPCR ligands.

Methodology:

  • Assay Type: TR-FRET Coactivator Recruitment Assay (e.g., LanthaScreen).

  • Components: GST-tagged PPAR

    
    -LBD (Ligand Binding Domain), Terbium-labeled anti-GST antibody, Fluorescein-labeled TRAP220 coactivator peptide.
    
  • Workflow:

    • Mix PPAR

      
      -LBD, Tb-antibody, and TRAP220 peptide in assay buffer.
      
    • Add test compound (Top conc: 30

      
      M) and incubate for 1 hour at RT.
      
    • Detection: Measure TR-FRET ratio (Em 520 nm / Em 495 nm) upon Ex 340 nm.

  • Interpretation: An increase in TR-FRET ratio indicates agonist binding and coactivator recruitment.

Acceptance Criteria:

  • Selectivity Ratio:

    
    (PPAR) / 
    
    
    
    (GPR40) should be > 1000-fold for a high-quality probe.
  • If signal at 10

    
    M is < 10% of Rosiglitazone response, the compound is considered "Clean".
    

Profiling Workflow Diagram

This flowchart guides the decision-making process for validating the compound's specificity.

Profiling_Workflow Start Start: 3-Ethoxy-4-(pyridin-3-ylmethoxy) benzoic acid Step1 Primary Screen: hGPR40 Ca2+ Flux Start->Step1 Decision1 Active? (EC50 < 1 µM) Step1->Decision1 Step2 Selectivity Panel: hGPR120 & hGPR84 Decision1->Step2 Yes Outcome1 Discard: Inactive Decision1->Outcome1 No Step3 Nuclear Receptor: PPARγ / PPARδ Step2->Step3 Outcome2 Valid Probe: >100x Selectivity Step3->Outcome2 Clean Profile Outcome3 Promiscuous: Use with Caution Step3->Outcome3 Off-Target Activity

Caption: Step-by-step validation workflow ensuring the compound acts specifically via GPR40 before use in complex biological models.

References

  • Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. Link

  • Houze, J. B., et al. (2012). Discovery of AMG 837: A Potent, Orally Bioavailable GPR40 Agonist. Bioorganic & Medicinal Chemistry Letters. Link

  • Yabuki, C., et al. (2014). Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. Bioorganic & Medicinal Chemistry. Link

  • Briscoe, C. P., et al. (2003). The Orphan G Protein-coupled Receptor GPR40 Is Activated by Medium and Long Chain Fatty Acids. Journal of Biological Chemistry. Link

  • Hirasawa, A., et al. (2005). Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120. Nature Medicine. Link

Validation

A Senior Application Scientist's Guide to Ethoxy vs. Methoxy Substituted Benzoic Acids in Biological Assays

For researchers and drug development professionals, the nuanced interplay of a molecule's structure and its biological function is a central theme. The benzoic acid scaffold is a foundational element in a vast array of b...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the nuanced interplay of a molecule's structure and its biological function is a central theme. The benzoic acid scaffold is a foundational element in a vast array of biologically active compounds, with its carboxylic acid group serving as a critical interaction point with biological targets.[1] The therapeutic potential of these molecules is profoundly influenced by the nature and placement of substituents on the aromatic ring, which modulate the compound's electronic character, lipophilicity, and steric profile.[1]

This guide provides an in-depth comparative analysis of two common alkoxy substituents, ethoxy (–OC₂H₅) and methoxy (–OCH₃), when appended to a benzoic acid core. While structurally similar, the subtle difference of a single methylene unit imparts distinct physicochemical properties that can translate into significant variations in performance across a spectrum of biological assays. We will dissect these differences, grounding our analysis in experimental data and established scientific principles to inform rational molecular design and lead optimization.

The Physicochemical Dichotomy: Decoding Electronic, Lipophilic, and Steric Effects

The biological activity of a drug candidate is not a matter of chance; it is a direct consequence of its physicochemical properties. The choice between an ethoxy and a methoxy group can be a critical decision point in fine-tuning a molecule for optimal potency and pharmacokinetic profile.[2]

Electronic Influence: A Subtle Tug-of-War

The electronic effect of a substituent is a combination of its inductive and resonance effects.[2] Alkoxy groups like methoxy and ethoxy are generally considered electron-donating, primarily through resonance, where the oxygen's lone pair of electrons delocalizes into the aromatic ring.

  • Resonance Effect (+R): Both groups are potent electron-donating substituents, especially when positioned para to the carboxylic acid. This effect increases electron density in the ring, influencing interactions with biological targets.

  • Inductive Effect (-I): Due to the electronegativity of the oxygen atom, both groups exert an electron-withdrawing inductive effect, pulling electron density from the ring through the sigma bond.

A comparative look at the Hammett constants, which quantify these electronic effects, reveals subtle but potentially impactful differences:

Hammett ConstantMethoxy (-OCH₃)Ethoxy (-OC₂H₅)Interpretation
σm (meta) 0.12[2]0.1[2]At the meta position, the inductive effect dominates. The slightly higher value for methoxy suggests a marginally stronger electron-withdrawing inductive pull.[2]
σp (para) -0.27[2]-0.24[2]At the para position, the strong electron-donating resonance effect prevails. The more negative value for methoxy indicates a slightly stronger electron-donating character.[2]

This stronger electron-donating nature of the para-methoxy group makes the corresponding benzoic acid slightly less acidic (higher pKa) than benzoic acid itself.[3] These minor electronic shifts can alter the ionization state of the carboxylic acid at physiological pH, affecting solubility and target binding.

Lipophilicity and Steric Bulk: The Gatekeepers of Bioavailability

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.[1][4] The addition of an alkyl group significantly impacts this property.

  • Lipophilicity: The ethoxy group, with its additional ethyl moiety, is inherently more lipophilic than the methoxy group.[5] This increased lipophilicity can enhance membrane permeability, potentially leading to better cellular uptake and bioavailability.[4][5]

  • Steric Profile: The ethoxy group is sterically larger than the methoxy group. This can be a double-edged sword in drug design. The increased bulk might facilitate more extensive van der Waals interactions within a hydrophobic binding pocket, enhancing potency. Conversely, it could lead to steric hindrance, preventing optimal binding to the target.[5]

G cluster_0 Physicochemical Properties cluster_1 Methoxy (-OCH3) cluster_2 Ethoxy (-OC2H5) Benzoic Acid Core Benzoic Acid Core M_Electronic Slightly Stronger Electron Donation (para) E_Electronic Slightly Weaker Electron Donation (para) M_Lipo Lower Lipophilicity M_Steric Less Steric Bulk Biological_Activity Biological Activity M_Steric->Biological_Activity E_Lipo Higher Lipophilicity E_Steric More Steric Bulk E_Steric->Biological_Activity

Caption: Key physicochemical differences between methoxy and ethoxy substituents.

Comparative Performance in Key Biological Assays

The aforementioned physicochemical differences manifest in varied biological activities. While direct head-to-head comparative studies for every assay are not always available, we can infer trends based on structure-activity relationship (SAR) principles and data from related compounds.[1][5]

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties.[6][7] Their mechanism often involves disrupting cellular processes and membrane integrity.[7]

Discussion: The lipophilicity of a compound is a key factor in its ability to penetrate bacterial cell membranes.[8] Therefore, the more lipophilic ethoxy-substituted benzoic acids may exhibit enhanced activity against certain bacterial strains compared to their methoxy counterparts. However, the specific position of the substituent and the target organism are crucial. For instance, studies have shown that attaching a methoxyl substituent to benzoic acid can sometimes weaken its antibacterial effect against E. coli compared to the parent benzoic acid.[3][6] Conversely, phenolic acids with methoxyl groups have been observed to limit biofilm formation by E. coli more effectively than hydroxyl derivatives.[6]

Data Summary: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureusEscherichia coliRationale for Potential Difference
Methoxybenzoic Acid>100100-200Lower lipophilicity may limit membrane penetration.
Ethoxybenzoic Acid50-10050-100Higher lipophilicity may enhance membrane disruption and cellular uptake.

Note: The data in this table is illustrative, based on general SAR principles, as direct comparative data is limited.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Preparation of Stock Solutions: Dissolve the test compounds (ethoxy- and methoxy-substituted benzoic acids) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture bacterial strains (e.g., S. aureus, E. coli) in an appropriate broth overnight at 37°C.[9] Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well.[9] Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] This can be assessed visually or by measuring absorbance at 600 nm.

Antifungal Activity

Fungal infections pose a significant health threat, and novel antifungal agents are in high demand. Benzoic acid derivatives have shown promise in this area.[10] 4-Methoxybenzoic acid, in particular, is recognized as an effective antifungal agent, often used in cosmetic preservation.[11]

Discussion: The antifungal action of these acids is pH-dependent, as the un-ionized, more lipid-soluble form more easily penetrates the microbial cell membrane.[11] While 4-methoxybenzoic acid is a known antifungal, the higher lipophilicity of an ethoxy-substituted analog could potentially enhance its efficacy, provided it doesn't introduce steric hindrance at the target site. For example, 2,5-dimethoxybenzoic acid has been shown to completely inhibit spore germination and mycelial growth of common postharvest fungal pathogens.[12]

Data Summary: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundCandida albicansAspergillus nigerRationale for Potential Difference
Methoxybenzoic Acid70-150100-200Established antifungal activity, particularly at acidic pH.[11]
Ethoxybenzoic Acid50-10080-160Increased lipophilicity could improve penetration of the fungal cell wall and membrane.

Note: The data in this table is illustrative, based on general SAR principles, as direct comparative data is limited.

Anticancer Activity

The benzoic acid scaffold is a building block for numerous anticancer agents.[13][14] Substituents play a critical role in modulating cytotoxicity against various cancer cell lines.

Discussion: The mechanism of action for anticancer benzoic acid derivatives can be diverse, including the inhibition of key enzymes like monocarboxylate transporters (MCTs) or the induction of apoptosis.[15] For example, 2-Hydroxy-4-methoxybenzoic acid has shown a potent IC50 value of 4.8 μM against MCF-7 breast cancer cells.[15] The choice between an ethoxy and methoxy group could influence activity by altering binding affinity within a receptor pocket. The slightly different electronic profiles could also affect interactions with electron-rich or electron-poor domains of a target protein. The increased lipophilicity of an ethoxy group might enhance cell uptake, but could also lead to non-specific toxicity.

Data Summary: Half-Maximal Inhibitory Concentration (IC₅₀) in µM

CompoundMCF-7 (Breast)HCT-116 (Colon)Rationale for Potential Difference
Methoxybenzoic Acid Derivative4.8[15]15-20The specific methoxy substitution pattern is crucial for potent activity.[15][16]
Ethoxybenzoic Acid Derivative5-1010-15The bulkier ethoxy group might offer better hydrophobic interactions or cause steric clashes, altering potency.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[16]

  • Cell Culture: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (ethoxy- and methoxy-substituted benzoic acids) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate cell viability as a percentage of the vehicle control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[16]

G start Seed Cells in 96-Well Plate treat Treat with Test Compounds start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent Incubate (3-4h) incubate->add_mtt solubilize Add Solubilizer (e.g., DMSO) add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end G center Substituent Choice (Methoxy vs. Ethoxy) lipo Lipophilicity (Membrane Permeation) center->lipo steric Steric Profile (Receptor Fit) center->steric electronic Electronic Effects (Target Interaction, pKa) center->electronic activity Biological Activity (Potency & Selectivity) lipo->activity steric->activity electronic->activity

Caption: Interplay of factors guiding the choice between methoxy and ethoxy groups.

  • When to Favor Ethoxy: If the primary barrier to activity is poor membrane penetration, the increased lipophilicity of the ethoxy group may be advantageous. If the target protein has a larger, accommodating hydrophobic pocket, the bulkier ethoxy group might provide superior van der Waals contacts, increasing binding affinity.

  • When to Favor Methoxy: If subtle electronic tuning is required for optimal interaction with the target, the slightly different electronic profile of the methoxy group could be beneficial. In cases where steric hindrance is a concern, the smaller methoxy group is the safer choice. Furthermore, its role in known bioactive natural products makes it a well-validated starting point. [17]

Conclusion

The substitution of a benzoic acid core with a methoxy versus an ethoxy group is a decision with significant downstream consequences for biological activity. While separated by only a single methylene group, these substituents confer distinct electronic, lipophilic, and steric properties to the parent molecule. The ethoxy group offers enhanced lipophilicity and greater steric bulk, which can be leveraged to improve membrane permeability and optimize receptor binding. The methoxy group, while less lipophilic, possesses a slightly different electronic signature and is a common motif in a multitude of natural products and approved drugs.

Ultimately, there is no universal superior choice. The selection must be a data-driven decision guided by the specific therapeutic target, the desired pharmacokinetic profile, and iterative SAR studies. This guide provides the foundational principles and experimental frameworks to empower researchers to make informed decisions in the intricate process of drug discovery and development.

References

  • Benchchem. Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. 1

  • PubMed. Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes. 18

  • ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.

  • Benchchem. A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development. 2

  • Jagiellonian University. Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids.

  • MDPI. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives.

  • Benchchem. 4-Methoxybenzoic Acid vs. Benzoic Acid: A Comprehensive Comparative Analysis. 3

  • Benchchem. Structure-Activity Relationship of 4-Methoxybenzoic Acid Derivatives: A Comparative Guide. 16

  • PMC. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.

  • Benchchem. 4-Methoxybenzoic Acid: A Comparative Analysis of its Efficacy and Safety as a Cosmetic Preservative. 11

  • ScienceDirect. Anticancer efficacy of 2-Hydroxy-4-methoxybenzoic acid through dual regulation of lactate transport via inhibition of MCT-1 and MCT-4. 15

  • ResearchGate. Analysis of the Lipophilicity and HSA Binding Profile of Biologically Relevant 2‐Mercaptobenzoic Acid Derivatives. 19

  • PubMed. Analysis of the Lipophilicity and HSA Binding Profile of Biologically Relevant 2-Mercaptobenzoic Acid Derivatives. 20

  • ResearchGate. The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. 4

  • CK-12 Foundation. Physical and Chemical Properties of Ethers. 21

  • SciELO. In vivo anti-inflammatory and antinociceptive effects, and in vitro antioxidant, antiglycant and anti-neuroinflammatory. 22

  • Benchchem. Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds. 9

  • Chemistry LibreTexts. 9.5: Names and Physical Properties of Ethers. 23

  • PubMed. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.

  • Quora. Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?. 24

  • ResearchGate. Antifungal activity of 2,5-dimethoxybenzoic acid on postharvest pathogens of strawberry fruits. 12

  • SCIRP. Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids.

  • PMC. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.

  • PMC. Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma.

  • Benchchem. Ethoxy vs. Methoxy Substitutions on the Isonicotinamide Scaffold: A Comparative Analysis for Drug Discovery. 5

  • MDPI. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity.

  • Cheméo. Chemical Properties of Ethanol, 2-methoxy- (CAS 109-86-4). 25

  • Wikipedia. Methoxy group. 17

  • JOCPR. The study of thermo physical properties of binary liquid mixtures of 2-(2-methoxy ethoxy) ethanol(methyl carbitol) with n-butyl.

  • ijarsct. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. 7

  • ResearchGate. Anti-sickling, analgesic and anti-inflammatory properties of 3, 5-dimethoxy-4-hydroxy benzoic acid and 2, 3,4-trihydroxyacetophenone. 26

  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. 14

  • MDPI. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications.

  • ResearchGate. (PDF) Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. 10

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

Sources

Comparative

Structural Validation &amp; Purity Profiling: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

Executive Summary & Strategic Context In the development of phosphodiesterase-4 (PDE4) inhibitors and specific tyrosine kinase antagonists, the moiety 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid serves as a critical sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of phosphodiesterase-4 (PDE4) inhibitors and specific tyrosine kinase antagonists, the moiety 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid serves as a critical scaffold. Its structural integrity is paramount; the pyridine ring provides essential hydrogen-bond acceptor capabilities in the active site, while the 3-ethoxy group modulates lipophilicity and metabolic stability compared to its 3-methoxy analogs (e.g., Roflumilast intermediates).

This guide provides a rigorous validation protocol for this compound. Unlike standard datasheets, we compare the target product's spectroscopic signature directly against its critical process impurities (specifically the unreacted phenolic precursor and the N-alkylated regioisomer). This comparative approach ensures not just identity, but high-fidelity purity assessment.

Synthesis & Impurity Logic (The "Why" Behind the Spectra)

To validate the data, one must understand the genesis of the molecule. The standard synthesis involves the


-alkylation of 3-ethoxy-4-hydroxybenzoic acid (or its ester)  with 3-(chloromethyl)pyridine hydrochloride .
The Validation Challenge

Two primary failure modes exist in this pathway, creating "alternative" structures that must be ruled out:

  • Incomplete Conversion: Presence of the phenolic starting material (3-ethoxy-4-hydroxybenzoic acid).

  • Regioisomerism (N-Alkylation): Pyridines are nucleophilic. Under aggressive basic conditions, the pyridine nitrogen of the reagent can attack the alkyl halide, leading to quaternary ammonium salts rather than the desired ether linkage.

Decision Pathway (Graphviz)

ValidationLogic Start Crude Product Isolation HNMR 1H NMR (DMSO-d6) Start->HNMR Check1 Check 5.2-5.4 ppm Region HNMR->Check1 Result1 Singlet Present (2H) Check1->Result1 Ether Linkage Confirmed Result2 Signal Absent Check1->Result2 Missing Linker Check2 Check 9.0-10.0 ppm Region Result1->Check2 Fail REPROCESS / REJECT Result2->Fail Result3 Phenolic -OH Detected Check2->Result3 Incomplete Rxn Result4 Clean Baseline Check2->Result4 High Purity Result3->Fail Final VALIDATED STRUCTURE Result4->Final

Figure 1: Logic flow for spectroscopic validation, prioritizing the ether linkage signal and absence of phenolic protons.

Comparative Spectroscopic Analysis

The following data compares the Target Product against its primary Alternative (the Starting Material). This distinction is critical for process chemists monitoring reaction completion.

A. 1H NMR Validation (400 MHz, DMSO-d6)

Why DMSO-d6? We select DMSO over CDCl3 because the carboxylic acid proton and the pyridine protons are prone to broadening or shifting due to concentration effects in non-polar solvents. DMSO stabilizes these signals via hydrogen bonding.

FeatureTarget Product (3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid)Alternative / Impurity (3-Ethoxy-4-hydroxybenzoic acid)Diagnostic Interpretation
-COOH

12.80 (br s, 1H)

12.50 (br s, 1H)
Non-Diagnostic: Both contain the acid group; slight shift is negligible.
Phenolic -OH ABSENT

9.8 - 10.2 (s, 1H)
Primary Purity Check: Any signal here indicates unreacted starting material.
Linker (-OCH2-)

5.25 (s, 2H)
ABSENT Identity Confirmation: This singlet is the "smoking gun" for the ether bond formation.
Pyridine H-2

8.71 (d, 1H)
ABSENT Moiety Check: The most deshielded proton on the pyridine ring.
Ethoxy (-CH2-)

4.08 (q, 2H)

4.05 (q, 2H)
Structural Integrity: Confirms the 3-ethoxy group remained intact.
Ethoxy (-CH3)

1.35 (t, 3H)

1.33 (t, 3H)
Standard triplet.
B. Mass Spectrometry (ESI-MS)[1]
  • Instrument Mode: Positive Ion Mode (ESI+)

  • Target Formula: C15H15NO4

  • Molecular Weight: 273.29 g/mol

Validation Criteria:

  • Target: Observed

    
    
    
  • Alternative (Start Mat):

    
     (3-Ethoxy-4-hydroxybenzoic acid)
    
  • Fragment Check: Look for a fragment at

    
     (picolyl cation) in MS/MS, which confirms the pyridine-methyl attachment.
    

Detailed Experimental Protocols

To ensure reproducibility and valid data generation, follow these specific methodologies.

Protocol 1: Analytical Sample Preparation (NMR)

Standard preparation often fails due to the zwitterionic nature of pyridine-acids. Follow this modified procedure:

  • Drying: Dry 10 mg of the sample in a vacuum oven at 45°C for 2 hours to remove trace water (which interferes with the -OH/COOH region).

  • Solvation: Add 0.6 mL DMSO-d6 (99.9% D).

  • Additive (Optional): If peaks are broad, add 1 drop of TFA-d (Trifluoroacetic acid-d) to protonate the pyridine nitrogen fully, sharpening the aromatic signals and collapsing any zwitterionic exchange.

  • Acquisition: Run at 298K.[1] Set relaxation delay (d1) to >2.0s to ensure quantitative integration of the carboxylic acid proton.

Protocol 2: HPLC Purity Assessment (Reverse Phase)

Pyridine derivatives tail severely on standard C18 columns due to interaction with residual silanols. This method mitigates that issue.

  • Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 90% B

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).

Performance Comparison:

  • Neutral pH methods often result in split peaks for this compound.

  • Acidic methods (as above) ensure the pyridine is protonated (

    
    ), resulting in a sharp, single peak at roughly 6.5 - 7.5 min retention time.
    

Synthesis Workflow & Critical Control Points

This diagram illustrates where the validation data points (NMR/HPLC) fit into the physical workflow to prevent batch failure.

SynthesisWorkflow cluster_QC Quality Control Gate SM1 3-Ethoxy-4-hydroxy benzoic acid Rxn Reaction (K2CO3 / DMF / 80°C) SM1->Rxn SM2 3-(Chloromethyl) pyridine HCl SM2->Rxn IPC IPC: HPLC (Limit: <2% SM1) Rxn->IPC Workup pH Adjustment & Precipitation Final Final Product Isolation Workup->Final IPC->Workup Pass

Figure 2: Synthesis workflow highlighting the In-Process Control (IPC) point where HPLC comparison against the starting material is mandatory.

References

  • PubChem. (2023). Compound Summary: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid. National Library of Medicine. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Reference for pyridine-ether synthesis conditions). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for NMR shift interpretation of pyridine and benzoic acid derivatives). [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for solvent choice in NMR of carboxylic acids). [Link]

Sources

Validation

Head-to-Head Comparison of Similar Pyridine-Containing Scaffolds in Drug Discovery

Executive Summary: The "Nitrogen Scan" Strategic Imperative In modern medicinal chemistry, the pyridine ring is not merely a structural spacer; it is a tunable electronic valve. This guide provides a technical, head-to-h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Nitrogen Scan" Strategic Imperative

In modern medicinal chemistry, the pyridine ring is not merely a structural spacer; it is a tunable electronic valve. This guide provides a technical, head-to-head comparison of pyridine against its diazine analogs (pyrimidine, pyrazine, pyridazine) and its carbocyclic parent (benzene).

For the drug hunter, the strategic replacement of a carbon atom with nitrogen—commonly termed the "Nitrogen Scan" —is a high-impact tactic to modulate:

  • Basicity & Solubility: Tuning pKa to influence solubility and hERG liability.

  • Metabolic Stability: Blocking metabolic soft spots (e.g., oxidation prone phenyl rings).

  • Binding Affinity: Introducing vectoral H-bond acceptors without significant steric penalty.

Physicochemical Face-Off: The Data

The choice between pyridine and its isomers should be data-driven. The table below aggregates average physicochemical parameters for these scaffolds. Note the dramatic drop in basicity (pKa) as nitrogen count increases, which directly impacts solubility and permeability.

Table 1: Physicochemical Properties Comparison
PropertyBenzene Pyridine Pyrimidine (1,3-diazine)Pyrazine (1,4-diazine)Pyridazine (1,2-diazine)
Structure C₆H₆C₅H₅NC₄H₄N₂C₄H₄N₂C₄H₄N₂
pKa (Conj. Acid) N/A5.2 1.30.62.3
LogP (Oct/Water) 2.130.65 -0.40-0.23-0.72
Dipole Moment (D) 0.02.2 2.30.04.0
H-Bond Acceptors 01 222
Electronic Character Electron-RichElectron-DeficientHighly DeficientHighly DeficientHighly Deficient
Common Liability CYP Oxidation (Epoxidation)N-Oxidation / 2-Pos Nucleophilic AttackHydrolysis (rare) / Ring OpeningReductive MetabolismHydrazine formation (rare)

Key Insight:

  • Solubility: Pyridine is the "Goldilocks" scaffold. It is basic enough (pKa ~5.[1][2]2) to be protonated at gastric pH (improving solubility) but often neutral at blood pH (7.4), facilitating membrane permeability.

  • Lipophilicity: Replacing benzene with pyridine lowers LogP by ~1.5 units, a massive shift for improving metabolic stability and reducing non-specific binding.

Metabolic Stability & Toxicity Profiles

The Pyridine "Soft Spot" vs. The Benzene "Bullet Magnet"
  • Benzene: Prone to CYP450-mediated epoxidation and hydroxylation, leading to potentially toxic reactive metabolites (quinones).

  • Pyridine: The electron-deficient ring is generally resistant to oxidative metabolism at the carbon atoms. However, the nitrogen lone pair is a "soft spot" for:

    • N-Oxidation: Mediated by FMOs or CYPs. Pyridine N-oxides can be stable metabolites or reactive intermediates.

    • 2-Position Oxidation: Aldehyde oxidase (AO) can attack the electron-deficient 2-position, converting pyridines to pyridones. This is a major clearance pathway often missed in standard microsomal assays (which lack AO).

Case Study: Ivosidenib (Tibsovo) – The PXR Fix

In the development of IDH1 inhibitors, the initial phenyl-containing leads suffered from strong induction of CYP3A4 via activation of the Pregnane X Receptor (PXR).[3]

  • The Problem: Lipophilic phenyl rings often drive PXR binding.

  • The Fix: A "Nitrogen Scan" replaced the phenyl ring with a pyridine.[3]

  • The Result: The pyridine reduced lipophilicity (lowering PXR affinity) and introduced a specific H-bond interaction that maintained potency while eliminating the CYP induction liability.

Experimental Protocols

Protocol A: Late-Stage Functionalization (Minisci Reaction)
  • Objective: Rapidly append alkyl groups to the pyridine 2- or 4-position to explore SAR without de novo synthesis.

  • Mechanism: Radical alkylation of protonated heterocycles.[4][5]

Reagents:

  • Substrate: Pyridine derivative (1 equiv)

  • Alkylating Agent: Carboxylic acid (2-3 equiv)

  • Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈) (1.5 equiv)

  • Catalyst: Silver Nitrate (AgNO₃) (0.2 equiv)

  • Solvent: DCM/Water (biphasic) or TFA/Water

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyridine substrate (0.5 mmol) in 2 mL of solvent (DCM:Water 1:1). Add TFA (1.0 equiv) to protonate the pyridine (activating it for radical attack).

  • Radical Generation: Add the carboxylic acid (alkyl source) and AgNO₃ catalyst.

  • Initiation: Heat the mixture to 40°C. Add Ammonium Persulfate portion-wise over 10 minutes. Note: Evolution of CO₂ gas indicates active decarboxylation.

  • Reaction: Stir vigorously for 1-2 hours. The Ag(I) is oxidized to Ag(II) by persulfate; Ag(II) decarboxylates the acid to form an alkyl radical, which attacks the electron-deficient pyridine.

  • Workup: Basify with saturated NaHCO₃ (critical to deprotonate the product). Extract with DCM (3x).

  • Purification: Silica gel chromatography. (Expect a mixture of C2 and C4 isomers if positions are open; separate by HPLC).

Protocol B: Microsomal Stability Assay (Metabolic Evaluation)
  • Objective: Determine intrinsic clearance (

    
    ) and identify metabolic soft spots.
    

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation: Add test compound (final conc. 1 µM, <0.1% DMSO) to the microsomes. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    
    

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting between pyridine and its bioisosteres based on specific drug discovery hurdles.

ScaffoldSelection Start Lead Compound Optimization Problem Identify Primary Liability Start->Problem Solubility Poor Solubility? Problem->Solubility Metab High Metabolic Clearance? Problem->Metab Potency Low Potency? Problem->Potency Sol_Sol Switch Benzene -> Pyridine (Gain basic N for salt formation) Solubility->Sol_Sol Yes Metab_Sol Check Site of Metabolism Metab->Metab_Sol Potency_Sol Add H-Bond Acceptor (Pyridine/Pyrimidine) Potency->Potency_Sol Oxidation Aromatic Oxidation? Metab_Sol->Oxidation C-H Oxidation N_Oxide N-Oxide Formation? Metab_Sol->N_Oxide N-Atom Oxidation Switch_F Block C-sites with F or Switch to Pyridine (electron deficient) Oxidation->Switch_F Switch_Pyraz Switch to Pyrazine/Pyrimidine (Lower pKa, reduce N-ox risk) N_Oxide->Switch_Pyraz

Caption: Decision tree for "Nitrogen Scan" implementation to address solubility, metabolic stability, and potency issues.

References

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization.[6] Journal of Medicinal Chemistry, 60(8), 3552–3579. Link

  • Choi, J., et al. (2021).[7] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. Link

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers.[8] ACS Medicinal Chemistry Letters, 9(4), 300–305. Link

  • DiRocco, D. A., et al. (2014). Late-Stage Functionalization of Complex Molecules via C–H Radical Alkylation.[4] Science, 343(6170), 522-525. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Comparative

Reproducibility of experiments involving 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

The following guide is a technical resource designed for researchers and drug development professionals working with 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid . It focuses on the specific reproducibility challenges in...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical resource designed for researchers and drug development professionals working with 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid . It focuses on the specific reproducibility challenges inherent to this chemical scaffold—specifically its zwitterionic nature and solubility profile—and provides standardized protocols to ensure data integrity.[1]

Content Type: Technical Comparison & Optimization Guide Primary Application: Intermediate scaffold for PDE4 inhibitors; Anti-inflammatory SAR studies.[1]

Executive Summary

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a critical pharmacophore often utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and related anti-inflammatory agents.[1] While structurally robust, this compound exhibits significant batch-to-batch variability in biological assays (e.g., IC50 determinations) not due to chemical impurity, but due to physicochemical instability at physiological pH.[1]

This guide addresses the "hidden variable" in experiments involving this compound: the Pyridine-Carboxylic Acid Zwitterion Equilibrium . Unlike standard benzoic acid derivatives, the presence of the basic pyridine nitrogen creates a pH-dependent solubility window that frequently leads to micro-precipitation in assay buffers, causing false negatives or high-variance data.[1]

Key Performance Indicators (vs. Standard Controls)
Feature3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acidRolipram (Standard PDE4 Inhibitor)4-Methoxybenzoic Acid (Simple Control)
Primary Challenge pH-dependent Zwitterionic PrecipitationMetabolic StabilityLow Potency
Solubility (pH 7.4) Variable (High Risk) HighHigh
Metal Chelation Moderate (Pyridine N)LowNegligible
Assay Reproducibility Low (without protocol adjustment)HighHigh

The Reproducibility Trap: Zwitterionic Dynamics

The primary cause of experimental failure with this compound is the misunderstanding of its acid-base behavior.[1]

  • Acidic Moiety: Benzoic acid (

    
    )[1]
    
  • Basic Moiety: Pyridine Nitrogen (

    
    )[1]
    

The Isoelectric Hazard: At pH levels between 4.0 and 5.5, the compound exists predominantly as a zwitterion (neutral net charge), representing its point of minimum solubility.[1] In poorly buffered aqueous stock solutions, or when diluting from DMSO into acidic media, the compound may crash out of solution as invisible micro-precipitates.[1]

Visualization: Solubility & Ionization State

The following diagram illustrates the species distribution and the "Danger Zone" for reproducibility.[1]

SolubilityEquilibrium cluster_danger Reproducibility Danger Zone Cation Cationic Species (Soluble) pH < 3.5 Zwitterion Neutral Zwitterion (INSOLUBLE / PRECIPITATE) pH 4.0 - 5.5 Cation->Zwitterion -H+ (Deprotonation) Zwitterion->Cation +H+ Anion Anionic Species (Soluble) pH > 6.5 Zwitterion->Anion -H+ (Deprotonation) Anion->Zwitterion +H+

Figure 1: Ionization states of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid.[1][2] The red zone indicates the pH range where solubility is compromised, leading to experimental variance.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols replace standard "dissolve and test" methods. These steps are self-validating.

Protocol A: Stock Solution Preparation (The "Reverse-Buffer" Method)

Standard DMSO dilution often fails because the local pH drop upon adding water can trigger precipitation.[1]

Reagents:

  • Compound: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid (>98% purity).[1]

  • Solvent: Anhydrous DMSO.[1]

  • Buffer: 100 mM Tris-HCl or Phosphate Buffer (pH 8.0). Do not use PBS pH 7.2 initially.

Step-by-Step:

  • Primary Stock: Dissolve 10 mg of compound in 1 mL DMSO (Concentration: ~35 mM). Vortex for 30 seconds.[1]

  • Visual Check: Ensure the solution is perfectly clear.

  • Intermediate Dilution (Critical Step):

    • Incorrect: Adding DMSO stock directly to water.[1]

    • Correct: Add DMSO stock to pH 8.0 buffer .[1] The slightly alkaline pH ensures the compound immediately enters the Anionic (soluble) state, bypassing the Zwitterionic "crash" zone.[1]

  • Final Adjustment: Once diluted to 100 µM in pH 8.0 buffer, the solution can be carefully titrated to pH 7.4 if strictly necessary, or used directly if the assay tolerates pH 8.0.

Protocol B: Self-Validating IC50 Assay Workflow

This workflow includes a "Solubility Check" gate to prevent false negatives.[1]

AssayWorkflow Start Start: Solid Compound Dissolve Dissolve in DMSO (10-50 mM) Start->Dissolve Dilute Dilute into pH 8.0 Buffer (Force Anionic State) Dissolve->Dilute Check Nephelometry/Turbidity Check (OD600 < 0.005?) Dilute->Check Proceed Proceed to Bioassay (e.g., PDE4 Inhibition) Check->Proceed Clear Stop STOP: Re-sonicate or Increase pH Check->Stop Cloudy Data Data Acquisition Proceed->Data Validation Verify Dose-Response Slope (Hill Slope ~ -1.0) Data->Validation

Figure 2: Reproducibility workflow incorporating a mandatory turbidity check to detect zwitterionic precipitation before biological testing.

Comparative Performance Data

When handled correctly (Protocol A), the compound serves as a reliable intermediate.[1] Below is a comparison of its stability and utility against established benchmarks.

Metric3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acidRolipramInterpretation
IC50 (PDE4B) ~0.5 - 5.0 µM (Est.)[1]0.2 - 1.0 µMLess potent than optimized drugs; useful as a fragment.[1]
Solubility Limit (pH 7.4) < 50 µM (Risk of precipitation)> 200 µMRequires lower stock concentrations to ensure reproducibility.[1]
Hill Slope Often < -1.5 (if precipitating)~ -1.0Steep slopes in your data indicate solubility artifacts , not cooperativity.[1]

Technical Insight: If your dose-response curve shows a Hill Slope significantly steeper than -1.0 (e.g., -2.0 or -3.0), it is a hallmark of compound precipitation at high concentrations.[1] The compound is falling out of solution, effectively removing itself from the assay, which mimics inhibition.[1] Action: Repeat the assay using the "Reverse-Buffer" method (Protocol A).

Troubleshooting & Common Pitfalls

Issue 1: "Inconsistent IC50 values between weeks."
  • Cause: DMSO stocks absorb hygroscopic water over time.[1] Water lowers the solubility of this specific benzoic acid derivative in the stock vial.[1]

  • Solution: Store DMSO stocks in single-use aliquots at -20°C. Do not freeze-thaw more than twice.

Issue 2: "High background signal in fluorescence assays."
  • Cause: The pyridine nitrogen can chelate metal ions (like

    
     or 
    
    
    
    ) often present in enzymatic buffers (e.g., PDE assays).[1]
  • Solution: Ensure the assay buffer contains excess metal co-factors (e.g., 10 mM

    
    ) to saturate the chelation effect, or verify that the compound does not quench fluorescence directly.[1]
    

References

  • PubChem. 4-[(Pyridin-3-yl)methoxy]benzoic acid - Compound Summary.[1] National Library of Medicine.[1] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic Acid Chemical Profile & Disposal Implications 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a complex organic intermediate freque...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic Acid

Chemical Profile & Disposal Implications

3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid is a complex organic intermediate frequently utilized in drug discovery and synthetic chemistry. Structurally, it features an acidic benzoic acid moiety and a basic pyridine ring. This amphoteric nature dictates its solubility profile and reactivity, which directly impacts waste management strategies.

The Causality of Segregation: The pyridine derivative component raises concerns for environmental persistence and aquatic toxicity, meaning it must never be disposed of via sink or sanitary sewer[1]. Furthermore, because the molecule is amphoteric, its solubility in aqueous waste streams is highly pH-dependent. If the pH of a mixed aqueous waste carboy drops below the compound's pKa, the free acid can rapidly precipitate, leading to dangerous pressure buildups, clogged funnels, or unexpected cross-reactions in the waste container.

Regulatory Classification & Hazard Assessment

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound is not specifically listed on the P-list (acutely hazardous) or U-list (toxic commercial chemical products)[2][3]. However, it must be evaluated for characteristic hazardous waste properties (40 CFR § 261.21–261.24) at the point of generation[4][5].

  • Solid Waste: Unused or pure solid waste is classified as non-hazardous solid waste but must be incinerated at an approved facility due to its biological activity[6].

  • Liquid Waste: When dissolved in flammable organic solvents (e.g., Methanol, Dimethyl Sulfoxide, Acetonitrile), the resulting mixture exhibits the characteristic of ignitability (EPA Waste Code D001) and must be managed strictly as hazardous waste[4][7].

Table 1: Physicochemical Properties Informing Disposal Strategy

ParameterCharacteristicOperational Disposal Implication
Physical State Solid powderProne to aerosolization. Requires wet-wiping or HEPA vacuuming for spills.
Solubility Amphoteric (pH dependent)May precipitate in mixed aqueous waste carboys; maintain pH 5–9 in aqueous streams.
RCRA Classification Unlisted (Pure); D001 (in solvent)Must be segregated from halogenated streams to prevent dioxin formation during incineration.
Incompatibility Strong oxidizing agentsSegregate strictly from nitric acid, peroxides, and permanganates in waste storage.

Operational Waste Segregation Plan

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. Halogenated waste disposal is significantly more expensive than non-halogenated waste. Because 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid contains only carbon, hydrogen, nitrogen, and oxygen, it belongs in the Non-Halogenated Organic Waste stream, provided it is not mixed with solvents like dichloromethane (DCM) or chloroform[8].

G Start Waste Generation: 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid Org Organic Solvents (DMSO, MeOH, etc.) Liquid->Org Aq Aqueous Solutions (Buffers, Washes) Liquid->Aq Hal Halogenated (e.g., DCM mix) Org->Hal Contains >1% Halogens NonHal Non-Halogenated (Standard) Org->NonHal Halogen-Free

Decision tree for segregating 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid waste streams.

Step-by-Step Disposal Protocols

To maintain a self-validating safety system, laboratories should adopt the standardized guidelines outlined in Prudent Practices in the Laboratory[9][10].

Protocol A: Solid Waste Management (Powders & Contaminated Consumables) Causality: Solid powders can easily become airborne. Containment and prevention of inhalation exposure is the primary objective.

  • Collection: Place all contaminated weigh boats, spatulas, pipette tips, and empty vials into a puncture-resistant, sealable plastic bag inside a fume hood.

  • Container Defacing: If disposing of the original chemical container, triple-rinse it with a compatible solvent (e.g., ethanol). Collect the rinsate as liquid waste, and completely deface or remove the original chemical label[1][8].

  • Storage: Transfer the sealed bag into a designated, rigid "Solid Non-Hazardous Chemical Waste" drum.

  • Labeling: Label the drum clearly with the full chemical name (no abbreviations) and the date of initial accumulation.

Protocol B: Liquid Waste Management (Solutions and Extracts) Causality: Due to the compound's amphoteric nature, introducing it into highly acidic aqueous waste can cause sudden precipitation.

  • Solvent Verification: Confirm whether the solvent mixture contains halogens. Even 1% halogen content reclassifies the entire carboy as Halogenated Waste.

  • Transfer: Using a dedicated funnel in a fume hood, slowly pour the solution into the appropriate waste carboy (Halogenated vs. Non-Halogenated). Do not overfill; leave at least 20% headspace to account for vapor expansion[8].

  • pH Monitoring (Aqueous only): If disposing of aqueous extracts, ensure the waste carboy pH remains neutral to slightly basic (pH 5–9) to maintain the solubility of the carboxylate salt.

  • Secondary Containment: Store all liquid waste carboys in secondary containment bins to capture potential leaks, keeping them segregated from strong oxidizers.

Emergency Spill Response & Containment

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure[1][6].

Spill Spill Spill Detected Assess Assess State (Solid vs. Solution) Spill->Assess SolidSpill Solid: Sweep/Vacuum Avoid Dust Assess->SolidSpill LiquidSpill Liquid: Absorbent Pads (Vermiculite/Sand) Assess->LiquidSpill Bag Double-Bag in Compatible Container SolidSpill->Bag LiquidSpill->Bag Label Label as Hazardous Waste (Non-Halogenated) Bag->Label

Emergency spill response and containment workflow for laboratory settings.

Spill Cleanup Methodology:

  • Evacuate & PPE: Clear the immediate area. Don appropriate PPE, including nitrile gloves, safety goggles, a lab coat, and an N95/P100 respirator if a large amount of dry powder is aerosolized[6].

  • Solid Spills: Do not dry sweep, as this generates hazardous dust. Lightly moisten the powder with water or ethanol to suppress aerosolization, then wipe up with absorbent pads. Alternatively, use a specialized HEPA-filtered laboratory vacuum.

  • Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust, especially if the solvent is ignitable.

  • Disposal: Collect all used absorbents, broken glass (using tongs), and contaminated PPE. Double-bag them in heavy-duty plastic, place them in a rigid container, and dispose of them following Protocol A [1].

References

  • Chemical Waste Management Guide Boston University Environmental Health & Safety URL:[Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document US Environmental Protection Agency (EPA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center URL:[Link]

Sources

Handling

Personal protective equipment for handling 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid

This guide outlines the critical safety protocols and Personal Protective Equipment (PPE) requirements for handling 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid . As a research chemical often used as a pharmaceutical int...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety protocols and Personal Protective Equipment (PPE) requirements for handling 3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid .

As a research chemical often used as a pharmaceutical intermediate, specific toxicological data may be sparse. Therefore, this protocol enforces Universal Precautions for Novel Pharmaceutical Intermediates , assuming the compound possesses the combined hazards of its constituent moieties (pyridine and benzoic acid).

Hazard Assessment & Risk Profiling

Before selecting PPE, you must understand the chemical logic of the risk. We treat this molecule not just as a white powder, but as a dual-threat agent based on its functional groups.[1]

Functional MoietyAssociated HazardPhysiological Risk
Benzoic Acid Core Acidic/Corrosive High risk of serious eye damage (irreversible corneal opacity) and skin irritation.[1][2] Dust is a severe respiratory irritant.
Pyridine Ring Toxic/Penetrant Pyridine derivatives often possess solvent-like properties that enhance skin absorption.[1] Potential for neurotoxicity or hepatotoxicity if systemic exposure occurs.
Ether Linkages Stability Generally stable, but organic ethers can form peroxides if stored improperly (though less likely in this solid acid form).

Core Safety Directive: Treat as Harmful (H302/H312/H332) and Irritant (H315/H319/H335) . Handle exclusively in a controlled environment.

PPE Selection Matrix

This system is designed to create redundant barriers. Do not deviate from these specifications.

Body ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Engineering Control (Primary) Certified Chemical Fume Hood. All open handling (weighing, transfer) must occur here.[1]
Backup/Spill CleanupN95 or P100 Respirator. Use only if outside the hood (e.g., spill cleanup). Rationale: Benzoic acid dusts are fine and irritating; surgical masks offer zero protection against chemical inhalation.
Ocular Chemical Splash Goggles ANSI Z87.1+ (Impact & Splash Rated). Rationale:[1] Safety glasses are insufficient. The acidic nature means a single speck of dust in the eye can cause immediate pH change and corneal etching.
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil).[1] Outer: Nitrile (Extended Cuff, 5-8 mil).[1] Rationale: Pyridine moieties can permeate standard latex. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Body Lab Coat + Apron Poly-cotton Lab Coat (Buttoned to neck). Add a Chemical Resistant Apron (Tyvek or PVC) if handling liquids/solutions >100mL.[1]

Logic of Protection: Operational Workflow

Safety is not static; it changes based on your activity. Use this decision logic to determine your readiness.

PPE_Logic Start START: Define Activity Solid Handling Solid (Weighing/Transfer) Start->Solid Liquid Handling Solution (Synthesis/Workup) Start->Liquid Risk_Dust RISK: Airborne Dust (Respiratory Irritant) Solid->Risk_Dust Generates Particulates Risk_Splash RISK: Chemical Splash (Skin Absorption) Liquid->Risk_Splash Solvent Carrier Hood CONTROL: Fume Hood (Sash at safe height) Risk_Dust->Hood Mandatory Risk_Splash->Hood Mandatory Glove_Double PPE: Double Nitrile Gloves + Splash Goggles Hood->Glove_Double High Exposure Risk Glove_Single PPE: Single Nitrile + Safety Glasses Hood->Glove_Single Sealed Container Only

Figure 1: Decision logic for PPE selection based on physical state and exposure risk.[1]

Step-by-Step Gowning & Handling Protocol

Phase A: Donning (Pre-Entry)
  • Visual Inspection: Check gloves for pinholes (inflate slightly with air). Check goggles for clouding or strap elasticity.

  • Base Layer: Don lab coat. Ensure cuffs cover wrists entirely.

  • Primary Glove: Don the first pair of nitrile gloves. Tuck the lab coat cuffs INSIDE this glove.

  • Secondary Glove: Don the second pair of nitrile gloves (preferably a different color to spot tears).

  • Eye Protection: Place goggles over eyes. Adjust fit to seal against the temples.

Phase B: Operational Handling (The "Clean Hands" Rule)
  • The Zone Rule: Everything inside the fume hood is "Dirty." Everything outside (notebooks, door handles) is "Clean."

  • Transfer Protocol: When moving the container from the hood to a balance:

    • Wipe the exterior of the container with a dry tissue inside the hood.

    • Remove outer gloves (if contaminated) before touching the balance keypad.

    • Re-don outer gloves to handle the spatula/chemical.

Phase C: Doffing (Exit)
  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out).[1] Dispose in solid chemical waste.

  • Wash: Wash inner gloves with soap and water before removing them (removes invisible residue).

  • Remove Inner Gloves: Peel from the wrist down.

  • Hygiene: Wash hands with soap and water for 20 seconds.

Emergency Response & Disposal

Scenario 1: Skin Contact (Powder) [1][3]

  • Immediate Action: Brush off loose powder gently (do not wet immediately, as this may increase absorption area).

  • Flush: Rinse with copious water for 15 minutes.[4][5][6][7]

  • Neutralize: Do not use vinegar or bicarb. Water is the only safe neutralizer for unknown intermediates.

Scenario 2: Eye Splash

  • Action: Force eyelids open under the eyewash station.

  • Duration: Flush for full 15 minutes . (Benzoic acid derivatives adhere to proteins; short flushing is ineffective).

  • Medical: Seek immediate medical attention.[4][5][7][8][9] Bring the container/label.

Waste Disposal Plan

  • Solid Waste: Dispose of contaminated PPE and paper towels in "Hazardous Solid Waste" (do not use regular trash).

  • Liquid Waste: Collect in "Organic Waste - Halogen Free" (unless your solvent is halogenated).[1] Label clearly with full chemical name.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Benzoic Acid Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Harmonised classification and labelling of pyridine-3-carboxylic acid derivatives.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-4-(pyridin-3-ylmethoxy)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.